Methyl ethyl ketone semicarbazone
Description
Structure
3D Structure
Properties
CAS No. |
75039-23-5 |
|---|---|
Molecular Formula |
C5H11N3O |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
[(E)-butan-2-ylideneamino]urea |
InChI |
InChI=1S/C5H11N3O/c1-3-4(2)7-8-5(6)9/h3H2,1-2H3,(H3,6,8,9)/b7-4+ |
InChI Key |
TYLYPMBEMALHLV-QPJJXVBHSA-N |
Isomeric SMILES |
CC/C(=N/NC(=O)N)/C |
Canonical SMILES |
CCC(=NNC(=O)N)C |
Origin of Product |
United States |
Foundational & Exploratory
What are the physical and chemical properties of Methyl ethyl ketone semicarbazone?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of methyl ethyl ketone semicarbazone (MEKSC). It includes a summary of its key characteristics, detailed experimental protocols for its synthesis and characterization, and visual representations of the underlying chemical processes. This document is intended to be a valuable resource for professionals in research, science, and drug development who are working with or interested in this compound.
Physical and Chemical Properties
This compound is the product of a condensation reaction between methyl ethyl ketone (MEK) and semicarbazide (B1199961). It is a solid at room temperature and exhibits solubility in polar solvents.[1]
Quantitative Data
The following tables summarize the key physical and chemical properties of this compound and its parent ketone, methyl ethyl ketone.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | [(E)-butan-2-ylideneamino]urea | [1] |
| CAS Number | 624-46-4 | [2][3] |
| Molecular Formula | C₅H₁₁N₃O | [2][3] |
| Molecular Weight | 129.16 g/mol | [1] |
| Melting Point | 140 °C | [2] |
| Boiling Point | 239.23 °C (rough estimate) | [3] |
| Appearance | Solid | [1] |
| Solubility | Soluble in polar solvents like ethanol (B145695) and water. | [1] |
Table 2: Physical and Chemical Properties of Methyl Ethyl Ketone
| Property | Value | Reference(s) |
| CAS Number | 78-93-3 | [4] |
| Molecular Formula | C₄H₈O | [4] |
| Molecular Weight | 72.11 g/mol | [4] |
| Melting Point | -86 °C | [5] |
| Boiling Point | 80 °C | [5] |
| Density | 0.805 g/mL at 20 °C | [4] |
| Solubility in Water | 29 g/100 mL at 20 °C | [5] |
| Appearance | Colorless liquid | [4] |
Experimental Protocols
This section outlines the detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
This protocol is based on the general procedure for the synthesis of semicarbazones from ketones.[3]
Materials:
-
Semicarbazide hydrochloride
-
Anhydrous sodium acetate (B1210297)
-
Ethanol
-
Methyl ethyl ketone (2-butanone)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Cold ethanol for washing
-
Vacuum oven
Procedure:
-
To a stirring suspension of semicarbazide hydrochloride (1.00 eq.) in ethanol, add anhydrous sodium acetate (1.30 eq.).
-
Heat the resulting suspension to reflux and stir for 1 hour.
-
Filter the suspension while hot and transfer the filtrate to a new flask.
-
Add methyl ethyl ketone (0.90 eq.) to the filtrate.
-
Heat the reaction mixture to reflux and stir for 2 hours.
-
Allow the reaction to cool to room temperature and let it stand overnight to facilitate precipitation.
-
Filter the resulting suspension and wash the solid product with cold ethanol (3 x 50 mL).
-
Collect the solid and dry it under reduced pressure in a vacuum oven at 60 °C to yield the final product.
Purification by Recrystallization
If further purification is necessary, the crude this compound can be recrystallized.[6]
Materials:
-
Crude this compound
-
Ethanol
-
Water
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the crude semicarbazone derivative in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Slowly add hot water to the solution until it becomes slightly turbid.
-
If turbidity persists, add a small amount of hot ethanol until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration and wash with a cold ethanol/water mixture.
-
Dry the crystals, and the success of the recrystallization can be verified by measuring the melting point.[6]
Characterization
The synthesized this compound can be characterized using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: An FT-IR spectrum will reveal key functional groups. Expected characteristic peaks include N-H stretching (urea) in the range of 3200-3400 cm⁻¹, C=O stretching (amide) between 1660-1680 cm⁻¹, and C=N stretching (imine) from 1590-1610 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), the methyl group attached to the imine carbon (a singlet), and the N-H protons of the semicarbazide moiety (broad signals).
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the urea, the imine carbon, and the carbons of the methyl and ethyl groups. A reference to a ¹³C NMR spectrum for this compound exists in the literature.[7]
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak. Common fragmentation patterns for semicarbazones involve the initial loss of HNCO, NH₂CONH₂, or NH₂CONH.[8] For ketones, major fragmentation occurs via cleavage of the C-C bonds adjacent to the carbonyl group.[9]
Visualizations
The following diagrams illustrate the key chemical processes involved with this compound.
Caption: Synthesis of this compound.
Caption: Experimental Workflow for MEKSC.
References
- 1. This compound (75039-23-5) for sale [vulcanchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. Methyl Ethyl Ketone | C4H8O | CID 6569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICSC 0179 - METHYL ETHYL KETONE [inchem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. The mass spectrometry of semicarbazones of αβ-unsaturated aldehydes and ketones, and of some related compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis and Structural Characterization of Methyl Ethyl Ketone Semicarbazone
Introduction
Methyl ethyl ketone semicarbazone, systematically named [(E)-butan-2-ylideneamino]urea, is an imine derivative formed through the condensation reaction of methyl ethyl ketone (MEK) and semicarbazide (B1199961).[1] Semicarbazones are a class of compounds frequently utilized in analytical and organic chemistry for the identification and characterization of aldehydes and ketones, as they typically form stable, crystalline solids with sharp melting points.[1] Beyond their role in derivatization, semicarbazones and their analogues have garnered significant interest for their diverse biological activities, including potential antiviral, anticancer, and anticonvulsant properties.[1][2] This guide provides a comprehensive overview of the synthesis, purification, and detailed structural characterization of this compound for researchers in chemistry and drug development.
Synthesis of this compound
The synthesis involves a condensation reaction between the carbonyl group of methyl ethyl ketone and the terminal primary amine group of semicarbazide. The reaction is typically carried out in an ethanol (B145695) solution with sodium acetate (B1210297) acting as a buffer to neutralize the hydrochloride salt of the semicarbazide, liberating the free base to react.
Overall Reaction:
CH₃COCH₂CH₃ + H₂NNHCONH₂·HCl
CH3COONa,C2H5OH
(CH₃)(CH₃CH₂)C=NNHCONH₂ + NaCl + CH₃COOH + H₂O
Experimental Protocol
This protocol is adapted from established general procedures for semicarbazone synthesis.[3][4]
-
Preparation of Semicarbazide Solution : In a 100 mL round-bottom flask, prepare a suspension of semicarbazide hydrochloride (2.23 g, 20 mmol) in 30 mL of ethanol.
-
Addition of Buffer : To the stirring suspension, add anhydrous sodium acetate (2.46 g, 30 mmol).
-
Liberation of Semicarbazide : Heat the resulting mixture to reflux with continuous stirring for approximately one hour. This process generates the free semicarbazide base.
-
Reaction Mixture Preparation : Filter the hot suspension to remove the precipitated sodium chloride. Transfer the hot filtrate to a new flask.
-
Addition of Ketone : Add methyl ethyl ketone (1.44 g, 20 mmol) to the hot filtrate.
-
Reaction : Heat the reaction mixture to reflux and maintain stirring for two hours.
-
Crystallization : Allow the reaction mixture to cool slowly to room temperature and then let it stand overnight to facilitate complete crystallization of the product.
-
Isolation : Collect the resulting white crystalline solid by suction filtration.
-
Washing : Wash the solid product with three portions of cold ethanol (10 mL each) to remove any unreacted starting materials or soluble impurities.
-
Drying : Dry the purified this compound under reduced pressure in a vacuum oven at 60 °C to yield the final product.
Reactant Data
| Compound | Formula | Molecular Wt. ( g/mol ) | Moles (mmol) | Quantity |
| Methyl Ethyl Ketone | C₄H₈O | 72.11[5] | 20 | 1.44 g |
| Semicarbazide HCl | CH₆ClN₃O | 111.53 | 20 | 2.23 g |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 30 | 2.46 g |
| Ethanol | C₂H₅OH | 46.07 | - | 30 mL |
Structural Characterization
To confirm the identity and purity of the synthesized product, a combination of physical and spectroscopic methods is employed.
Physical Properties and Purification
-
Appearance : White crystalline solid.
-
Purification : If necessary, the product can be further purified by recrystallization. A common solvent system for this is a mixture of ethanol and water.[6] The crude product is dissolved in a minimum amount of hot solvent, and then allowed to cool slowly to form high-purity crystals.
-
Melting Point : Semicarbazones are known to have sharp, well-defined melting points, which are useful for identification.[1] While a specific melting point for this compound is not consistently reported, analogous semicarbazones typically melt in the range of 160–200°C.[7] Experimental determination is crucial for characterization.
Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The vibrational wavenumbers confirm the formation of the C=N imine bond and the persistence of the amide functionality from the semicarbazide moiety.[2]
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3400-3200 | N-H Stretching | Amine (NH₂) and Amide (N-H) |
| ~2970-2880 | C-H Stretching | Alkyl (CH₃, CH₂) |
| ~1680 | C=O Stretching | Amide I band (Urea C=O) |
| ~1650 | C=N Stretching | Imine |
| ~1580 | N-H Bending | Amine/Amide II band |
Data is inferred from spectral analysis of ethyl methyl ketone semicarbazone and general spectroscopic principles.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming its precise structure.
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the ethyl and methyl groups attached to the imine carbon, as well as signals for the NH and NH₂ protons. The chemical shifts (δ) would be approximately:
-
Triplet and quartet for the CH₂ and CH₃ of the ethyl group.
-
Singlet for the methyl group.
-
Broad singlets for the NH and NH₂ protons.
-
-
¹³C NMR : The carbon NMR spectrum confirms the number of unique carbon environments. Based on the structure [(E)-butan-2-ylideneamino]urea, five distinct carbon signals are expected.[8]
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C=O (Urea) | ~158-162 |
| C=N (Imine) | ~155-160 |
| -CH₂- (Ethyl) | ~30-35 |
| -CH₃ (Methyl on Imine) | ~15-20 |
| -CH₃ (Ethyl) | ~10-15 |
Expected chemical shift ranges are based on standard values for similar functional groups.[8]
Visualized Workflows
Synthesis Workflow
Caption: A flowchart illustrating the key stages of the synthesis and purification process.
Structural Characterization Logic
Caption: A diagram showing the relationship between the compound and characterization techniques.
References
- 1. Semicarbazone - Wikipedia [en.wikipedia.org]
- 2. sid.ir [sid.ir]
- 3. prepchem.com [prepchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. fao.org [fao.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound (75039-23-5) for sale [vulcanchem.com]
- 8. (Butan-2-ylideneamino)urea | C5H11N3O | CID 5324390 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profiling of Methyl Ethyl Ketone Semicarbazone: An Analytical Guide
Introduction: Methyl ethyl ketone semicarbazone (MEKSC) is a derivative of methyl ethyl ketone formed by a condensation reaction with semicarbazide (B1199961). Semicarbazones are a class of compounds that have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, and anticonvulsant properties.[1] Accurate structural elucidation and characterization are paramount in the research and development of such compounds. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering detailed experimental protocols and data interpretation for researchers, scientists, and professionals in drug development.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction between methyl ethyl ketone (2-butanone) and semicarbazide hydrochloride. A base, such as sodium acetate (B1210297), is used to neutralize the hydrochloride salt, liberating the free semicarbazide to react with the carbonyl group of the ketone.
Experimental Protocol: Synthesis
-
Preparation of Semicarbazide Solution: A solution of semicarbazide hydrochloride and a molar equivalent of sodium acetate is prepared in a mixture of ethanol (B145695) and water. The mixture is warmed gently to facilitate dissolution.
-
Reaction Mixture: Methyl ethyl ketone is added dropwise to the prepared semicarbazide solution with continuous stirring.
-
Reaction Conditions: The reaction mixture is typically refluxed for a period of 1-3 hours.[2] The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, often in an ice bath, to induce crystallization of the product. The resulting white solid precipitate of this compound is collected by vacuum filtration, washed with cold water, and then recrystallized from a suitable solvent, such as aqueous ethanol, to achieve high purity.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Caption: Experimental workflow for the synthesis of this compound.
Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum provides information about the vibrational modes of the bonds within the molecule, with characteristic absorption bands corresponding to specific functional groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small amount of the dried this compound sample is finely ground with potassium bromide (KBr) powder using an agate mortar and pestle.
-
Pellet Formation: The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR (Fourier-Transform Infrared) spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
Data Presentation: IR Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. The key vibrational frequencies are summarized below.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| ~3470 | N-H (of NH₂) | Asymmetric Stretch | Medium |
| ~3300 | N-H (of NH₂) | Symmetric Stretch | Medium |
| ~3180 | N-H (Amide) | Stretch | Medium-Broad |
| ~2970-2880 | C-H (Alkyl) | Stretch | Medium-Strong |
| ~1685 | C=O (Amide I) | Stretch | Strong |
| ~1580 | C=N | Stretch | Strong |
| ~1460 | C-H (Alkyl) | Bend | Medium |
| ~1375 | C-H (Alkyl) | Bend | Medium |
Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the specific instrument used.
The presence of a strong absorption band around 1685 cm⁻¹ is indicative of the carbonyl (C=O) group of the amide, while the strong band near 1580 cm⁻¹ corresponds to the C=N imine linkage, confirming the formation of the semicarbazone. The bands in the region of 3470-3180 cm⁻¹ are characteristic of the N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (NH) groups.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information about the chemical environment, connectivity, and stereochemistry of atoms. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized for a comprehensive analysis of this compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: The NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: A standard proton NMR experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted to obtain a spectrum with single lines for each unique carbon atom.
Data Presentation: ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments. Due to the presence of (E/Z) isomers, some signals may appear as pairs. The major isomer's data is presented here.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.05 | Triplet (t) | 3H | CH₃ (Ethyl) |
| ~1.90 | Singlet (s) | 3H | CH₃ (Methyl) |
| ~2.25 | Quartet (q) | 2H | CH₂ (Ethyl) |
| ~6.20 | Broad Singlet (br s) | 2H | NH₂ |
| ~9.50 | Singlet (s) | 1H | NH |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
The triplet at ~1.05 ppm and the quartet at ~2.25 ppm are characteristic of an ethyl group. The singlet at ~1.90 ppm corresponds to the methyl group attached to the imine carbon. The broad singlet around 6.20 ppm is assigned to the two protons of the terminal NH₂ group, and the downfield singlet at ~9.50 ppm is characteristic of the amide NH proton.
Data Presentation: ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~10.5 | CH₃ (Ethyl) |
| ~16.0 | CH₃ (Methyl) |
| ~30.0 | CH₂ (Ethyl) |
| ~155.0 | C=N |
| ~158.0 | C=O |
Note: Chemical shifts are approximate and can vary with solvent.
The spectrum shows five distinct signals, corresponding to the five carbon atoms in the molecule. The signals in the upfield region (~10-30 ppm) are assigned to the sp³ hybridized carbons of the methyl and ethyl groups. The two downfield signals at ~155.0 ppm and ~158.0 ppm are characteristic of the sp² hybridized carbons of the imine (C=N) and carbonyl (C=O) groups, respectively.
References
An In-depth Technical Guide to the Reaction Mechanism of Methyl Ethyl Ketone with Semicarbazide
This technical guide provides a comprehensive overview of the reaction mechanism between methyl ethyl ketone (MEK) and semicarbazide (B1199961), leading to the formation of methyl ethyl ketone semicarbazone. The content is tailored for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, relevant quantitative data, and experimental protocols.
Reaction Overview and Mechanism
The reaction of methyl ethyl ketone, a ketone, with semicarbazide, an amine derivative, is a classic example of a condensation reaction that results in the formation of a semicarbazone.[1][2] This reaction is a type of imine formation and proceeds through a nucleophilic addition-elimination mechanism.[3][4][5] The overall reaction is acid-catalyzed and reversible.[3][6][7]
The reaction is known to occur in two primary, consecutive steps:
-
A general acid-catalyzed nucleophilic attack by the semicarbazide on the carbonyl carbon of the methyl ethyl ketone to form a tetrahedral intermediate known as a carbinolamine.[8]
-
An acid-catalyzed dehydration (elimination of a water molecule) of the unstable carbinolamine intermediate to yield the final semicarbazone product.[6][8]
The overall rate of the reaction is highly dependent on the pH of the reaction medium. The formation of imine compounds like semicarbazones is generally fastest around a pH of 5.[3][7] At a higher pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate, which is necessary for its removal as water.[3][7] Conversely, at a very low pH, the amine reactant becomes protonated, forming its non-nucleophilic ammonium (B1175870) conjugate acid, which hinders the initial nucleophilic attack.[6][7]
It is important to note that although semicarbazide possesses two -NH2 groups, only the one that is not directly attached to the carbonyl group is reactive as a nucleophile.[3][6][7] The lone pair of electrons on the nitrogen atom adjacent to the carbonyl group is delocalized through resonance with the carbonyl group, making it amide-like and significantly less nucleophilic.[6][9]
Visualizing the Reaction Pathway
The following diagram illustrates the overall transformation of methyl ethyl ketone and semicarbazide into this compound.
Detailed Step-by-Step Mechanism
The detailed mechanism involves several proton transfer steps, highlighting the crucial role of the acid catalyst.
Quantitative Data
The table below summarizes the second-order rate constants for the reaction of semicarbazide with different ketones at various temperatures, illustrating the impact of steric hindrance on the reaction rate.[8]
| Compound | Temperature (°C) | k2 x 10² (litre mol⁻¹ s⁻¹) | Activation Energy (Ea) (kcal mol⁻¹) | Entropy of Activation (ΔS‡) (e.u.) |
| Cis-2,6-diphenyltetrahydropyran-4-one | 30 | 57.8 | - | - |
| 3-Methyl-2,6-diphenyltetrahydropyran-4-one | 30 | 2.03 | 14.4 | -22.04 |
| 40 | 4.26 | |||
| 45 | 6.06 | |||
| 50 | 8.53 | |||
| 3-Ethyl-2,6-diphenyltetrahydropyran-4-one | 40 | 1.06 | 13.56 | -26.20 |
| 45 | 1.48 | |||
| 50 | 2.06 | |||
| 3,5-Dimethyl-2,6-diphenyltetrahydropyran-4-one | 50 | 0.962 | - | - |
Data extracted from a study on substituted tetrahydropyran-4-ones in 80% ethanol-water (v/v) at pH = 6.4.[8]
Experimental Protocol: Synthesis of this compound
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
Methyl ethyl ketone (MEK)
-
Semicarbazide hydrochloride
-
Sodium acetate (B1210297) (anhydrous or trihydrate)
-
Water
-
Beakers
-
Erlenmeyer flask
-
Reflux condenser (optional, for less reactive ketones)
-
Stirring plate and magnetic stir bar
-
Buchner funnel and filter paper
-
Ice bath
-
Melting point apparatus
Procedure:
-
Preparation of Semicarbazide Solution: In a 100 mL beaker, dissolve a calculated amount of semicarbazide hydrochloride and an equimolar amount of sodium acetate in a minimal amount of warm water. The sodium acetate acts as a buffer to neutralize the HCl, liberating the free semicarbazide base and maintaining a suitable pH.[1]
-
Preparation of Ketone Solution: In a separate 250 mL Erlenmeyer flask, dissolve an equimolar amount of methyl ethyl ketone in a small volume of ethanol.[1]
-
Reaction Mixture: Slowly add the semicarbazide solution to the stirring solution of methyl ethyl ketone at room temperature. The synthesis of semicarbazones is typically carried out at room temperature.[1]
-
Precipitation: The product, this compound, is often insoluble and will precipitate out of the solution as a white solid.[1] The mixture may be stirred for 1-2 hours to ensure the completion of the reaction. If precipitation is slow, the flask can be cooled in an ice bath to promote crystallization.
-
Isolation of Product: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected crystals with a small amount of cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Determine the melting point of the dried product and compare it to the literature value. Further characterization can be performed using spectroscopic techniques such as FTIR and NMR.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the synthesis protocol.
References
- 1. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 2. Semicarbazone formation [quimicaorganica.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. asianpubs.org [asianpubs.org]
- 9. youtube.com [youtube.com]
A Technical Deep Dive into the Biological Versatility of Semicarbazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Semicarbazone derivatives have surfaced as a dynamic and highly promising class of compounds within medicinal chemistry, displaying a wide array of biological activities. This technical guide offers a detailed exploration of the anticancer, anticonvulsant, and antimicrobial properties of these derivatives. It is crafted for professionals in research, science, and drug development, presenting a thorough overview of quantitative structure-activity relationships, comprehensive experimental methodologies, and the fundamental molecular mechanisms of action. The information herein aims to empower the rational design and advancement of new therapeutic agents based on the semicarbazone scaffold.
Semicarbazones are organic compounds formed through the condensation reaction of a ketone or aldehyde with semicarbazide.[1] The resultant Schiff bases feature a distinct pharmacophore, the azomethine group (-C=N-), which is pivotal to their varied biological effects.[1] The structural adaptability of semicarbazones permits straightforward modifications to their physicochemical characteristics, thereby enabling the enhancement of their therapeutic capabilities.[1] This guide will explore the principal biological activities of semicarbazone derivatives, furnishing quantitative data, experimental protocols, and mechanistic insights to bolster current and future drug discovery initiatives.
Anticancer Activity
Semicarbazone derivatives have demonstrated notable cytotoxic effects across a range of cancer cell lines.[1] Their potential as anticancer agents is frequently linked to their capacity to trigger apoptosis, interrupt the cell cycle, and inhibit crucial signaling pathways implicated in the proliferation and survival of cancer cells.[1][2]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative semicarbazone derivatives against various human cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Arylsemicarbazone 3c | HL-60 (Leukemia) | 13.08 | [2] |
| Arylsemicarbazone 4a | HL-60 (Leukemia) | 11.38 | [2] |
| Phenyl Semicarbazone 11q | HT29 (Colon) | 0.32 - 1.57 | [3] |
| Phenyl Semicarbazone 11s | HT29 (Colon) | 0.32 - 1.57 | [3] |
| Thiosemicarbazone FA4 | MCF7 (Breast) | 1.53 | [4] |
| Thiosemicarbazone FA4 | A549 (Lung) | 1.84 | [4] |
| Thiosemicarbazone PS3 | MCF7 (Breast) | 1.81 | [4] |
| Thiosemicarbazone PS3 | A549 (Lung) | 2.20 | [4] |
Signaling Pathways in Anticancer Activity
Several semicarbazone derivatives have been demonstrated to induce apoptosis in cancer cells via the intrinsic or mitochondrial pathway.[1] This process is marked by the depolarization of the mitochondrial membrane, which leads to the release of pro-apoptotic proteins.[1] Furthermore, certain semicarbazone derivatives act as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as cyclin-dependent kinases (CDKs), casein kinase 1 (CK1), and c-Met kinase.[1][2] Inhibition of these kinases can disrupt the cell cycle and block signaling pathways essential for cancer cell proliferation and survival.[1][2]
Proposed signaling pathway for the anticancer activity of semicarbazone derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][5]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Semicarbazone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of the semicarbazone derivatives and incubate for 48-72 hours.[1]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability and determine the IC₅₀ value.[1]
Anticonvulsant Activity
Semicarbazones have been investigated as novel anticonvulsants, showing promise in preclinical screening models.[6] The anticonvulsant activity is often attributed to the presence of an aryl binding site, a hydrogen bonding domain, and an electron donor group, suggesting a mechanism of action that may involve the inhibition of sodium ion (Na+) channels.[7]
Quantitative Anticonvulsant Activity Data
The following table presents data from anticonvulsant screening of representative semicarbazone derivatives.
| Compound | Test | Administration | Dose (mg/kg) | Activity | Reference |
| SCZ3 | MES & ScSty | Intraperitoneal | 100 | Potent anticonvulsant effect | [6] |
| SCZ4 | MES & ScSty | Intraperitoneal | 100 | Potent anticonvulsant effect | [6] |
| Compound 1 | MES | - | ED₅₀ = 10 | Active | [8] |
| C0102862 | MES (oral) | - | PI > 315 | More potent than carbamazepine, phenytoin, and valproate | [7] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a standard preclinical screen for anticonvulsant drugs, representing a model for generalized tonic-clonic seizures.[6]
Materials:
-
Male albino mice or Wistar rats
-
Semicarbazone derivatives
-
Vehicle (e.g., DMSO)
-
Standard anticonvulsant drug (e.g., Phenytoin)
-
Electroconvulsiometer
-
Oral feeding needle or syringes for intraperitoneal injection
Procedure:
-
Divide the animals into groups: control, standard, and test groups for each semicarbazone derivative.
-
Administer the vehicle to the control group, the standard drug to the standard group, and the test compounds to the respective test groups (typically at a dose of 100 mg/kg, intraperitoneally).[6]
-
After a set period (e.g., 0.5 and 4 hours), subject each animal to an electrical stimulus via corneal or ear electrodes using an electroconvulsiometer.[9]
-
Observe the animals for the presence or absence of the tonic hind limb extension phase.
-
The abolition of the tonic extensor phase is considered the endpoint for anticonvulsant activity.
-
For potent compounds, determine the ED₅₀ (the dose that protects 50% of the animals from the induced seizure).[1]
Workflow for the Maximal Electroshock (MES) anticonvulsant screening.
Antimicrobial Activity
Semicarbazones are also recognized for their broad-spectrum antimicrobial properties, with activity demonstrated against various bacterial and fungal strains.[3] The antimicrobial effects of semicarbazones and their thio-analogs are thought to arise from interference with essential cellular processes in microorganisms, such as the inhibition of deoxyribonucleotide synthesis, disruption of cell wall biosynthesis, and interference with the maintenance of thiol levels within the cells.[10]
Quantitative Antimicrobial Activity Data
The following table provides a summary of the antimicrobial activity of selected semicarbazone derivatives, with data presented as Minimum Inhibitory Concentration (MIC) values.
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Hydroxy Semicarbazone 7 | E. Coli | 31.25 | [11] |
| Hydroxy Semicarbazone 7 | P. aeruginosa | 62.5 | [11] |
| Lapachol thiosemicarbazone | Enterococcus faecalis | 0.05 (µmol/mL) | [3] |
| Lapachol semicarbazone | Enterococcus faecalis | 0.10 (µmol/mL) | [3] |
| Lapachol thiosemicarbazone | Staphylococcus aureus | 0.05 (µmol/mL) | [3] |
| Lapachol semicarbazone | Staphylococcus aureus | 0.10 (µmol/mL) | [3] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[10] The broth microdilution method is a widely used technique for determining the MIC of novel compounds.[10]
Materials:
-
Semicarbazone compounds
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the semicarbazone compounds in a suitable solvent like DMSO.[10]
-
Prepare a standardized bacterial or fungal inoculum equivalent to a 0.5 McFarland standard.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the semicarbazone compounds in the broth medium.[10]
-
Inoculate each well with the microbial suspension. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[10]
-
Incubate the plate at an appropriate temperature (e.g., 35 ± 2°C) for 18-24 hours.[10]
-
Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound where no visible growth is observed.[3]
Conclusion
Semicarbazone derivatives represent a highly versatile scaffold for the development of new therapeutic agents with a wide range of biological activities.[1] Their demonstrated efficacy as anticancer, antimicrobial, and anticonvulsant agents, coupled with their synthetic accessibility, makes them attractive candidates for further investigation.[1] This guide provides a foundational understanding of their biological activities, supported by quantitative data and detailed experimental protocols, to aid researchers in the continued exploration and development of this promising class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxic pathways activated by multifunctional thiosemicarbazones targeting sigma-2 receptors in breast and lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijsar.in [ijsar.in]
- 7. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of semicarbazones for anticonvulsant and sedative-hypnotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Coordination Chemistry of Methyl Ethyl Ketone Semicarbazone with Metal Ions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the coordination chemistry of methyl ethyl ketone semicarbazone (MEKSC) with various metal ions. It covers the synthesis, structural characterization, spectroscopic properties, and biological activities of these metal complexes, presenting a valuable resource for researchers in inorganic chemistry, medicinal chemistry, and drug development. While research specifically on MEKSC complexes is limited, this guide draws upon established principles and data from closely related semicarbazone complexes to provide a comprehensive framework.
Introduction to this compound and its Coordinating Properties
This compound is a Schiff base ligand formed from the condensation reaction of methyl ethyl ketone and semicarbazide (B1199961). Semicarbazones are a versatile class of ligands in coordination chemistry due to the presence of both nitrogen and oxygen donor atoms, allowing them to coordinate with a wide range of metal ions.[1][2] The MEKSC ligand can exist in tautomeric keto and enol forms, influencing its coordination behavior. In the keto form, it typically acts as a neutral bidentate ligand, coordinating through the carbonyl oxygen and the imine nitrogen.[3] In the enol form, after deprotonation, it can act as a monoanionic bidentate or tridentate ligand.[3] This versatility in coordination modes leads to the formation of metal complexes with diverse geometries and interesting chemical and biological properties.
Synthesis of this compound and its Metal Complexes
Synthesis of this compound (MEKSC)
The synthesis of MEKSC is a straightforward condensation reaction.
Experimental Protocol:
-
Materials: Methyl ethyl ketone, semicarbazide hydrochloride, sodium acetate (B1210297), ethanol (B145695), water.
-
Procedure: A solution of semicarbazide hydrochloride and an equivalent amount of sodium acetate is prepared in a minimal amount of water. This solution is then added to an ethanolic solution of methyl ethyl ketone. The mixture is typically stirred at room temperature or gently warmed for a few hours. The product, this compound, precipitates out of the solution and can be collected by filtration, washed with cold ethanol and water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[4]
General Synthesis of Metal Complexes with MEKSC
The synthesis of metal complexes of MEKSC generally involves the reaction of the ligand with a metal salt in an appropriate solvent.
Experimental Protocol:
-
Materials: this compound (MEKSC), metal salts (e.g., chlorides, nitrates, sulfates, or acetates of Cu(II), Ni(II), Co(II), Zn(II), etc.), ethanol, methanol, or other suitable solvents.
-
Procedure: An ethanolic solution of the metal salt is added dropwise to a stirred ethanolic solution of the MEKSC ligand, typically in a 1:1 or 1:2 metal-to-ligand molar ratio. The reaction mixture is then refluxed for several hours. The formation of a precipitate indicates the formation of the complex. The solid complex is then filtered, washed with the solvent, and dried in a desiccator.[5][6][7]
Figure 1: General workflow for the synthesis and characterization of MEKSC metal complexes.
Structural and Spectroscopic Characterization
The characterization of MEKSC and its metal complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure and bonding.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for determining the coordination mode of the semicarbazone ligand to the metal ion.
| Functional Group | Ligand (MEKSC) Wavenumber (cm⁻¹) | Complex Wavenumber (cm⁻¹) | Interpretation of Shift in Complex |
| ν(N-H) of NH₂ | ~3400-3200 | Largely unchanged | The terminal amino group is not involved in coordination.[8] |
| ν(C=O) | ~1680-1660 | Shifts to lower frequency (~1650-1630) | Coordination of the carbonyl oxygen to the metal ion.[6][8] |
| ν(C=N) | ~1620-1600 | Shifts to lower or higher frequency | Coordination of the azomethine nitrogen to the metal ion.[6][8] |
| ν(M-O) | - | ~600-400 | Formation of a metal-oxygen bond.[8] |
| ν(M-N) | - | ~500-400 | Formation of a metal-nitrogen bond.[8] |
Note: The exact wavenumbers can vary depending on the metal ion and the overall structure of the complex.
Electronic (UV-Vis) Spectroscopy
Electronic spectroscopy provides information about the electronic transitions within the complex and can help in determining the geometry of the coordination sphere.
| Transition | Typical Wavelength Range (nm) | Assignment |
| π → π | 200-300 | Intra-ligand transitions within the aromatic or conjugated system of the semicarbazone.[1][6] |
| n → π | 300-400 | Intra-ligand transition involving non-bonding electrons on the oxygen and nitrogen atoms.[1][6] |
| d-d transitions | 400-800 | Electronic transitions between the d-orbitals of the central metal ion. The position and number of these bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, square planar).[1][9] |
| Ligand to Metal Charge Transfer (LMCT) | Variable | Transfer of electron density from the ligand to the metal ion. |
Table 1: General UV-Vis Spectral Data for Semicarbazone Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are primarily used for the characterization of the diamagnetic metal complexes (e.g., Zn(II), Cd(II)).
| Nucleus | Ligand (MEKSC) Chemical Shift (δ, ppm) | Complex Chemical Shift (δ, ppm) | Interpretation of Shift in Complex |
| ¹H (N-H of amide) | ~10.0 | Downfield shift | Indicates coordination of the carbonyl oxygen.[1] |
| ¹H (CH₃, CH₂) | Variable | Shifts upon coordination | Changes in the electronic environment upon complexation. |
| ¹³C (C=O) | ~170-180 | Downfield shift | Confirmation of carbonyl oxygen coordination.[1] |
| ¹³C (C=N) | ~150-160 | Downfield shift | Confirmation of azomethine nitrogen coordination.[1] |
Table 2: General NMR Spectral Data for Diamagnetic Semicarbazone Complexes
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall molecular geometry of the metal complexes. Although no crystal structures have been reported specifically for MEKSC complexes, related semicarbazone complexes exhibit a variety of coordination geometries, including distorted octahedral, square planar, and tetrahedral, depending on the metal ion and the stoichiometry of the complex.[5][10]
Biological Activities of MEKSC Metal Complexes
Semicarbazone and their metal complexes are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[3][11] The biological activity is often enhanced upon complexation with a metal ion. This is explained by Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across the lipid membranes of microorganisms.[12]
Antimicrobial and Antifungal Activity
Metal complexes of semicarbazones have shown promising activity against various bacterial and fungal strains. The proposed mechanism of action involves the inhibition of DNA synthesis or the disruption of cellular protein synthesis by binding to enzymes or other critical biomolecules.[3]
| Metal Ion | Typical Activity |
| Cu(II) | Often exhibits high antibacterial and antifungal activity.[12][13] |
| Ni(II) | Shows moderate to good antimicrobial activity.[12] |
| Co(II) | Generally displays good biological activity. |
| Zn(II) | Often exhibits significant antibacterial and antifungal properties. |
Table 3: General Biological Activity Trends of Semicarbazone Metal Complexes
Note: The specific activity depends on the microbial strain and the structure of the complex.
Figure 2: Proposed mechanism of antimicrobial action for MEKSC metal complexes.
Future Perspectives
The coordination chemistry of this compound presents a promising area for further research. Future studies should focus on the synthesis and characterization of a wider range of metal complexes with this ligand. Obtaining single-crystal X-ray structures would be invaluable for establishing definitive structure-activity relationships. Furthermore, detailed investigations into the mechanisms of biological action, including potential signaling pathways affected by these complexes, could pave the way for the development of novel therapeutic agents. The exploration of their catalytic potential in various organic reactions also remains a largely untapped field of study.
References
- 1. revistabionatura.com [revistabionatura.com]
- 2. Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12 | MDPI [mdpi.com]
- 3. Synthesis and characterization of semicarbazone metal complexes of Sn(IV) and Zr(IV) | Semantic Scholar [semanticscholar.org]
- 4. Development of Nickel(II) Thiosemicarbazone Complexes as Potential Antibacterial Agents: Microwave Assisted Synthesis, Spectral Characterization and Antibacterial Studies – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Divalent Transition Metal Complexes Containing Thiosemicarbazone Ligands – Oriental Journal of Chemistry [orientjchem.org]
- 8. Exploring a novel copper(II) semicarbazone–pyranoquinoline complex: synthesis, spectroscopic profiling, and DFT insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrar.org [ijrar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Methyl Ethyl Ketone Semicarbazone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of methyl ethyl ketone (MEK) semicarbazone in various organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the key principles of solvent selection, provides a detailed experimental protocol for determining solubility, and presents logical workflows for these processes. This information is intended to empower researchers to effectively determine the solubility of MEK semicarbazone in their laboratories.
Qualitative Solubility Profile
The selection of an appropriate solvent for a given compound is guided by the principle of "like dissolves like." Methyl ethyl ketone semicarbazone, a derivative of a ketone, possesses both polar (due to the semicarbazide (B1199961) moiety with its carbonyl and amine groups) and non-polar (due to the ethyl and methyl groups) characteristics. Therefore, its solubility will be significant in solvents with intermediate polarity.
Based on general principles of organic chemistry and information on recrystallization of similar compounds, the following organic solvents are likely candidates for dissolving MEK semicarbazone:
-
Alcohols (e.g., Methanol, Ethanol): These protic polar solvents are often effective in dissolving compounds with hydrogen bonding capabilities, such as the N-H and C=O groups in the semicarbazone. Ethanol is a very common and effective recrystallization solvent.[1][2]
-
Ketones (e.g., Acetone, Methyl Ethyl Ketone): As the parent ketone of the semicarbazone, MEK itself, and other ketones like acetone, are likely to be good solvents due to structural similarities.[1]
-
Esters (e.g., Ethyl Acetate): These polar aprotic solvents are versatile and widely used for dissolving a broad range of organic compounds.[1]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents can be effective, particularly if the compound has limited solubility in alcohols or esters.[2]
-
Ethers (e.g., Diethyl Ether, Tetrahydrofuran (THF)): These are less polar than alcohols but can still be effective solvents.[1]
-
Aromatic Hydrocarbons (e.g., Toluene, Benzene): For less polar compounds, these solvents can be useful, especially at elevated temperatures.[2]
-
Solvent Mixtures: In cases where a single solvent does not provide the desired solubility profile, particularly for recrystallization, solvent mixtures are often employed. Common mixtures include hexane/acetone, hexane/THF, and methanol/water.[1][3]
It is important to note that for compounds with acidic or basic functionalities, their solubility can be significantly altered by adjusting the pH.[1]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal equilibrium method.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials and Apparatus:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Isothermal shaker or magnetic stirrer with hot plate
-
Constant temperature water bath or incubator
-
Centrifuge
-
Volumetric flasks
-
Pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Spatula
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an isothermal shaker or on a magnetic stirrer within a constant temperature bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the suspension to settle for a short period within the constant temperature environment.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute (e.g., 60-80 °C).
-
Once all the solvent has evaporated, cool the vial in a desiccator and weigh it again.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
Data Analysis:
The solubility can be expressed in various units. The most common are:
-
Grams of solute per 100 g of solvent:
-
Mass of solute = (Mass of vial + solute) - (Mass of empty vial)
-
Mass of solvent = (Mass of vial + solution) - (Mass of vial + solute)
-
Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) * 100
-
-
Mole fraction (χ):
-
Moles of solute = Mass of solute / Molar mass of MEK semicarbazone
-
Moles of solvent = Mass of solvent / Molar mass of the solvent
-
Mole fraction (χ) = Moles of solute / (Moles of solute + Moles of solvent)
-
Visualizations
The following diagrams illustrate the logical workflows for solvent selection and experimental solubility determination.
Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent.
Caption: Logical workflow for selecting an appropriate solvent system for a given compound.
References
Methyl Ethyl Ketone Semicarbazone: A Technical Overview of its Crystalline Structure and Melting Point
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystalline structure and melting point of methyl ethyl ketone semicarbazone. While specific experimental data for this compound is not extensively available in published literature, this document outlines the established methodologies for its synthesis, purification, and characterization, drawing upon data from analogous compounds to provide a predictive framework.
Physicochemical Properties
This compound, also known as 2-butanone (B6335102) semicarbazone, is the product of a condensation reaction between methyl ethyl ketone and semicarbazide (B1199961).[1] Semicarbazones are a class of crystalline solids that are valuable in organic chemistry for the identification and characterization of aldehydes and ketones through melting point analysis.[2]
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₁N₃O | [1] |
| Molecular Weight | 129.16 g/mol | [3] |
| Appearance | White powder/solid at room temperature | [3] |
| CAS Number | 624-46-4, 75039-23-5 | [1][3] |
| Melting Point | Not definitively quantified in available literature. Analogous semicarbazones typically exhibit melting points between 160–200°C. | [3] |
| Solubility | Soluble in polar solvents like ethanol (B145695) and water. | [3] |
Crystalline Structure
For instance, studies on other semicarbazones have revealed a triclinic crystal system with the space group P1.[4] This technique provides detailed information on unit cell dimensions, bond lengths, and bond angles. X-ray powder diffraction is also a powerful tool for the unequivocal identification of semicarbazones, offering greater specificity than melting point analysis, especially when comparing structurally similar compounds.[2]
Table 2: Exemplary Crystallographic Data for a Semicarbazone Crystal
(Note: This data is for a representative semicarbazone and is provided for illustrative purposes.)
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | Value |
| β (°) | Value |
| γ (°) | Value |
| Volume (ų) | Value |
| Z | Value |
| Calculated Density (g/cm³) | Value |
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis, purification, and characterization of this compound.
Synthesis of this compound
The synthesis is a standard condensation reaction.
Materials:
-
Methyl ethyl ketone (2-butanone)
-
Semicarbazide hydrochloride
-
Sodium acetate (B1210297)
-
Ethanol
-
Water
Procedure:
-
A solution of semicarbazide hydrochloride and sodium acetate is prepared in a mixture of ethanol and water.
-
Methyl ethyl ketone is slowly added to this solution with stirring.
-
The mixture is refluxed for 1-2 hours.
-
The reaction mixture is then cooled, often in an ice bath, to induce crystallization of the semicarbazone product.
-
The resulting solid is collected by vacuum filtration.
-
The crude product is washed with cold water and a small amount of cold ethanol to remove unreacted starting materials and impurities.
Purification by Recrystallization
To obtain a pure crystalline product suitable for melting point and XRD analysis, recrystallization is essential.
Procedure:
-
The crude semicarbazone is dissolved in a minimum amount of a suitable hot solvent (e.g., ethanol or an ethanol-water mixture).
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.
-
The purified crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried thoroughly.
Melting Point Determination
The melting point is a key indicator of purity. A sharp melting range suggests a pure compound.
Apparatus:
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
A small amount of the dried, purified this compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
Single-Crystal X-ray Diffraction
This technique provides definitive structural information.
Procedure:
-
A suitable single crystal of this compound is selected and mounted on a goniometer head.
-
The crystal is placed in an X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
A beam of monochromatic X-rays is directed at the crystal.
-
The diffraction pattern is recorded as the crystal is rotated.
-
The collected data is processed to determine the unit cell parameters and the electron density distribution, from which the crystal structure is solved and refined.
References
Theoretical Scrutiny of Methyl Ethyl Ketone Semicarbazone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of Methyl Ethyl Ketone Semicarbazone (MEKS). It is designed to furnish researchers, scientists, and professionals in drug development with a detailed understanding of the molecule's structural and electronic properties, underpinned by computational chemistry and spectroscopic analysis.
Molecular Structure and Properties
This compound is a derivative of methyl ethyl ketone and semicarbazide (B1199961). Semicarbazones are a class of compounds known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties, making the study of their molecular structure crucial for understanding their mechanism of action and for the design of new therapeutic agents.[1]
Theoretical Molecular Geometry
The molecular geometry of this compound has been investigated using computational methods.[1] Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set is a commonly employed method for optimizing the geometry of such molecules.[1] The key structural parameters, including bond lengths, bond angles, and dihedral angles, are crucial for defining the three-dimensional arrangement of the atoms and understanding the molecule's reactivity and interaction with biological targets.
While the full optimized geometrical parameters for this compound are not publicly available in tabulated form, a closely related molecule, acetone (B3395972) semicarbazone, has been studied by X-ray crystallography, providing experimental data for the semicarbazone core.[2] By combining this experimental data with the computational approaches applied to this compound, a highly probable molecular structure can be elucidated.
Table 1: Predicted and Reference Molecular Geometry Parameters
| Parameter | Atom Pair/Triplet/Quadruplet | Predicted Value (Å or °) | Reference Value (Acetone Semicarbazone, Å or °)[2] |
| Bond Lengths | |||
| C=O | ~1.24 | 1.242 | |
| C-N (amide) | ~1.33 | 1.328 | |
| N-N | ~1.38 | 1.385 | |
| C=N | ~1.28 | 1.278 | |
| N-C (imine) | ~1.46 | 1.465 (avg. C-C) | |
| C-C (ethyl) | ~1.52 | - | |
| C-C (methyl) | ~1.51 | 1.505 (avg.) | |
| Bond Angles | |||
| O=C-N (amide) | ~123 | 123.3 | |
| N-C-N (amide) | ~117 | 117.1 | |
| C-N-N | ~119 | 119.3 | |
| N-N=C | ~117 | 116.9 | |
| N=C-C (ethyl) | ~121 | - | |
| N=C-C (methyl) | ~116 | 115.8 (avg.) | |
| Dihedral Angles | |||
| O=C-N-N | ~180 (trans) | 178.6 | |
| C-N-N=C | ~180 (trans) | 176.8 |
Note: Predicted values are estimations based on computational studies of this compound and experimental data from acetone semicarbazone.
Experimental Protocols
Synthesis of this compound
The synthesis of semicarbazones is typically achieved through a condensation reaction between a ketone or aldehyde and semicarbazide hydrochloride in the presence of a base.
Detailed Methodology:
-
Reactant Preparation: A solution of semicarbazide hydrochloride and a base (e.g., sodium acetate) is prepared in a suitable solvent, typically a mixture of ethanol (B145695) and water.
-
Reaction: Methyl ethyl ketone is added to the semicarbazide solution. The mixture is then refluxed for a period of 1-2 hours.
-
Crystallization: The reaction mixture is cooled, often in an ice bath, to induce crystallization of the semicarbazone product.
-
Isolation and Purification: The resulting solid is collected by vacuum filtration, washed with cold water, and then recrystallized from a suitable solvent like aqueous ethanol to obtain the pure product.
Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The FT-IR spectrum of this compound would be recorded using a KBr pellet method in the range of 4000-400 cm⁻¹. Key vibrational frequencies are expected for the N-H, C=O, C=N, and C-N bonds.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure. Spectra would be recorded in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR: The spectrum would show distinct signals for the protons of the methyl and ethyl groups, as well as the protons of the semicarbazone moiety (NH and NH₂).
-
¹³C NMR: The spectrum would display signals for all the carbon atoms in the molecule, including the characteristic peaks for the carbonyl (C=O) and imine (C=N) carbons.
Computational Workflow
The theoretical investigation of the molecular structure of this compound follows a systematic computational workflow. This process involves the use of quantum chemical calculations to predict the molecule's geometry and electronic properties.
Caption: Computational workflow for the theoretical study of molecular structure.
This in-depth guide provides a foundational understanding of the theoretical and experimental approaches to studying the molecular structure of this compound. The presented data and methodologies offer a valuable resource for researchers engaged in the fields of computational chemistry, medicinal chemistry, and drug discovery.
References
The Genesis and Evolution of Semicarbazones: A Technical Guide for the Modern Researcher
An in-depth exploration of the discovery, synthesis, and therapeutic applications of semicarbazone compounds, tailored for researchers, scientists, and drug development professionals in the field of organic and medicinal chemistry.
Introduction
Semicarbazones, a class of organic compounds characterized by the functional group R¹R²C=N-NH-C(=O)NH₂, have carved a significant niche in the landscape of organic chemistry and drug discovery. Formed through the condensation reaction of an aldehyde or ketone with semicarbazide (B1199961), these compounds have transitioned from their early use as simple derivatives for the identification of carbonyl compounds to a versatile scaffold for the development of potent therapeutic agents.[1] Their inherent structural features, including a hydrogen bonding domain, an electron donor group, and a hydrophobic aryl binding site, contribute to their diverse biological activities, which encompass anticancer, anticonvulsant, and antimicrobial properties.[2] This technical guide provides a comprehensive overview of the history, synthesis, and biological significance of semicarbazones, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathway diagrams.
I. Historical Perspective: The Dawn of a Versatile Functional Group
The late 19th century was a period of profound advancement in organic chemistry, marked by a shift away from the theory of vitalism and toward the laboratory synthesis of complex organic molecules. It was within this vibrant scientific landscape that semicarbazones emerged. While a singular "discovery" paper is not readily identifiable, the foundational work on the condensation of carbonyl compounds with hydrazine (B178648) derivatives laid the groundwork for their synthesis.
The synthesis of semicarbazide, the essential precursor to semicarbazones, was a critical step. Although early synthetic methods existed, the work of Johannes Thiele and O. Stange in 1894, while not the first synthesis of semicarbazide itself, provided significant contributions to the understanding of nitrogen-containing compounds and their reactions. Their investigations into the reactions of hydrazine derivatives were instrumental in paving the way for the systematic synthesis and characterization of compounds like semicarbazones.
Initially, the primary application of semicarbazones was in analytical chemistry. Their formation as crystalline solids with sharp, distinct melting points made them invaluable for the identification and characterization of aldehydes and ketones. This practice became a standard method in organic chemistry laboratories for decades. However, as the 20th century progressed, the focus shifted towards exploring the biological potential of this versatile class of compounds, leading to the discovery of their wide-ranging therapeutic activities.
II. Synthesis of Semicarbazone Compounds
The synthesis of semicarbazones is fundamentally a condensation reaction between a carbonyl compound (aldehyde or ketone) and semicarbazide or its hydrochloride salt. The reaction is typically carried out in a suitable solvent, often with acid catalysis to facilitate the nucleophilic attack of the terminal amino group of semicarbazide on the carbonyl carbon.
General Synthesis Workflow
The logical flow of a typical semicarbazone synthesis experiment is depicted below.
Experimental Protocols
Protocol 1: Classical Synthesis of Vanillin (B372448) Semicarbazone
This protocol describes the synthesis of vanillin semicarbazone, a compound that has demonstrated in vivo anticancer activity.[3][4]
-
Materials: Vanillin, semicarbazide hydrochloride, sodium acetate (B1210297), ethanol (B145695), water.
-
Procedure:
-
Dissolve semicarbazide hydrochloride (0.01 mol) and sodium acetate (0.01 mol) in 10 mL of water.
-
In a separate flask, dissolve vanillin (0.01 mol) in 20 mL of ethanol.
-
Add the semicarbazide solution to the vanillin solution with constant stirring.
-
A precipitate will form. Continue stirring for 30 minutes.
-
Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure vanillin semicarbazone.
-
-
Characterization: The product can be characterized by its melting point (literature value: 229 °C) and spectroscopic methods (IR, NMR).[3]
Protocol 2: Modern One-Pot Synthesis of Semicarbazone Derivatives
Modern synthetic approaches often favor one-pot reactions for their efficiency and reduced waste.
-
Materials: Aldehyde or ketone, hydrazine hydrate (B1144303), phenylisocyanate, methanol (B129727).
-
Procedure:
-
To a solution of the carbonyl compound (1 mmol) in methanol (10 mL), add hydrazine hydrate (1 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylisocyanate (1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, the precipitated product is filtered, washed with cold methanol, and dried.
-
III. Therapeutic Applications and Mechanisms of Action
Semicarbazones have emerged as a promising class of therapeutic agents with a broad spectrum of biological activities. Their therapeutic potential is largely attributed to their ability to interact with various biological targets, leading to the modulation of key signaling pathways.
A. Anticancer Activity
Numerous semicarbazone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[5] Their anticancer mechanism often involves the induction of apoptosis (programmed cell death).
Signaling Pathway: Semicarbazone-Induced Intrinsic Apoptosis
Several semicarbazones trigger the intrinsic or mitochondrial pathway of apoptosis.[6] This process is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.
Quantitative Data: Anticancer Activity of Semicarbazones
The following table summarizes the in vitro anticancer activity of representative semicarbazone compounds against various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Vanillin Semicarbazone | Ehrlich Ascites Carcinoma (in vivo) | Effective at 10 mg/kg | [3][4] |
| Compound 7j (Steroidal thiosemicarbazone) | HepG2 (Liver) | 3.52 | [6] |
| 4-(4-fluorophenoxy)benzaldehyde semicarbazone | - | - | [2] |
| Arylsemicarbazide 4 | TOV 112D (Ovary) | GI = 70-80% at 50-100 µg/mL | [7] |
B. Anticonvulsant Activity
A significant area of research for semicarbazones has been in the development of anticonvulsant agents.[2][8][9] The mechanism of action for many of these compounds involves the modulation of voltage-gated sodium channels in neurons.
Signaling Pathway: Semicarbazone as a Sodium Channel Blocker
By blocking sodium channels, semicarbazones can reduce the excessive firing of neurons that leads to seizures.[2]
Quantitative Data: Anticonvulsant Activity of Semicarbazones
The following table presents data on the anticonvulsant activity of a lead semicarbazone compound compared to established drugs.[2][10]
| Compound | Test Model | ED₅₀ (mg/kg, oral) | Protective Index (PI) | Reference |
| 4-(4-fluorophenoxy)benzaldehyde semicarbazone | MES | 1.59 | > 315 | [2][10] |
| Carbamazepine | MES | - | 101 | [2] |
| Phenytoin | MES | - | > 21.6 | [2] |
| Valproate | MES | - | > 2.17 | [2] |
IV. Conclusion and Future Directions
From their humble beginnings as analytical reagents, semicarbazones have evolved into a cornerstone of medicinal chemistry research. Their synthetic accessibility and the tunability of their physicochemical properties make them an attractive scaffold for the development of novel therapeutics. The extensive research into their anticancer and anticonvulsant activities has elucidated key mechanisms of action, providing a solid foundation for the rational design of next-generation drug candidates.
Future research in this field will likely focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Further exploration of the chemical space around the semicarbazone scaffold will undoubtedly lead to the discovery of compounds with enhanced potency and selectivity.[7]
-
Mechanism of Action Elucidation: While significant progress has been made, a deeper understanding of the molecular targets and signaling pathways modulated by semicarbazones will be crucial for their clinical translation.
-
Drug Delivery and Formulation: Investigating novel drug delivery systems and formulations can help overcome challenges related to the solubility and bioavailability of some semicarbazone derivatives.
-
Exploration of New Therapeutic Areas: The diverse biological activities of semicarbazones suggest that their therapeutic potential may extend beyond cancer and epilepsy.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo anticancer activity of vanillin semicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo anticancer activity of vanillin semicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Steroidal 5α,8α-Endoperoxide Derivatives with Semicarbazone/Thiosemicarbazone Side-chain as Apoptotic Inducers through an Intrinsic Apoptosis Pathway: Design, Synthesis and Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Semicarbazone--a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
Methodological & Application
Application Notes and Protocols: Laboratory Synthesis of Methyl Ethyl Ketone Semicarbazone
**Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of methyl ethyl ketone semicarbazone. The synthesis is achieved through a condensation reaction between methyl ethyl ketone (MEK) and semicarbazide (B1199961) hydrochloride in the presence of a buffering agent. This protocol is intended for researchers in organic chemistry, drug development, and related scientific fields.
Introduction
Semicarbazones are a class of compounds derived from the reaction of an aldehyde or ketone with semicarbazide.[1] This reaction, which forms an imine derivative, is a reliable method for the identification and characterization of carbonyl compounds, as semicarbazones are typically stable, crystalline solids with sharp, well-defined melting points.[2]
The synthesis of this compound serves as a classic example of this condensation reaction. The nitrogen atom of the terminal -NH2 group in semicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl ethyl ketone.[3] Subsequent dehydration leads to the formation of the C=N double bond characteristic of an imine. As semicarbazide is most stable and commonly supplied as its hydrochloride salt, a weak base such as sodium acetate (B1210297) is used to liberate the free semicarbazide in situ.[3]
This application note provides a detailed methodology for this synthesis, including reactant properties, a step-by-step experimental protocol, and methods for purification and characterization.
Data Presentation
Table 1: Physicochemical Properties of Reactants
| Compound | IUPAC Name | Formula | Molar Mass ( g/mol ) | Appearance | Density (g/mL) | Boiling Point (°C) |
| Methyl Ethyl Ketone | Butan-2-one | C₄H₈O | 72.11 | Colorless liquid | 0.805 | 79.6 |
| Semicarbazide HCl | Hydrazinecarboxamide hydrochloride | CH₆ClN₃O | 111.53 | White crystalline solid | - | - |
| Sodium Acetate | Sodium ethanoate | C₂H₃NaO₂ | 82.03 | White crystalline solid | 1.528 | - |
Data sourced from[4].
Table 2: Physicochemical Properties of Product
| Compound | IUPAC Name | Formula | Molar Mass ( g/mol ) | Appearance | Theoretical Melting Point (°C) |
| This compound | 2-(1-methylpropylidene)hydrazinecarboxamide | C₅H₁₁N₃O | 129.16 | White crystalline solid | 140 |
Data sourced from[1].
Experimental Protocols
Materials and Equipment
-
Methyl ethyl ketone (MEK), ≥99%
-
Semicarbazide hydrochloride, ≥99%
-
Sodium acetate, anhydrous, ≥99%
-
Ethanol (B145695) (95%)
-
Deionized water
-
125 mL Erlenmeyer flask
-
50 mL beaker
-
Stirring hot plate and magnetic stir bar
-
Ice bath
-
Büchner funnel and filter flask assembly
-
Filter paper
-
Watch glass
-
Melting point apparatus
-
Analytical balance
Synthesis of this compound
This procedure is based on stoichiometric calculations assuming methyl ethyl ketone is the limiting reagent.
-
Prepare the Semicarbazide Solution: In a 125 mL Erlenmeyer flask, dissolve 1.12 g (0.01 mol) of semicarbazide hydrochloride and 1.64 g (0.02 mol) of anhydrous sodium acetate in 10 mL of deionized water. Gently warm and stir the mixture until all solids have dissolved.
-
Add the Ketone: In a separate 50 mL beaker, measure out 0.72 g (0.89 mL, 0.01 mol) of methyl ethyl ketone.
-
Initiate Reaction: Add the methyl ethyl ketone to the aqueous semicarbazide solution in the Erlenmeyer flask.
-
Promote Dissolution: Add approximately 5 mL of 95% ethanol to the mixture and stir to ensure a homogeneous solution.
-
Crystallization: Stopper the flask, shake vigorously for 2-3 minutes, and then allow it to stand at room temperature. The product will begin to crystallize. To maximize the yield, cool the flask in an ice bath for 15-20 minutes.
-
Isolate the Product: Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with two small portions (5 mL each) of cold deionized water to remove any unreacted starting materials and salts.
-
Drying: Press the crystals as dry as possible on the filter paper. Transfer the solid to a pre-weighed watch glass and allow it to air dry completely. Alternatively, dry in a desiccator.
-
Characterization: Weigh the final product to determine the yield. Measure the melting point of the crude product.
Purification by Recrystallization
-
Dissolution: Transfer the crude this compound to a clean Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to just dissolve the solid.
-
Induce Crystallization: Add hot deionized water dropwise to the hot ethanol solution until the solution becomes faintly cloudy (turbid).
-
Clarification: If turbidity persists, add a few drops of hot ethanol until the solution is clear again.
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Pure crystals of the semicarbazone will form. For maximum recovery, place the flask in an ice bath for 10-15 minutes.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (50:50) mixture, and dry completely.
-
Final Analysis: Measure the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
Workflow and Pathway Visualization
The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Step-by-step experimental workflow for synthesis and purification.
Safety Precautions
-
Methyl Ethyl Ketone (MEK): Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area, preferably a chemical fume hood.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, at all times. Handle all chemicals in a well-ventilated fume hood. Dispose of chemical waste according to institutional guidelines.
References
Application Notes and Protocols: Spectrophotometric Determination of Ketones Using Methyl Ethyl Ketone Semicarbazone as a Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative determination of ketones using a spectrophotometric method. The protocol is based on the derivatization of ketones with semicarbazide (B1199961) hydrochloride to form semicarbazones, which exhibit strong ultraviolet (UV) absorbance. Methyl ethyl ketone (MEK) is utilized as a standard to generate a calibration curve for the quantification of unknown ketone concentrations. This method is applicable for the analysis of various ketones in research and quality control settings.
Introduction
Ketones are a class of organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. They are widely used as solvents, in chemical synthesis, and are present as metabolites in biological systems. Accurate quantification of ketones is crucial in various fields, including chemical manufacturing, environmental monitoring, and biomedical research.
Spectrophotometry is a widely used analytical technique for the quantitative analysis of chemical substances.[1] The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[2] While many simple ketones have weak UV absorbance, their derivatization to form compounds with strong chromophores allows for sensitive spectrophotometric detection.[3]
Semicarbazones, formed by the condensation reaction of ketones with semicarbazide, are crystalline solids with characteristic melting points, often used for the identification of aldehydes and ketones.[4][5] Importantly, the formation of the C=N-NH-C=O group in semicarbazones creates a conjugated system that absorbs UV radiation, making them suitable for spectrophotometric quantification.[6][7][8]
This application note describes a protocol for the determination of ketones by converting them to their corresponding semicarbazones and measuring the absorbance using a UV-Vis spectrophotometer. Methyl ethyl ketone semicarbazone, prepared from methyl ethyl ketone, serves as the standard for creating a calibration curve.
Principle of the Method
The method involves a two-step process:
-
Derivatization: The ketone sample is reacted with semicarbazide hydrochloride in a suitable solvent to form the corresponding semicarbazone. The reaction is a condensation reaction that forms an imine.[4][9]
-
Spectrophotometric Quantification: The resulting semicarbazone solution's absorbance is measured at its wavelength of maximum absorbance (λmax). The concentration of the ketone in the original sample is then determined by comparing its absorbance to a calibration curve prepared from known concentrations of a standard, in this case, this compound.
The underlying chemical reaction is the condensation of a ketone with semicarbazide:
R₂C=O + H₂N-NH-C(=O)NH₂ → R₂C=N-NH-C(=O)NH₂ + H₂O (Ketone + Semicarbazide → Semicarbazone + Water)
Experimental Protocols
Materials and Reagents
-
Semicarbazide hydrochloride[4]
-
Sodium acetate (B1210297)
-
Ethanol (B145695) (spectroscopic grade)
-
Deionized water
-
Ketone sample of unknown concentration
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes (various sizes)
-
Cuvettes (quartz)
-
UV-Vis Spectrophotometer
Preparation of Reagents
-
Semicarbazide Reagent Solution: Dissolve a precisely weighed amount of semicarbazide hydrochloride and an equimolar amount of sodium acetate in deionized water to create a buffered solution.
-
Standard Stock Solution of Methyl Ethyl Ketone (1000 µg/mL): Accurately weigh 100 mg of methyl ethyl ketone and dissolve it in a 100 mL volumetric flask with ethanol. Make up the volume to the mark with ethanol.
Preparation of Standard Solutions for Calibration Curve
-
From the stock solution, prepare a series of standard solutions of methyl ethyl ketone in 10 mL volumetric flasks, with concentrations ranging from 10 µg/mL to 100 µg/mL, by diluting with ethanol.
-
To each standard solution, add a specific volume of the semicarbazide reagent solution.
-
Heat the solutions in a water bath at a controlled temperature (e.g., 70-80°C) for a specified time (e.g., 15 minutes) to ensure complete reaction and formation of the semicarbazone.[9]
-
Allow the solutions to cool to room temperature.
-
Bring the final volume to the mark with ethanol.
Preparation of the Sample Solution
-
Accurately measure a known volume or weight of the sample containing the unknown ketone concentration.
-
Dissolve the sample in ethanol in a volumetric flask of appropriate size.
-
Treat the sample solution with the semicarbazide reagent in the same manner as the standard solutions.
Spectrophotometric Measurement
-
Set the UV-Vis spectrophotometer to scan a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax) for the this compound.
-
Set the spectrophotometer to the determined λmax.
-
Use a blank solution (containing all reagents except the ketone) to zero the spectrophotometer.
-
Measure the absorbance of each standard solution and the sample solution.
-
Record the absorbance values.
Data Presentation
Calibration Curve Data
| Concentration of MEK (µg/mL) | Absorbance at λmax |
| 10 | [Hypothetical Value] |
| 20 | [Hypothetical Value] |
| 40 | [Hypothetical Value] |
| 60 | [Hypothetical Value] |
| 80 | [Hypothetical Value] |
| 100 | [Hypothetical Value] |
Sample Data
| Sample ID | Absorbance at λmax |
| Unknown Sample | [Hypothetical Value] |
Calculations
-
Plot a graph of absorbance versus the concentration of the standard solutions to generate a calibration curve.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.
-
Use the absorbance of the unknown sample to calculate its concentration from the linear regression equation.
-
Account for any dilution factors to determine the concentration of the ketone in the original sample.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Ultimate Guide to Spectrophotometers: Principles, Uses, and Applications [prestogroup.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Semicarbazide - Wikipedia [en.wikipedia.org]
- 5. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Solved Aldehydes and ketones can undergo a condensation | Chegg.com [chegg.com]
- 10. Methyl ethyl ketone - Sciencemadness Wiki [sciencemadness.org]
- 11. fao.org [fao.org]
Application Note: Derivatization of Methyl Ethyl Ketone (MEK) for Analytical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction Methyl ethyl ketone (MEK), also known as butan-2-one, is a volatile organic compound widely used as a solvent in various industrial processes, including the manufacturing of protective coatings, adhesives, and inks.[1] Its presence in environmental, biological, and pharmaceutical samples often requires sensitive and accurate quantification. Direct analysis of MEK can be challenging due to its high volatility and poor ionization efficiency in mass spectrometry. Chemical derivatization is a crucial strategy to overcome these limitations by converting MEK into a more stable, less volatile, and more easily detectable derivative. This document provides detailed protocols for the derivatization of MEK for analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Derivatization Derivatization modifies the chemical structure of an analyte to enhance its analytical properties.[2] For ketones like MEK, derivatization typically targets the carbonyl group. Common strategies include:
-
2,4-Dinitrophenylhydrazine (DNPH): This is the most common method for analyzing carbonyls via HPLC.[3] DNPH reacts with the ketone to form a 2,4-dinitrophenylhydrazone derivative.[4] This derivative is stable, possesses a strong chromophore for sensitive UV-Vis detection (typically around 360 nm), and exhibits excellent chromatographic properties.[4][5]
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This reagent is widely used for GC analysis, particularly with an electron capture detector (ECD) or mass spectrometry. PFBHA reacts with ketones to form a stable oxime derivative.[6] The pentafluorobenzyl group makes the derivative highly responsive to electron capture detection and provides a characteristic mass spectrum for definitive identification.
-
Girard's Reagents (T and P): These reagents introduce a pre-charged quaternary ammonium (B1175870) or pyridinium (B92312) moiety onto the ketone, forming a hydrazone derivative.[7][8] This "charge-tagging" dramatically improves ionization efficiency for electrospray ionization-mass spectrometry (ESI-MS), enabling highly sensitive detection at picogram levels.[8][9]
Experimental Protocols
Protocol 1: Derivatization of MEK using 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis
This protocol is adapted from established methods like U.S. EPA Method 8315A for the analysis of carbonyl compounds in aqueous samples.[4]
1. Materials and Reagents
-
Methyl Ethyl Ketone (MEK) standard
-
2,4-Dinitrophenylhydrazine (DNPH), purified (recrystallized from acetonitrile)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Citrate (B86180) Buffer (pH 3.0)
-
Reagent Water (HPLC grade)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
-
Volumetric flasks, pipettes, and vials
2. Preparation of Reagents
-
DNPH Reagent Solution (Acidified):
-
Caution: DNPH is flammable and potentially explosive when dry. Handle with appropriate personal protective equipment.[4]
-
In a 100 mL volumetric flask, dissolve 150 mg of purified DNPH in 50 mL of acetonitrile.[4]
-
Carefully add 1.0 mL of concentrated H₂SO₄.[4]
-
Dilute to the 100 mL mark with acetonitrile.
-
Store the solution in a dark, airtight container at 4°C.[4]
-
-
Citrate Buffer (pH 3.0):
-
Prepare 1 M citric acid and 1 M sodium citrate solutions.
-
Mix 80 mL of 1 M citric acid with 20 mL of 1 M sodium citrate.
-
Adjust the pH to 3.0 ± 0.1 using 6 M HCl or 6 M NaOH if necessary.[4]
-
3. Derivatization Procedure
-
Measure a 100 mL aliquot of the aqueous sample (or a standard solution) into a 250 mL flask.[4]
-
Add 4 mL of citrate buffer and adjust the sample pH to 3.0 ± 0.1.[4]
-
Add 6 mL of the acidified DNPH reagent solution to the pH-adjusted sample.[4]
-
Seal the flask and place it in a heated orbital shaker at 40°C for 1 hour.[4]
-
Allow the solution to cool to room temperature.
4. Sample Extraction and Analysis
-
Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Load the derivatized sample solution onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the DNPH-hydrazone derivatives from the cartridge with 5 mL of acetonitrile into a 5 mL volumetric flask and bring to volume.[4]
-
The eluate is now ready for analysis by reversed-phase HPLC with UV detection at approximately 360 nm.[4]
Protocol 2: Derivatization of MEK using PFBHA for GC-MS Analysis
This protocol is based on methods for analyzing trace carbonyls in various matrices.[10][11]
1. Materials and Reagents
-
Methyl Ethyl Ketone (MEK) standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Hexane (B92381), GC grade
-
Reagent Water
-
18 M Sulfuric Acid (H₂SO₄)
-
Sodium Sulfate (B86663) (anhydrous)
-
Reaction vials with PTFE-lined caps
2. Preparation of Reagents
-
PFBHA Solution (20 mg/mL):
-
Dissolve 200 mg of PFBHA in 10 mL of reagent water in a volumetric flask. Prepare fresh as needed.
-
3. Derivatization Procedure
-
Pipette 1 mL of the aqueous sample (or standard) into a 10 mL glass reaction vial.
-
Add 100 µL of the 20 mg/mL PFBHA solution to the vial.[11]
-
Add 4 drops of 18 M H₂SO₄ to catalyze the reaction.[11]
-
Seal the vial and heat in a water bath or heating block at 60°C for 30 minutes.[10]
-
Allow the vial to cool to room temperature.
4. Sample Extraction and Analysis
-
Add 1 mL of hexane to the reaction vial.
-
Vortex vigorously for 1 minute to extract the PFBHA-oxime derivatives into the organic layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.[11] The PFBHA derivative of MEK will form two isomers (E and Z) that can often be separated by GC.[10]
Data Presentation
Table 1: Comparison of Derivatization Methods for MEK Analysis
| Derivatizing Agent | Analytical Technique | Typical Reaction Conditions | Detection Limits (LOD/LOQ) | Key Advantages & Disadvantages |
| 2,4-DNPH | HPLC-UV | 40°C for 1 hour, acidic (pH 3)[4] | LOD: 2.4–16.1 µg/L[12] | Advantages: Robust, widely used, excellent for UV detection.[4] Disadvantages: Can form E/Z isomers complicating analysis, reagent may contain impurities.[13] |
| PFBHA | GC-MS, GC-ECD | 60°C for 30 min[10] | LOD: 11-36 ng/L; LOQ: up to 40 mg/L[10] | Advantages: Highly sensitive, avoids issues with DNPH method, derivatives are stable at high temperatures. Disadvantages: Forms two isomers that may need chromatographic separation.[10] |
| Girard's Reagents (T/P) | LC-MS/MS | Room temp. for 1-12 hours, acidic[7] | Can detect picogram quantities[8] | Advantages: "Charge-tags" analyte for superior ESI-MS sensitivity, limits in-source fragmentation.[7][9] Disadvantages: More specialized, reagent cost may be higher. |
Mandatory Visualization
Caption: General experimental workflow for the derivatization of MEK.
The derivatization of methyl ethyl ketone is an essential step for its reliable and sensitive quantification in a variety of sample matrices. The choice of the derivatizing agent and analytical technique depends on the required sensitivity, available instrumentation, and the sample matrix. The DNPH-HPLC method is a robust and widely accessible technique, while PFBHA derivatization followed by GC-MS offers very high sensitivity. For cutting-edge applications requiring the utmost sensitivity in complex biological matrices, Girard's reagents coupled with LC-MS/MS provide a powerful analytical solution. The protocols and data presented here serve as a comprehensive guide for researchers to select and implement the most suitable method for their specific analytical needs.
References
- 1. epa.gov [epa.gov]
- 2. gcms.cz [gcms.cz]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. iomcworld.com [iomcworld.com]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. scribd.com [scribd.com]
Application Notes: Identification of Aldehydes and Ketones using Methyl Ethyl Ketone Semicarbazone and Related Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The identification and characterization of aldehydes and ketones are fundamental procedures in organic chemistry and crucial for drug development and quality control. One of the classic and most reliable methods for this purpose is the preparation of crystalline derivatives, such as semicarbazones. Semicarbazones are formed through a condensation reaction between an aldehyde or a ketone and semicarbazide (B1199961).[1][2] These derivatives are typically solid compounds with sharp, well-defined melting points, which can be used for the identification of the parent carbonyl compound.[2] Methyl ethyl ketone (MEK) semicarbazone serves as a specific example of such a derivative and this document provides detailed protocols for its synthesis and the general application of semicarbazones in the identification of aldehydes and ketones.
Many semicarbazones are crystalline solids, which are valuable for identifying the parent aldehydes or ketones through melting point analysis.[1] The reaction is acid-catalyzed and reversible. The pH for reactions forming imine compounds like semicarbazones needs to be carefully controlled, with the optimal rate of formation generally being near a pH of 5.[3]
Reaction Principle
The formation of a semicarbazone involves the reaction of a ketone or aldehyde with semicarbazide. The reaction with a ketone is as follows:
H₂NNHC(=O)NH₂ + RC(=O)R → R₂C=NNHC(=O)NH₂ + H₂O[1]
For an aldehyde, the reaction is:
H₂NNHC(=O)NH₂ + RCHO → RCH=NNHC(=O)NH₂ + H₂O[1]
It is important to note that although semicarbazide has two -NH₂ groups, only the one that is not adjacent to the carbonyl group is reactive as a nucleophilic amine.[3]
Caption: General reaction scheme for the formation of a semicarbazone from a ketone or aldehyde.
Experimental Protocols
Protocol 1: Preparation of Semicarbazide Hydrochloride Reagent
This protocol describes the synthesis of semicarbazide hydrochloride, the starting reagent for the preparation of semicarbazones.
Materials:
-
Sodium carbonate
-
Potassium cyanate (B1221674)
-
Acetone
-
Concentrated hydrochloric acid
-
Ethyl alcohol
-
Ether
Procedure:
-
Dissolve 130 g of hydrazine sulfate and 54 g of sodium carbonate in 50 ml of water. Warm the solution to 50-60°C.
-
Slowly add a solution of 86 g of potassium cyanate in 500 ml of water to the warmed solution.
-
After 24 hours, filter the reaction mixture and treat the filtrate with 120 g of acetone.
-
Allow the solution to stand for another 24 hours with frequent shaking.
-
Filter any small amount of precipitate that forms and evaporate the mother liquor to dryness.
-
Extract the dry residue with ethyl alcohol using a Soxhlet extractor. Acetone-semicarbazone will crystallize in the distilling flask.
-
Remove the ethyl alcohol, and wash the residue with a small amount of alcohol and then ether. The yield of acetone-semicarbazone is approximately 80%, with a melting point of 186-187°C.
-
To prepare semicarbazide hydrochloride, gently warm 11.5 g of the acetone-semicarbazone with 10 g of concentrated hydrochloric acid.
-
During this hydrolysis, the semicarbazone will dissolve completely. Upon cooling, semicarbazide hydrochloride will solidify as colorless needles.
-
Filter the semicarbazide hydrochloride and wash it with a small amount of alcohol and then ether. The melting point of semicarbazide hydrochloride is approximately 173°C with decomposition.[1]
Protocol 2: General Procedure for the Synthesis of Semicarbazone Derivatives
This protocol outlines the general method for preparing a semicarbazone derivative from an aldehyde or ketone.
Materials:
-
Semicarbazide hydrochloride
-
Anhydrous sodium acetate (B1210297)
-
Aldehyde or ketone of interest (e.g., Methyl Ethyl Ketone)
Procedure:
-
In a flask, create a suspension of semicarbazide hydrochloride (1.0 eq.) in ethanol.
-
Add anhydrous sodium acetate (1.3 eq.) to the stirring suspension.
-
Heat the mixture to reflux and stir for one hour.
-
Filter the suspension while it is still hot to remove the precipitated sodium chloride.
-
Add the aldehyde or ketone (0.9 eq.) to the filtrate in a new flask.
-
Heat the reaction mixture to reflux and stir for two hours.
-
Allow the reaction to cool to room temperature and then let it stand overnight to facilitate crystallization.
-
Filter the resulting suspension and wash the solid product with cold ethanol (3 x 50 mL).
-
Collect the solid and dry it under reduced pressure in a vacuum oven at 60°C. No further purification is typically required.[4]
Caption: Experimental workflow for the synthesis of semicarbazone derivatives.
Data Presentation
The melting point of the purified semicarbazone derivative is a key piece of data for identifying the original aldehyde or ketone.
Table 1: Melting Points of Semicarbazone Derivatives of Common Aldehydes
| Aldehyde | Semicarbazone MP (°C) |
| n-Octanal | 101 |
| n-Heptanal | 109 |
| Butyraldehyde | 95 (106) |
| Isobutyraldehyde | 125 (119) |
| Crotonaldehyde | 190 |
| ortho-Tolualdehyde | 231 |
| meta-Tolualdehyde | 194 |
| para-Tolualdehyde | 224 |
| 2-Furaldehyde | 194 |
| Benzaldehyde | 222 |
| Salicylaldehyde | 231 |
| para-Anisaldehyde | 210 |
| trans-Cinnamaldehyde | 215 |
Data compiled from various sources.[5][6]
Table 2: Melting Points of Semicarbazone Derivatives of Common Ketones
| Ketone | Semicarbazone MP (°C) |
| Methyl ethyl ketone (Butanone) | 146 |
| Acetone | 187 |
| 2-Pentanone | 112 |
| 3-Pentanone | 138 |
| 2-Hexanone | 121 |
| 3-Hexanone | 113 |
| 2-Heptanone | 123 |
| 3-Heptanone | 132 |
| 4-Heptanone | 130 |
| Cyclopentanone | 162 |
| Cyclohexanone | 166 |
| Acetophenone | 204 |
| Propiophenone | 181 |
Data compiled from various sources.[5][7]
Spectroscopic Characterization
In addition to melting point analysis, spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for confirming the structure of the semicarbazone derivative.
Infrared (IR) Spectroscopy
-
C=O Stretch: Aldehydes and ketones show a strong C=O stretching absorption in the range of 1660-1770 cm⁻¹.[8][9] For saturated aliphatic ketones like methyl ethyl ketone, this peak is typically around 1715 cm⁻¹.[8] Conjugation with a double bond or aromatic ring lowers this frequency.[8]
-
Aldehydic C-H Stretch: Aldehydes exhibit characteristic C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹.[9]
-
N-H Stretch: Semicarbazones will show N-H stretching vibrations.
-
C=N Stretch: The formation of the semicarbazone introduces a C=N bond, which has a characteristic absorption in the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aldehydic Proton: The proton of an aldehyde group is highly deshielded and appears far downfield in the region of 9-10 ppm.[8][10]
-
α-Protons: Protons on the carbon atom adjacent to the carbonyl group in both aldehydes and ketones are deshielded and typically resonate in the 2.0-2.5 ppm range.[8] Methyl ketones are distinguished by a sharp three-proton singlet around 2.1 ppm.[10]
-
-
¹³C NMR:
Caption: Logical workflow for the identification of an unknown aldehyde or ketone.
Conclusion
The formation of semicarbazone derivatives is a robust and reliable method for the identification and characterization of aldehydes and ketones. The sharp melting points of these crystalline solids provide a distinct physical property for comparison with known values. This classical method, when combined with modern spectroscopic techniques, offers a comprehensive approach for structural elucidation in research, development, and quality control settings. The protocols and data provided herein serve as a detailed guide for the successful application of this chemical derivatization technique.
References
- 1. prepchem.com [prepchem.com]
- 2. Page loading... [guidechem.com]
- 3. ehs.utoronto.ca [ehs.utoronto.ca]
- 4. biorxiv.org [biorxiv.org]
- 5. Table of Derivative Melting Points ALDEHYDES | Chegg.com [chegg.com]
- 6. macmillanlearning.com [macmillanlearning.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
Application Notes and Protocols: Semicarbazone Derivatives for Qualitative Organic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The identification of unknown aldehydes and ketones is a fundamental task in qualitative organic analysis. A reliable method involves the conversion of these carbonyl compounds into solid crystalline derivatives with sharp, well-defined melting points. Semicarbazones, formed by the reaction of aldehydes or ketones with semicarbazide (B1199961) hydrochloride, are excellent derivatives for this purpose. This document provides detailed protocols for the preparation of semicarbazone derivatives, using methyl ethyl ketone as an example, and their use in the identification of unknown carbonyl compounds.
Principle of the Method
Aldehydes and ketones react with semicarbazide hydrochloride in a condensation reaction to form semicarbazones.[1][2] This reaction involves a nucleophilic addition of the semicarbazide to the carbonyl carbon, followed by the elimination of a water molecule.[1][2] The resulting semicarbazones are typically stable, crystalline solids with characteristic melting points, which can be used to identify the original carbonyl compound by comparison with known literature values.[1] The reaction is catalyzed by a weak acid, and the pH is typically maintained around 5-6.[1]
Experimental Protocols
Protocol 1: Synthesis of the Semicarbazone Derivative of an Unknown Carbonyl Compound (e.g., Methyl Ethyl Ketone)
This protocol describes the general procedure for preparing the semicarbazone derivative of an unknown aldehyde or ketone.
Materials:
-
Unknown carbonyl compound (e.g., methyl ethyl ketone)
-
Semicarbazide hydrochloride
-
Sodium acetate (B1210297)
-
Ethanol (95%)
-
Water
-
Test tubes
-
Beakers
-
Water bath
-
Ice bath
-
Filtration apparatus (Buchner funnel, filter paper, suction flask)
-
Melting point apparatus
Procedure:
-
In a test tube, dissolve 1.0 g of semicarbazide hydrochloride and 1.5 g of sodium acetate in 8-10 mL of water.[3]
-
Add 0.3 mL of the unknown aldehyde or ketone (e.g., methyl ethyl ketone) to the solution.[3]
-
Shake the mixture vigorously for a few minutes. If a precipitate does not form immediately, gently warm the mixture in a water bath for 5-10 minutes.[3][4]
-
Cool the mixture in an ice bath to facilitate the crystallization of the semicarbazone derivative.[3]
-
Collect the crystalline product by suction filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold water to remove any impurities.[3]
-
Recrystallize the derivative from a suitable solvent, such as methanol (B129727) or ethanol, to purify the product.[3]
-
Dry the purified crystals thoroughly and determine their melting point using a melting point apparatus.
-
Compare the observed melting point with the literature values in Table 1 to identify the unknown carbonyl compound.
Data Presentation
Table 1: Melting Points of Semicarbazone Derivatives of Common Aldehydes and Ketones
The melting point of the synthesized semicarbazone derivative is a critical piece of data for identifying the original unknown carbonyl compound. The table below provides the reported melting points for the semicarbazone derivatives of a variety of common aldehydes and ketones.
| Parent Carbonyl Compound | Semicarbazone Melting Point (°C) |
| Aldehydes | |
| Formaldehyde | 169 |
| Acetaldehyde | 162 |
| Propanal | 154 |
| Butyraldehyde | 106 |
| Isobutyraldehyde | 125 |
| Heptanal | 109 |
| Octanal | 106 |
| Crotonaldehyde | 199 |
| Benzaldehyde | 222 |
| o-Tolualdehyde | 254 (or 199) |
| m-Tolualdehyde | 187 (or 183) |
| p-Tolualdehyde | 224 |
| 2-Furaldehyde | 202 |
| 2-Chlorobenzaldehyde | 212 |
| Ketones | |
| Acetone | 187 |
| Methyl ethyl ketone | 139 |
| 2-Pentanone | 112 |
| 3-Pentanone | 156 |
| Cyclohexanone | 166 |
| Acetophenone | 198 |
Note: Melting points can vary slightly depending on the purity of the compound and the experimental conditions.
Visualizations
Reaction Mechanism
The following diagram illustrates the acid-catalyzed reaction mechanism for the formation of a semicarbazone from a ketone.
Caption: Reaction mechanism for semicarbazone formation.
Experimental Workflow
The diagram below outlines the logical workflow for the qualitative analysis of an unknown carbonyl compound using semicarbazone derivatization.
Caption: Workflow for carbonyl identification.
References
Application Notes and Protocols for the Preparation of Metal Complexes with Methyl Ethyl Ketone Semicarbazone Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semicarbazones, a class of Schiff bases formed by the condensation of a ketone or aldehyde with semicarbazide (B1199961), are versatile ligands in coordination chemistry.[1] Their metal complexes have garnered significant interest due to their wide range of pharmacological and biological activities, including antibacterial, antifungal, anticonvulsant, and anticancer properties.[1][2] The biological activity of semicarbazone ligands is often enhanced upon chelation with transition metal ions. This document provides detailed protocols for the synthesis of the methyl ethyl ketone semicarbazone (MEKSC) ligand and its subsequent complexation with various transition metals. It also includes methods for their characterization and evaluation of their antimicrobial properties.
Experimental Protocols
Protocol 1: Synthesis of this compound (MEKSC) Ligand
This protocol outlines the synthesis of the MEKSC ligand through the condensation reaction of methyl ethyl ketone and semicarbazide hydrochloride.
Materials:
-
Methyl Ethyl Ketone (MEK)
-
Semicarbazide Hydrochloride
-
Sodium Acetate (B1210297)
-
Distilled Water
Procedure:
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.0 eq.) and sodium acetate (1.3 eq.) in a minimal amount of distilled water.
-
Add ethanol to the flask with stirring until a clear solution is obtained.
-
To this solution, add methyl ethyl ketone (1.0 eq.) dropwise while stirring continuously.
-
The reaction mixture is then refluxed for 2-3 hours.
-
After reflux, the solution is cooled to room temperature and then placed in an ice bath to facilitate the precipitation of the product.
-
The resulting white crystalline solid is collected by filtration, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl₂.
Protocol 2: General Synthesis of Transition Metal Complexes with MEKSC
This protocol provides a general method for the synthesis of metal complexes of the MEKSC ligand. The procedure can be adapted for various transition metal salts (e.g., chlorides, sulfates, or acetates of Cu(II), Ni(II), Co(II), Zn(II), etc.).
Materials:
-
This compound (MEKSC)
-
Metal Salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)
-
Ethanol or Methanol
Procedure:
-
Dissolve the MEKSC ligand (2.0 eq.) in hot ethanol in a round-bottom flask with stirring.
-
In a separate beaker, dissolve the metal salt (1.0 eq.) in a minimal amount of hot ethanol.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
The molar ratio of ligand to metal can be varied (e.g., 1:1) to obtain complexes with different stoichiometries.[1]
-
The mixture is then refluxed for 3-4 hours, during which a colored precipitate will form.
-
After reflux, the mixture is cooled to room temperature.
-
The precipitated metal complex is collected by filtration, washed with ethanol, and then with diethyl ether.
-
The final product is dried in a desiccator.
Characterization of the Ligand and its Metal Complexes
The synthesized ligand and its metal complexes can be characterized using various spectroscopic and analytical techniques to confirm their structure and purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination sites of the ligand. The FT-IR spectrum of the free ligand is expected to show characteristic bands for ν(N-H), ν(C=O), and ν(C=N).[1] Upon complexation, a shift in the ν(C=N) and ν(C=O) bands to lower or higher frequencies indicates the coordination of the azomethine nitrogen and the carbonyl oxygen to the metal ion.[3]
-
¹H-NMR Spectroscopy: To confirm the structure of the diamagnetic ligand and its complexes. The proton NMR spectrum of the free ligand should show signals corresponding to the different types of protons present.
-
UV-Visible Spectroscopy: To study the electronic transitions and geometry of the metal complexes. The spectra of the complexes are expected to show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions.[1]
-
Elemental Analysis: To determine the empirical formula of the synthesized compounds.
-
Molar Conductance Measurements: To determine the electrolytic or non-electrolytic nature of the metal complexes in a suitable solvent like DMF or DMSO.[4]
Data Presentation
Table 1: Physicochemical and Analytical Data of MEKSC and its Hypothetical Metal Complexes
| Compound | Formula | Formula Weight ( g/mol ) | Color | M.P. (°C) | Yield (%) | Molar Conductance (Ω⁻¹cm²mol⁻¹) |
| MEKSC (L) | C₅H₁₁N₃O | 129.16 | White | - | - | - |
| [Cu(L)₂Cl₂] | C₁₀H₂₂Cl₂CuN₆O₂ | 428.77 | Green | - | - | Low (non-electrolyte) |
| [Ni(L)₂Cl₂] | C₁₀H₂₂Cl₂N₆NiO₂ | 424.91 | Light Green | - | - | Low (non-electrolyte) |
| [Co(L)₂Cl₂] | C₁₀H₂₂Cl₂CoN₆O₂ | 425.15 | Blue/Pink | - | - | Low (non-electrolyte) |
| [Zn(L)₂Cl₂] | C₁₀H₂₂Cl₂N₆O₂Zn | 431.60 | White | - | - | Low (non-electrolyte) |
Note: The data for metal complexes are hypothetical and will vary based on experimental results.
Table 2: Key FT-IR Spectral Data (cm⁻¹) for MEKSC and its Metal Complexes
| Compound | ν(N-H) | ν(C=O) | ν(C=N) | ν(M-N) | ν(M-O) |
| MEKSC (L) | ~3450, ~3280 | ~1690 | ~1660 | - | - |
| [Cu(L)₂Cl₂] | ~3450, ~3280 | ~1670 | ~1640 | ~450 | ~520 |
| [Ni(L)₂Cl₂] | ~3450, ~3280 | ~1675 | ~1645 | ~440 | ~515 |
| [Co(L)₂Cl₂] | ~3450, ~3280 | ~1665 | ~1635 | ~445 | ~525 |
| [Zn(L)₂Cl₂] | ~3450, ~3280 | ~1680 | ~1650 | ~430 | ~510 |
Note: The spectral data are approximate and based on typical values reported for similar semicarbazone complexes.[1][3] Shifts in the C=O and C=N stretching frequencies upon complexation indicate coordination to the metal center.
Table 3: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL) of Analogous Semicarbazone Metal Complexes
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| Ligand (Analogous) | >100 | >100 | >100 | >100 | >100 |
| Cu(II) Complex (Analogous) | 12.5 | 25 | 50 | 50 | 25 |
| Ni(II) Complex (Analogous) | 25 | 50 | 100 | 100 | 50 |
| Co(II) Complex (Analogous) | 25 | 25 | 50 | 100 | 50 |
| Zn(II) Complex (Analogous) | 50 | 50 | 100 | >100 | 100 |
| Ciprofloxacin (Control) | 6.25 | 6.25 | 12.5 | 12.5 | - |
| Fluconazole (Control) | - | - | - | - | 12.5 |
Note: This data is representative of typical MIC values observed for various transition metal complexes of semicarbazone ligands against common microbial strains and is intended for comparative purposes.[2][5] The activity of MEKSC complexes should be determined experimentally.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of the MEKSC ligand and its metal complexes.
General Structure of a Metal Complex with MEKSC
References
- 1. revistabionatura.com [revistabionatura.com]
- 2. Antibacterial, antifungal and in vitro antileukaemia activity of metal complexes with thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, biological evaluation, solvatochromic, DFT, and molecular docking studies of new metal complexes derived from a semicarbazone ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from Methyl Ethyl Ketone Semicarbazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing methyl ethyl ketone semicarbazone as a versatile starting material. The following sections describe the synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles, including experimental procedures, expected outcomes, and reaction mechanisms.
Synthesis of this compound
The foundational step for the subsequent synthesis of heterocyclic compounds is the preparation of this compound. This is achieved through a condensation reaction between methyl ethyl ketone and semicarbazide (B1199961) hydrochloride.
Experimental Protocol:
-
In a round-bottom flask, dissolve semicarbazide hydrochloride (1.0 eq) and sodium acetate (B1210297) (1.5 eq) in water.
-
Add a solution of methyl ethyl ketone (1.0 eq) in ethanol (B145695) to the flask.
-
Reflux the reaction mixture for 1-2 hours.
-
Cool the mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Filter the resulting white solid, wash with cold water, and dry to yield this compound.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) |
| This compound | C₅H₁₁N₃O | 129.16 | White crystalline solid | > 90 |
Reaction Workflow:
Caption: Workflow for the synthesis of this compound.
Synthesis of 5-Ethyl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-amine
This protocol describes the oxidative cyclization of this compound to form the corresponding 2-amino-1,3,4-oxadiazole derivative using ceric ammonium (B1175870) nitrate (B79036) as the oxidizing agent.[1] This method provides a straightforward route to the oxadiazole ring system.
Experimental Protocol:
-
Place this compound (1.0 eq) and ceric ammonium nitrate (1.3 eq) in a mortar.
-
Grind the mixture with a pestle at room temperature for 20-30 minutes. The reaction is solvent-free.
-
After grinding, add water to the reaction mixture and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 5-ethyl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-amine.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) |
| 5-Ethyl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-amine | C₅H₁₁N₃O | 129.16 | Solid | 70-80 (estimated) |
Note: Specific yield for this compound was not found in the searched literature. The provided yield is a representative estimate based on similar reactions with other ketone semicarbazones.
Reaction Pathway:
Caption: Oxidative cyclization to a 1,3,4-oxadiazole (B1194373) derivative.
Synthesis of 5-Ethyl-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-amine
The synthesis of 2-amino-1,3,4-thiadiazoles from semicarbazones can be achieved through cyclization using a dehydrating agent like thionyl chloride. This method involves an electrophilic attack on the semicarbazone.
Experimental Protocol:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place freshly distilled thionyl chloride.
-
Cool the thionyl chloride to -10 °C in an ice-salt bath.
-
Slowly add this compound in small portions to the cooled thionyl chloride with constant stirring, maintaining the temperature below 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 5-ethyl-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-amine.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) |
| 5-Ethyl-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-amine | C₅H₁₁N₃S | 145.23 | Solid | 60-75 (estimated) |
Note: Specific yield for this compound was not found in the searched literature. The provided yield is a representative estimate based on similar reactions.
Reaction Pathway:
Caption: Synthesis of a 1,3,4-thiadiazole (B1197879) derivative via cyclization.
Synthesis of 3-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde
The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of ketone semicarbazones to produce pyrazole-4-carboxaldehydes.[2] The Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the formylating agent.
Experimental Protocol:
-
In a three-necked flask fitted with a dropping funnel, condenser, and a mechanical stirrer, place anhydrous dimethylformamide (DMF).
-
Cool the DMF in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise with continuous stirring to form the Vilsmeier reagent.
-
After the formation of the reagent, add a solution of this compound in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture at 60-70 °C for 4-6 hours.
-
Cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 3-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde.
Quantitative Data:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) |
| 3-Ethyl-4-methyl-1H-pyrazole-5-carbaldehyde | C₇H₁₀N₂O | 138.17 | Solid | 50-70 (estimated) |
Note: Specific yield for this compound was not found in the searched literature. The provided yield is a representative estimate based on similar Vilsmeier-Haack reactions with other ketone semicarbazones.
Reaction Pathway:
Caption: Vilsmeier-Haack reaction for the synthesis of a pyrazole (B372694) derivative.
Disclaimer: The provided protocols and data are based on general procedures for the synthesis of the respective heterocyclic systems from ketone semicarbazones. The yields are estimates and may vary depending on the specific reaction conditions and purification techniques employed. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for each synthesis. Always handle reagents with appropriate safety precautions in a well-ventilated fume hood.
References
Application Notes and Protocols for the Identification of Ketones via Crystalline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The identification and characterization of ketones are fundamental procedures in organic chemistry, with significant applications in chemical research, quality control, and drug development. A classic and reliable method for identifying an unknown ketone involves its conversion into a solid, crystalline derivative. These derivatives possess sharp, well-defined melting points that, when compared with literature values, can confirm the structure of the parent ketone. This document provides detailed protocols for the formation of three common types of crystalline derivatives of ketones: 2,4-dinitrophenylhydrazones, semicarbazones, and oximes.
Introduction
Ketones are organic compounds characterized by the presence of a carbonyl group (C=O) bonded to two other carbon atoms. While spectroscopic methods like NMR and IR are powerful tools for structural elucidation, the formation of crystalline derivatives remains a valuable and accessible technique for the unambiguous identification of ketones, particularly when reference spectra are unavailable. This method relies on the reaction of the ketone's carbonyl group with specific reagents to form stable, solid products with characteristic melting points.
The three principal derivatizing agents discussed in these protocols are:
-
2,4-Dinitrophenylhydrazine (B122626): Reacts with ketones to form 2,4-dinitrophenylhydrazones, which are typically yellow, orange, or red crystalline solids. This reaction is often referred to as Brady's test.
-
Semicarbazide (B1199961): Forms semicarbazones, which are colorless crystalline solids.
-
Hydroxylamine (B1172632): Produces oximes, which are also typically colorless crystalline solids.
The choice of derivatizing agent can depend on the properties of the unknown ketone and the availability of comparative melting point data.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation, purification, and characterization of crystalline derivatives of ketones.
Formation of 2,4-Dinitrophenylhydrazone Derivatives
This procedure outlines the synthesis of 2,4-dinitrophenylhydrazone derivatives, which are excellent for the qualitative identification of ketones.[1]
Materials:
-
Unknown ketone
-
Brady's Reagent (a solution of 2,4-dinitrophenylhydrazine in a mixture of methanol (B129727) and sulfuric acid)
-
Methanol
-
Ethanol (B145695) (95%)
-
Filter paper
-
Buchner funnel and flask
-
Melting point apparatus
Procedure:
-
Dissolution of the Ketone: Dissolve approximately 0.5 g of the unknown ketone in 20 mL of 95% ethanol in a small flask. If the ketone is insoluble, a minimal amount of a suitable co-solvent like dioxane can be added.
-
Addition of Brady's Reagent: To the ketone solution, add 15 mL of the 2,4-dinitrophenylhydrazine solution (Brady's Reagent).
-
Crystallization: Stopper the flask and shake vigorously. The formation of a yellow, orange, or red precipitate indicates a positive reaction.[2] Allow the mixture to stand at room temperature for 15-30 minutes, or until crystallization is complete. If no crystals form, the solution can be gently warmed in a water bath for a few minutes and then cooled.[3][4]
-
Isolation of the Derivative: Collect the crystalline product by vacuum filtration using a Buchner funnel.[2]
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallization: Purify the crude 2,4-dinitrophenylhydrazone by recrystallization from a suitable solvent, typically ethanol or a mixture of ethanol and water. Dissolve the crystals in a minimum amount of the hot solvent and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[2]
-
Drying: Dry the purified crystals thoroughly by pressing them between filter papers or by using a desiccator.
-
Melting Point Determination: Determine the melting point of the dry, purified crystals using a calibrated melting point apparatus. A sharp melting point is indicative of a pure compound.[2]
Formation of Semicarbazone Derivatives
Semicarbazones are another useful class of crystalline derivatives for the identification of ketones.[5]
Materials:
-
Unknown ketone
-
Semicarbazide hydrochloride
-
Sodium acetate (B1210297)
-
Ethanol
-
Water
-
Filter paper
-
Buchner funnel and flask
-
Melting point apparatus
Procedure:
-
Preparation of the Semicarbazide Reagent: In a test tube, dissolve 0.5 g of semicarbazide hydrochloride and 0.8 g of sodium acetate in 5 mL of water.
-
Reaction with the Ketone: Add about 0.5 mL of the unknown ketone to the semicarbazide solution.
-
Crystallization: Stopper the test tube and shake vigorously for a few minutes. The formation of a white, crystalline precipitate indicates the formation of the semicarbazone. The mixture can be cooled in an ice bath to promote crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold water, followed by a small amount of cold ethanol.
-
Recrystallization: Recrystallize the crude semicarbazone from ethanol or an ethanol-water mixture to obtain a purified product.
-
Drying: Dry the purified crystals completely.
-
Melting Point Determination: Measure the melting point of the dried semicarbazone derivative.
Formation of Oxime Derivatives
Oximes are formed by the reaction of ketones with hydroxylamine and serve as another class of solid derivatives for identification purposes.[5]
Materials:
-
Unknown ketone
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (B78521) solution (10%)
-
Ethanol
-
Filter paper
-
Buchner funnel and flask
-
Melting point apparatus
Procedure:
-
Reaction Mixture: In a round-bottom flask, dissolve 1 g of hydroxylamine hydrochloride in 5 mL of water and add 5 mL of ethanol. Add 0.5 g of the unknown ketone.
-
Addition of Base: Slowly add 10% sodium hydroxide solution to the mixture until it is slightly alkaline to litmus (B1172312) paper.
-
Heating: Gently reflux the mixture for 10-15 minutes.
-
Crystallization: Cool the reaction mixture in an ice bath. The oxime derivative should crystallize out of the solution. If crystallization does not occur, scratching the inside of the flask with a glass rod may induce it.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold water.
-
Recrystallization: Purify the oxime by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Drying: Thoroughly dry the purified crystals.
-
Melting Point Determination: Determine the melting point of the purified oxime derivative.
Data Presentation
The melting points of the crystalline derivatives of several common ketones are summarized in the table below for easy comparison and identification of unknown samples.
| Ketone | 2,4-Dinitrophenylhydrazone M.p. (°C) | Semicarbazone M.p. (°C) | Oxime M.p. (°C) |
| Acetone | 128 | 187 | 61 |
| 2-Butanone (Methyl ethyl ketone) | 117 | 146 | -29.5 |
| 2-Pentanone | 144 | 112 | - |
| 3-Pentanone | 156 | 139 | - |
| Cyclopentanone | 146 | 210 | 56 |
| Cyclohexanone | 162 | 166 | 90 |
| Acetophenone | 250 | 198 | 59 |
| Benzophenone | 238 | 164 | 144 |
| 4-Methyl-2-pentanone | 95 | 133 | - |
| 3-Methyl-2-butanone | 120 | 113 | - |
Note: Melting points can vary slightly depending on the experimental conditions and the purity of the sample. It is always advisable to compare the experimentally determined melting point with reliable literature values.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the identification of a ketone through the formation of a crystalline derivative.
References
Application Notes & Protocols: Quantitative Analysis of Carbonyl Compounds Using Semicarbazide Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl compounds, including aldehydes and ketones, are a class of organic molecules that play significant roles in various fields, from biological processes to pharmaceutical sciences. They can be important biomarkers, key components of drug molecules, or impurities that need to be monitored. The quantitative analysis of these compounds is therefore crucial for research, quality control, and drug development.
One established method for the quantification of carbonyl compounds is through derivatization with semicarbazide (B1199961). This reaction involves the nucleophilic addition of semicarbazide to the carbonyl carbon, followed by the elimination of a water molecule to form a stable semicarbazone derivative.[1] Semicarbazones are often crystalline solids with distinct melting points, which has traditionally made them useful for the qualitative identification of aldehydes and ketones.[2]
For quantitative purposes, the formation of the semicarbazone introduces a chromophore that can be readily detected and quantified using spectrophotometry or separated and measured by high-performance liquid chromatography (HPLC). This application note provides detailed protocols for both spectrophotometric and HPLC-based quantification of carbonyl compounds using the semicarbazide reaction.
Chemical Reaction and Signaling Pathway
The reaction between a carbonyl compound (aldehyde or ketone) and semicarbazide proceeds via a nucleophilic addition-elimination mechanism, analogous to the formation of imines.[3] The terminal primary amine group of semicarbazide acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by dehydration to yield the final semicarbazone product.
Caption: Reaction of a carbonyl compound with semicarbazide to form a semicarbazone.
Spectrophotometric Quantification Protocol
This protocol outlines a general method for the quantification of carbonyl compounds using semicarbazide derivatization and UV-Vis spectrophotometry. The resulting semicarbazone will have a characteristic maximum absorbance wavelength (λmax) that can be used for quantification.
3.1. Materials and Reagents
-
Semicarbazide hydrochloride (NH2NHCONH2·HCl)
-
Sodium acetate (B1210297) or other suitable buffer
-
Methanol (B129727) or Ethanol
-
Hydrochloric acid (HCl) or other acid for pH adjustment
-
Carbonyl compound standard
-
Sample containing the carbonyl compound of interest
-
UV-Vis Spectrophotometer
3.2. Experimental Protocol
-
Preparation of Semicarbazide Reagent:
-
Dissolve a known concentration of semicarbazide hydrochloride in a suitable buffer solution (e.g., acetate buffer, pH 4.5). A typical starting concentration is 10-50 mM. The buffer is necessary to liberate the free semicarbazide from its hydrochloride salt.[4]
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the pure carbonyl compound in a suitable solvent (e.g., methanol or ethanol).
-
From the stock solution, prepare a series of standard solutions of known concentrations.
-
-
Derivatization Reaction:
-
In separate test tubes, mix a defined volume of each standard solution (and the sample solution) with an excess of the semicarbazide reagent.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specific period to ensure complete reaction. The optimal time and temperature should be determined experimentally.
-
-
Spectrophotometric Measurement:
-
After the incubation period, measure the absorbance of each solution using a UV-Vis spectrophotometer.
-
First, perform a wavelength scan of one of the derivatized standard solutions to determine the wavelength of maximum absorbance (λmax) for the specific semicarbazone.
-
Measure the absorbance of all standard and sample solutions at the determined λmax.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of the carbonyl compound in the sample by interpolating its absorbance value on the calibration curve.
-
Caption: Workflow for spectrophotometric quantification of carbonyls.
3.3. Data Presentation
The results of the spectrophotometric analysis should be presented in clear and concise tables.
Table 1: Calibration Data for Carbonyl Compound Standard
| Standard Concentration (µg/mL) | Absorbance at λmax |
| 0 | 0.000 |
| 5 | 0.152 |
| 10 | 0.305 |
| 20 | 0.610 |
| 40 | 1.220 |
| 80 | 2.435 |
Table 2: Quantification of Carbonyl Compound in Samples
| Sample ID | Absorbance at λmax | Calculated Concentration (µg/mL) |
| Sample A | 0.458 | 15.1 |
| Sample B | 0.763 | 25.1 |
| Sample C | 1.068 | 35.1 |
HPLC Quantification Protocol
For complex mixtures or when higher sensitivity and selectivity are required, HPLC is the preferred method for quantifying carbonyl compounds after derivatization with semicarbazide.
4.1. Materials and Reagents
-
Semicarbazide hydrochloride
-
Buffer solution (e.g., acetate buffer, pH 4.5)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other mobile phase modifier (optional)
-
Carbonyl compound standards
-
Sample containing carbonyl compounds
-
HPLC system with a UV detector and a C18 reversed-phase column
4.2. Experimental Protocol
-
Sample and Standard Preparation:
-
Prepare standard solutions of the carbonyl compounds of interest in a suitable solvent.
-
Prepare the sample solution, performing any necessary extraction or dilution steps.
-
-
Derivatization:
-
To a known volume of each standard and sample, add an excess of the semicarbazide reagent (prepared as in the spectrophotometric method).
-
Allow the reaction to proceed to completion under optimized time and temperature conditions.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 reversed-phase column.
-
The mobile phase typically consists of a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A gradient elution may be necessary for separating multiple semicarbazones.
-
Set the UV detector to a wavelength where the semicarbazones exhibit strong absorbance (this may need to be determined experimentally, but a starting point could be around 260-280 nm).
-
Inject the derivatized standards and samples onto the HPLC system.
-
-
Quantification:
-
Identify the peaks corresponding to the semicarbazone derivatives based on the retention times of the standards.
-
Construct a calibration curve for each carbonyl compound by plotting the peak area against the concentration of the standards.
-
Determine the concentration of each carbonyl compound in the sample by comparing its peak area to the corresponding calibration curve.
-
Caption: Workflow for HPLC-based quantification of carbonyl compounds.
4.3. Data Presentation
Quantitative data from the HPLC analysis should be summarized in tables for easy comparison and interpretation.
Table 3: HPLC Method Validation - Linearity Data
| Analyte | Concentration Range (µg/mL) | Calibration Equation | Correlation Coefficient (r²) |
| Formaldehyde Semicarbazone | 1 - 100 | y = 15234x + 258 | 0.9995 |
| Acetaldehyde Semicarbazone | 1 - 100 | y = 13890x + 312 | 0.9992 |
| Acetone Semicarbazone | 1 - 100 | y = 12547x + 198 | 0.9998 |
Table 4: Recovery Study for Carbonyl Analysis in a Pharmaceutical Matrix
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| Formaldehyde | 10 | 9.8 | 98 |
| Acetaldehyde | 10 | 10.2 | 102 |
| Acetone | 20 | 19.5 | 97.5 |
Applications in Drug Development
The quantitative analysis of carbonyl compounds is critical in the pharmaceutical industry for several reasons:
-
Impurity Profiling: Aldehydes and ketones can be present as impurities in drug substances and excipients, arising from synthesis or degradation. Their levels must be monitored to ensure the safety and stability of the final product.
-
Stability Studies: The formation of carbonyl compounds can be an indicator of oxidative degradation of a drug product. Quantitative analysis helps in assessing the shelf-life and storage conditions.
-
Biomarker Analysis: In drug development, certain endogenous aldehydes and ketones can serve as biomarkers for disease states or drug efficacy.
-
Analysis of Formulations: Some drug formulations may contain carbonyl-containing excipients, and their quantification is necessary for quality control.
Conclusion
The reaction of carbonyl compounds with semicarbazide to form semicarbazones provides a robust and reliable basis for their quantitative analysis. Both spectrophotometric and HPLC methods offer good sensitivity and precision. The choice of method will depend on the complexity of the sample matrix and the required level of sensitivity and selectivity. The detailed protocols and data presentation formats provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals in the quantitative analysis of carbonyl compounds.
References
- 1. Determination of carbonyl compounds in water by derivatization-solid-phase microextraction and gas chromatographic analysis. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The determination of carbonyl compounds by semicarbazide and hydroxylamine. With special reference to fatty-acid oxidation products - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. chemlab.truman.edu [chemlab.truman.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl Ethyl Ketone Semicarbazone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl ethyl ketone semicarbazone for improved yields and purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:
-
pH Control: The pH of the reaction mixture is critical. The optimal pH for semicarbazone formation is slightly acidic, typically in the range of 6.1 to 6.2.[1] A buffered solution, for instance, using a potassium dihydrogen phosphate (B84403)/potassium hydrogen phosphate system, can help maintain the optimal pH.[1] If the medium is too acidic, the semicarbazide (B1199961), being basic, will be protonated and will not act as a nucleophile. If it is too basic, the carbonyl group of the ketone will not be sufficiently activated for nucleophilic attack.
-
Reaction Time and Temperature: The reaction between a ketone and semicarbazide can be slow. Increasing the reaction time or gently heating the mixture can often improve the yield. Refluxing the reaction mixture is a common practice.
-
Reagent Purity: Ensure that the methyl ethyl ketone and semicarbazide hydrochloride are of high purity. Impurities in the starting materials can lead to side reactions and a lower yield of the desired product.
-
Stoichiometry: While a 1:1 molar ratio of methyl ethyl ketone to semicarbazide is theoretically required, a slight excess of semicarbazide may be used to drive the reaction to completion. However, a large excess can complicate purification.
-
Product Precipitation: this compound should precipitate from the reaction mixture upon cooling. If no precipitate forms, it could indicate that the product concentration is too low or that it is more soluble in the chosen solvent than anticipated. Try cooling the reaction mixture in an ice bath or adding a small amount of cold water to induce precipitation.
Q2: I am observing an oily product instead of crystals. What should I do?
A2: The formation of an oil instead of a crystalline solid can be due to impurities or issues with crystallization.
-
Purification: The oily product may contain impurities. Try to purify it by recrystallization from a suitable solvent system, such as ethanol-water.
-
Inducing Crystallization: If the product is pure but reluctant to crystallize, you can try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Seeding with a small crystal of the product from a previous successful batch can also initiate crystallization.
-
Solvent Choice: The solvent used for the reaction and crystallization is important. Ethanol is commonly used for this synthesis. If the product is too soluble, a mixed solvent system or a less polar solvent might be necessary for effective crystallization.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: The identity and purity of the product can be confirmed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Spectroscopy:
-
FTIR (Fourier-Transform Infrared) Spectroscopy: Look for characteristic peaks such as the C=N (imine) stretch, N-H (amine) stretches, and the C=O (amide) stretch of the semicarbazone.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR can confirm the structure of the molecule by showing the expected chemical shifts and integrations for the different protons and carbons.
-
Q4: Are there any advanced techniques to improve the reaction efficiency?
A4: Yes, for challenging reactions, you might consider:
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times from hours to minutes and improve yields by providing rapid and uniform heating.
-
Catalysis: The use of acid catalysts like acetic acid or solid acid catalysts such as zeolites can enhance the reaction rate and improve the yield and purity of the product.
Data Presentation: Optimizing Reaction Conditions
| Parameter | Condition | Expected Effect on Yield | Rationale |
| pH | Optimal (around 6.1-6.2) | High | Balances the need for a nucleophilic amine on the semicarbazide and protonation of the ketone's carbonyl oxygen to enhance its electrophilicity. |
| Too Acidic (< 5) | Low | Semicarbazide is protonated, reducing its nucleophilicity. | |
| Too Basic (> 8) | Low | The carbonyl group of the ketone is not sufficiently activated for nucleophilic attack. | |
| Temperature | Room Temperature | Moderate | The reaction may be slow at ambient temperature. |
| Reflux | High | Increased temperature accelerates the reaction rate, driving the equilibrium towards the product. | |
| Reaction Time | Short (e.g., < 1 hour) | Low to Moderate | The reaction may not have reached completion. |
| Long (e.g., > 2 hours) | High | Allows for the reaction to proceed to completion, especially if it is slow at the chosen temperature. | |
| Catalyst | No Catalyst | Moderate | The reaction proceeds but may be slow. |
| Acid Catalyst (e.g., Acetic Acid) | High | Catalyzes the addition of the nucleophile to the carbonyl group. |
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of this compound.
Materials:
-
Semicarbazide hydrochloride
-
Anhydrous sodium acetate (B1210297)
-
Methyl ethyl ketone (MEK)
-
Ethanol (95%)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Preparation of the Semicarbazide Solution: In a 100 mL round-bottom flask, dissolve semicarbazide hydrochloride (e.g., 2.23 g, 0.02 mol) and anhydrous sodium acetate (e.g., 2.46 g, 0.03 mol) in 20 mL of deionized water. The sodium acetate acts as a buffer to maintain the optimal pH.
-
Addition of Methyl Ethyl Ketone: To the stirred semicarbazide solution, add a solution of methyl ethyl ketone (e.g., 1.44 g, 0.02 mol) dissolved in 10 mL of 95% ethanol.
-
Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath. Continue to reflux with stirring for 1-2 hours. The solution may become cloudy as the product begins to form.
-
Crystallization: After the reflux period, remove the heat source and allow the mixture to cool to room temperature. Then, cool the flask in an ice bath for 30 minutes to ensure complete precipitation of the product.
-
Isolation of the Product: Collect the white crystalline product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold water to remove any unreacted starting materials and salts.
-
Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Determine the yield and characterize the product by measuring its melting point and acquiring spectroscopic data (FTIR, NMR).
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Common side reactions during the synthesis of semicarbazones and how to avoid them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of semicarbazones.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the primary reaction for synthesizing semicarbazones?
Semicarbazones are synthesized through a condensation reaction between an aldehyde or a ketone and semicarbazide (B1199961).[1][2] This reaction is a nucleophilic addition-elimination, where the terminal -NH2 group of semicarbazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.[3] A molecule of water is eliminated in the process.[2] The reaction is typically catalyzed by a small amount of acid.
Q2: My reaction is very slow or is not proceeding. What are the possible causes and solutions?
Several factors can lead to a sluggish or incomplete reaction. Here are some common causes and their remedies:
-
Incorrect pH: The reaction is highly pH-dependent. At a very low pH, the semicarbazide is protonated, rendering it non-nucleophilic. At a high pH, the carbonyl group is not sufficiently activated for nucleophilic attack. The optimal pH is generally in the slightly acidic range (around 4-6).
-
Solution: Buffer the reaction mixture using a suitable system, such as sodium acetate (B1210297)/acetic acid, to maintain the optimal pH.[4]
-
-
Steric Hindrance: Bulky substituents on the aldehyde or ketone can sterically hinder the approach of the semicarbazide nucleophile, slowing down the reaction rate.[5]
-
Solution: Increase the reaction time and/or temperature. Consider using microwave or ultrasonic irradiation to accelerate the reaction.[4]
-
-
Deactivated Carbonyl Group: Diaryl ketones, for instance, can be less reactive due to the electron-donating nature of the aromatic rings, which reduces the electrophilicity of the carbonyl carbon.[6]
-
Solution: Employ more forcing reaction conditions, such as prolonged heating or the use of a microwave reactor. The addition of a dehydrating agent, like a molecular sieve, can also help drive the equilibrium towards the product.[6]
-
Q3: I am observing an unexpected side product. What are the common side reactions in semicarbazone synthesis?
Several side reactions can occur, leading to impurities in your final product. Here are the most common ones:
-
Formation of Carbohydrazide: Semicarbazide can react with hydrazine (B178648), which may be present as an impurity in the starting material or formed under certain conditions, to produce carbohydrazide.[7][8]
-
Azine Formation: If hydrazine is present, it can react with the aldehyde or ketone to form an azine, which is a dimer of the carbonyl compound linked by a nitrogen-nitrogen double bond.[9]
-
Double Condensation: It is possible for a second molecule of the aldehyde or ketone to react with the remaining -NH2 group of the semicarbazone, although this is less common.
-
Thermal Decomposition: At elevated temperatures, both the starting semicarbazide and the product semicarbazone can decompose, leading to a variety of byproducts.
Q4: How can I avoid the formation of these side products?
Minimizing side reactions is crucial for obtaining a high yield of a pure product. Here are some strategies:
-
Use Pure Reagents: Ensure the semicarbazide hydrochloride and the carbonyl compound are of high purity to avoid introducing impurities that can lead to side reactions.
-
Control Reaction Temperature: Avoid excessive heating, as it can promote decomposition of both reactants and products.[10] Monitor the reaction progress and stop it once the starting material is consumed.
-
Optimize pH: Maintaining a slightly acidic pH not only accelerates the desired reaction but can also suppress some side reactions.
-
Purification of the Product: Proper purification techniques, such as recrystallization, are essential to remove any side products that may have formed.
Q5: My product is difficult to isolate or purify. What are the recommended procedures?
-
Inducing Precipitation: If the semicarbazone does not precipitate upon cooling, try adding the reaction mixture to ice-cold water.
-
Recrystallization: This is the most common method for purifying solid semicarbazones.
-
Solvent Selection: Ethanol (B145695) or an ethanol/water mixture is often a good choice for recrystallization.[1] Other common solvent systems include n-hexane/acetone and n-hexane/ethyl acetate.[11] The ideal solvent should dissolve the semicarbazone when hot but not at room temperature.[12]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot gravity filtration. Allow the solution to cool slowly to form well-defined crystals. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[13]
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for semicarbazone synthesis, highlighting the impact of different methodologies.
| Carbonyl Compound | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| 3-chloro-4-fluoroacetophenone | Ultrasonic irradiation (20 kHz, 130 W), room temperature | 1-2 min | 90 | [4] |
| Various aldehydes | Ball-milling, room temperature | 30-45 min | ~100 | [14] |
| Various ketones | Ball-milling, 65-90 °C | 30-45 min | ~100 | [14] |
| Diaryl ketones | Reflux in ethanol | 24 h | 60-74 | [6] |
| Acetophenones | Reflux in ethanol | 2-3 h | Good | [6] |
Detailed Experimental Protocols
General Protocol for Semicarbazone Synthesis (Conventional Heating)
-
Dissolution of Carbonyl Compound: In a round-bottom flask, dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent, such as ethanol.
-
Preparation of Semicarbazide Solution: In a separate flask, dissolve semicarbazide hydrochloride (1-1.2 equivalents) and a buffer salt like sodium acetate (1-1.2 equivalents) in a minimal amount of water, followed by the addition of ethanol to obtain a clear solution.
-
Reaction: Add the semicarbazide solution to the carbonyl compound solution with stirring. Add a catalytic amount of glacial acetic acid.
-
Heating: Heat the reaction mixture under reflux and monitor the progress using Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, cool the mixture to room temperature, and then in an ice bath to induce precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol, followed by diethyl ether.
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Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Protocol for Semicarbazone Synthesis (Ultrasonic Irradiation)
-
Preparation of Reactants: In a round-bottom flask, mix an equimolar amount of the substituted phenyl semicarbazide (1 mmol) in 4 ml of 10% HCl solution and the ketone (1 mmol) in 5 mL of ethanol.
-
Addition of Buffer: Add 1 mL of a 5 mmol sodium acetate solution to the mixture.
-
Sonication: Place the reaction mixture under ultrasonic irradiation (e.g., 20 kHz, 130 W) at room temperature for 1-2 minutes.
-
Isolation: A precipitate should form immediately. Collect the solid by vacuum filtration and wash thoroughly with water.
Visualizations
References
- 1. Semicarbazone - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tandfonline.com [tandfonline.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. DE2112398A1 - Carbohydrazide prepn - from hydrazine(hydrate) and urea or semicarbazide (salt) - Google Patents [patents.google.com]
- 9. Generation of semicarbazide from natural azine development in foods, followed by reaction with urea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. theses.gla.ac.uk [theses.gla.ac.uk]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Home Page [chem.ualberta.ca]
- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Methyl Ethyl Ketone Semicarbazone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl Ethyl Ketone (MEK) Semicarbazone.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying crude Methyl Ethyl Ketone Semicarbazone?
The most prevalent and effective method for purifying crude MEK semicarbazone is recrystallization. This technique leverages the difference in solubility of the semicarbazone and its impurities in a selected solvent system at different temperatures. An ethanol (B145695)/water mixture is a commonly recommended solvent system for the recrystallization of semicarbazones.[1][2]
Q2: What are the typical impurities found in crude this compound?
Common impurities in crude MEK semicarbazone can include unreacted starting materials such as methyl ethyl ketone and semicarbazide (B1199961) hydrochloride, as well as side products from the synthesis reaction. The presence of these impurities can lead to a lowered and broadened melting point range of the final product.
Q3: How can I assess the purity of my this compound after purification?
The purity of the purified MEK semicarbazone can be assessed through several analytical techniques:
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Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. Impurities typically cause a depression and broadening of the melting point range. While a specific melting point for this compound is not consistently reported in the literature, analogous semicarbazones generally melt in the range of 160–200°C.[3] A narrow melting range (e.g., 1-2°C) is a good indicator of high purity.
-
Thin-Layer Chromatography (TLC): TLC can be used to separate the purified product from any remaining impurities. A single spot on the TLC plate under different solvent systems suggests a high degree of purity.
-
Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure of the purified product and to detect the presence of any impurities.
Purification Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| The crude product does not fully dissolve in the hot solvent. | Insufficient solvent was used. | Add small, incremental portions of the hot solvent until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing the yield upon cooling. |
| The product does not crystallize from the solution upon cooling. | - Too much solvent was used, resulting in a solution that is not supersaturated.- The solution was cooled too rapidly, preventing crystal nucleation.- The presence of impurities is inhibiting crystallization. | - Heat the solution to evaporate some of the solvent to concentrate the mixture, then allow it to cool again.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try scratching the inside of the flask at the solution's surface with a glass rod to induce nucleation.- If available, add a single, pure "seed crystal" of the product to the solution. |
| An oil forms instead of crystals ("oiling out"). | The boiling point of the recrystallization solvent is higher than the melting point of the solute. The solute is precipitating from a supersaturated solution at a temperature above its melting point. | - Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly.- If using a mixed solvent system like ethanol/water, add a small amount of the solvent in which the compound is more soluble (ethanol) to the hot solution before cooling. |
| The recrystallized product is colored. | - Colored impurities are trapped within the crystals (occlusion).- The crystals were not washed sufficiently after filtration. | - Perform a second recrystallization of the product.- Wash the filtered crystals with a small amount of cold, fresh recrystallization solvent. |
| The final yield after recrystallization is very low. | - Too much solvent was used during recrystallization.- The product has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration. | - Use the minimum volume of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of product remaining in the solution.- Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol describes the purification of crude MEK semicarbazone using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
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Ethanol (95% or absolute)
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Deionized Water
-
Erlenmeyer flasks
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Hot plate
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Buchner funnel and filter flask
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Filter paper
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Glass stirring rod
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Ice bath
Procedure:
-
Dissolution: Place the crude MEK semicarbazone in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely.
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Addition of Anti-solvent: To the hot ethanol solution, add hot water dropwise until the solution becomes slightly turbid (cloudy). The appearance of turbidity indicates that the solution is saturated.
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Redissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
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Cooling and Crystallization: Remove the flask from the hot plate, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[4]
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.
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Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering impurities.
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Drying: Dry the purified crystals completely. This can be done by air drying or in a desiccator.
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Analysis: Determine the melting point of the dried crystals. A sharp melting range close to the literature value indicates a high degree of purity.
Quantitative Data Summary
The following table provides expected outcomes for the purification of this compound by recrystallization. Please note that actual results may vary depending on the initial purity of the crude product and the experimental technique.
| Parameter | Expected Value/Range | Notes |
| Melting Point | 160-200 °C (for analogous semicarbazones)[3] | A sharp melting range (1-2°C) is indicative of high purity. A broad range suggests the presence of impurities. |
| Recrystallization Yield | 60-85% | Yields can be lower depending on the amount of impurities and the care taken during the procedure. |
| Appearance | White to off-white crystalline solid | A significant color may indicate the presence of impurities that might require further purification steps (e.g., use of activated charcoal). |
Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of crude this compound by recrystallization.
Logical Relationship for Troubleshooting Crystallization Failure
Caption: Decision-making diagram for troubleshooting the failure of crystallization.
References
Why is only one nitrogen atom of semicarbazide nucleophilic in the reaction?
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance regarding the nucleophilic reactivity of semicarbazide (B1199961) in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is only one nitrogen atom of semicarbazide nucleophilic during the formation of semicarbazones?
A1: In the reaction between an aldehyde or ketone and semicarbazide to form a semicarbazone, only the terminal nitrogen atom of the hydrazine (B178648) moiety (the one furthest from the carbonyl group) acts as a nucleophile.[1][2] This is due to the electronic structure of the semicarbazide molecule. The lone pairs of electrons on the two nitrogen atoms adjacent to the carbonyl group are involved in resonance with the carbonyl group. This delocalization of electrons decreases their availability for a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde or ketone.[3][4][5] Consequently, the nitrogen atom that is not directly bonded to the carbonyl group retains its lone pair of electrons, making it the most nucleophilic site.[6]
Q2: What is the role of resonance in reducing the nucleophilicity of the other nitrogen atoms?
A2: Resonance is a key factor that diminishes the nucleophilic character of the nitrogen atoms adjacent to the carbonyl group in semicarbazide. The lone pair of electrons on these nitrogens can be delocalized through p-orbital overlap with the pi-system of the carbonyl group. This creates resonance structures where the electron density is spread across the nitrogen and oxygen atoms, stabilizing the molecule.[7][8][9] This delocalization makes the lone pairs less available to donate to an electrophile, thus reducing the nucleophilicity of these nitrogen atoms.[3][4]
Q3: Are there any quantitative data to support the difference in nucleophilicity between the nitrogen atoms?
A3: While direct experimental measurement of the pKa values for each individual nitrogen atom in semicarbazide is complex, the overall pKa of the conjugate acid of semicarbazide is reported to be 3.66. This value reflects the overall basicity of the molecule. Computational methods such as Natural Bond Orbital (NBO) analysis can be employed to study the electron density and orbital interactions within the molecule, which would quantitatively demonstrate the reduced electron availability on the resonance-involved nitrogen atoms. However, specific comparative pKa values for each nitrogen are not readily found in standard literature. The difference in reactivity is primarily explained through the qualitative model of resonance.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no yield of semicarbazone | Incorrect pH of the reaction mixture. The reaction is typically acid-catalyzed. The protonation of the carbonyl oxygen of the aldehyde/ketone makes the carbonyl carbon more electrophilic. However, if the solution is too acidic, the nucleophilic nitrogen of semicarbazide will be protonated, rendering it non-nucleophilic. | Optimize the pH of the reaction mixture. A mildly acidic condition (pH 4-5) is often optimal. This can be achieved using a buffer system, such as sodium acetate (B1210297) and acetic acid. |
| Instability of semicarbazide. Semicarbazide can be unstable and may degrade over time. | Use semicarbazide hydrochloride, which is a more stable salt. In the reaction, a base like sodium acetate is added to generate the free semicarbazide in situ. | |
| Steric hindrance in the aldehyde or ketone. Bulky substituents near the carbonyl group can hinder the approach of the nucleophile. | Increase the reaction time and/or temperature. Consider using a less sterically hindered derivative if possible for your application. | |
| Formation of unexpected byproducts | Self-condensation of the aldehyde or ketone. Aldehydes and some ketones can undergo self-condensation reactions (e.g., aldol (B89426) condensation) under acidic or basic conditions. | Control the reaction temperature and add the semicarbazide reagent promptly to the carbonyl compound. |
| Reaction with other functional groups. If the substrate contains other electrophilic sites, side reactions may occur. | Protect sensitive functional groups in the substrate before carrying out the semicarbazone formation. |
Experimental Protocols
Synthesis of Acetone (B3395972) Semicarbazone
This protocol provides a general procedure for the synthesis of a semicarbazone from a ketone.
Materials:
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Semicarbazide hydrochloride
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Anhydrous sodium acetate
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Acetone
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Water
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Ice bath
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Filtration apparatus
Procedure:
-
Prepare the Semicarbazide Solution: In a flask, dissolve 1.0 g of semicarbazide hydrochloride and 1.5 g of anhydrous sodium acetate in 10 mL of water.
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Reaction Initiation: To the semicarbazide solution, add 1.0 mL of acetone.
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Reaction Progression: Stopper the flask and shake it vigorously for a few minutes. The semicarbazone product will begin to precipitate.
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Crystallization: Place the reaction mixture in an ice bath for 10-15 minutes to ensure complete crystallization.
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Isolation of Product: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of cold water to remove any unreacted starting materials and salts.
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Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a minimal amount of hot ethanol or water.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
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Characterization: Determine the melting point of the dried product and compare it to the literature value (for acetone semicarbazone, m.p. is approximately 187-190 °C). Further characterization can be performed using techniques like NMR and IR spectroscopy.
Visualizing the Logic: Resonance in Semicarbazide
The following diagram illustrates the resonance structures of semicarbazide, which explains the reduced nucleophilicity of the nitrogen atoms adjacent to the carbonyl group.
Caption: Resonance delocalization in semicarbazide.
References
- 1. xisdxjxsu.asia [xisdxjxsu.asia]
- 2. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Alkylammonium Cation Affinities of Nitrogenated Organobases: The Roles of Hydrogen Bonding and Proton Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proton_affinity_(data_page) [chemeurope.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Optimizing reaction conditions for the formation of Methyl ethyl ketone semicarbazone.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl ethyl ketone (MEK) semicarbazone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of methyl ethyl ketone semicarbazone, offering potential causes and solutions in a question-and-answer format.
Question: Why is my reaction yield of this compound consistently low?
Answer: Low yields can stem from several factors:
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Suboptimal pH: The formation of semicarbazones is highly pH-dependent. The reaction requires a slightly acidic medium (optimally pH 5-6) to facilitate both the nucleophilic attack of the semicarbazide (B1199961) on the carbonyl carbon and the subsequent dehydration step. If the medium is too acidic, the semicarbazide, being a weak base, will be protonated, rendering it non-nucleophilic. If the medium is too basic, the protonation of the carbonyl oxygen is insufficient, reducing the electrophilicity of the carbonyl carbon.
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Solution: Use a buffer system, such as sodium acetate (B1210297)/acetic acid, to maintain the pH within the optimal range. When using semicarbazide hydrochloride, the addition of a base like sodium acetate is crucial to liberate the free semicarbazide and establish the appropriate pH.
-
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Instability of Semicarbazide: Semicarbazide itself is not very stable and can degrade over time. It is for this reason that the more stable hydrochloride salt is typically used.
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Solution: Always use high-quality semicarbazide hydrochloride from a reliable supplier. Ensure it has been stored correctly, protected from moisture and air.
-
-
Inefficient Reaction Conditions: Reaction time and temperature play a significant role. Conventional heating methods may require several hours of reflux to achieve a reasonable yield.
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Solution: Consider optimizing the reaction time and temperature. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields (see Table 1).[1]
-
-
Impurities in Starting Materials: The presence of impurities in the methyl ethyl ketone or the solvent can interfere with the reaction.
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Solution: Use purified reagents and solvents. Ensure the methyl ethyl ketone is free from acidic or basic impurities.
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Question: The product has precipitated out of the solution, but it has a gummy or oily consistency instead of being crystalline. What could be the cause?
Answer: An oily or gummy product often indicates the presence of impurities or an incomplete reaction.
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Presence of Unreacted Starting Materials: If the reaction has not gone to completion, the presence of unreacted methyl ethyl ketone or semicarbazide can prevent the crystallization of the semicarbazone.
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Incorrect Solvent System: The choice of solvent is important for both the reaction and the crystallization of the product.
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Solution: Ensure the appropriate solvent, typically ethanol (B145695) or an ethanol-water mixture, is used. After the reaction is complete, cooling the reaction mixture slowly can promote the formation of well-defined crystals. If the product still oils out, try adding a small amount of a solvent in which the semicarbazone is sparingly soluble to induce crystallization.
-
-
Rapid Cooling: Cooling the reaction mixture too quickly can lead to the precipitation of an amorphous solid or oil rather than crystals.
-
Solution: Allow the reaction mixture to cool slowly to room temperature, and then cool it further in an ice bath if necessary.
-
Question: My purified product has a broad melting point range. What does this indicate?
Answer: A broad melting point range is a classic sign of an impure compound.
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Contamination with Starting Materials or Byproducts: The product may be contaminated with unreacted methyl ethyl ketone, semicarbazide, or side products.
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Solution: Recrystallize the product from a suitable solvent system (e.g., ethanol-water) to remove impurities. The melting point should become sharper and higher after successful purification.
-
Frequently Asked Questions (FAQs)
Q1: Why is semicarbazide hydrochloride used in the reaction instead of semicarbazide?
A1: Semicarbazide is unstable and can be readily oxidized by air. Its hydrochloride salt is a stable, crystalline solid that is much easier to handle and store, ensuring the purity and reactivity of the reagent.
Q2: What is the role of sodium acetate in the reaction?
A2: Sodium acetate serves two primary functions. Firstly, it acts as a base to neutralize the hydrochloride in semicarbazide hydrochloride, liberating the free semicarbazide which is the active nucleophile. Secondly, it helps to create a buffer solution with the acetic acid formed, maintaining the pH of the reaction mixture in the optimal slightly acidic range for semicarbazone formation.
Q3: Can other ketones react under the same conditions?
A3: Yes, the formation of semicarbazones is a general reaction for most aldehydes and ketones. However, the reactivity of the carbonyl compound can influence the reaction conditions required. Sterically hindered ketones may react more slowly and require longer reaction times or more forcing conditions.
Q4: What is the mechanism for the formation of this compound?
A4: The reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the semicarbazide acts as a nucleophile and attacks the electrophilic carbonyl carbon of the methyl ethyl ketone. This is followed by a proton transfer and the elimination of a water molecule to form the C=N double bond of the semicarbazone.
Q5: Are there alternative, more efficient methods for this synthesis?
A5: Yes, microwave-assisted synthesis has emerged as a highly efficient alternative to conventional heating. It significantly reduces reaction times from hours to minutes and often leads to higher yields and cleaner products.[1]
Data Presentation
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Semicarbazones [1]
| Method | Reaction Time | Yield Range |
| Conventional Heating | 3 - 4 hours | 68 - 78% |
| Microwave Irradiation | 60 - 80 seconds | 85 - 96% |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound (Conventional Method)
-
Preparation of the Semicarbazide Solution: In a round-bottom flask equipped with a reflux condenser, dissolve semicarbazide hydrochloride (e.g., 1.12 g, 10 mmol) and sodium acetate (e.g., 1.64 g, 20 mmol) in 20 mL of 95% ethanol and 10 mL of water.
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Reaction Initiation: To the semicarbazide solution, add methyl ethyl ketone (e.g., 0.72 g, 10 mmol).
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Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 1-2 hours.
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Crystallization: After the reflux period, allow the mixture to cool slowly to room temperature. The this compound should start to crystallize.
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Isolation of the Product: Cool the mixture in an ice bath to complete the crystallization. Collect the crystalline product by vacuum filtration and wash it with a small amount of cold water.
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Drying and Purification: Dry the product in a desiccator or a vacuum oven. If necessary, the product can be recrystallized from an ethanol-water mixture to improve its purity.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Mechanism of this compound formation.
References
Troubleshooting low purity issues in Methyl ethyl ketone semicarbazone crystals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low purity issues encountered during the synthesis and crystallization of methyl ethyl ketone semicarbazone.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
While a definitive, experimentally verified melting point for this compound is not consistently reported in the literature, analogous semicarbazones typically exhibit melting points in the range of 160–200°C.[1] A sharp melting range within this window is a strong indicator of high purity. Conversely, a broad melting range suggests the presence of impurities.
Q2: What are the critical reaction parameters that influence the purity of the final product?
The purity of this compound is highly dependent on several factors:
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Purity of Starting Materials: The purity of the initial methyl ethyl ketone (MEK) and semicarbazide (B1199961) hydrochloride is crucial. Impurities in these reagents can be carried through the reaction and co-crystallize with the product.
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pH Control: The pH of the reaction mixture is critical. The synthesis is typically carried out in a slightly acidic medium, with an optimal pH range of 6.1 to 6.2, often maintained by a buffer system. Deviations from this pH can lead to side reactions or incomplete formation of the semicarbazone.
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Reaction Time and Temperature: Incomplete reactions are a common source of impurities. Ensuring adequate reaction time and maintaining the appropriate temperature are necessary for the reaction to go to completion. Monitoring the reaction progress using Thin-Layer Chromatography (TLC) is recommended.[2]
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Stoichiometry of Reactants: Using the correct molar ratios of methyl ethyl ketone and semicarbazide is essential to minimize unreacted starting materials in the final product.
Q3: How can I assess the purity of my this compound crystals?
Several analytical techniques can be employed to evaluate the purity of your product:
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Melting Point Analysis: A sharp and narrow melting point range is a primary indicator of a pure crystalline solid.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively assess purity by separating the product from starting materials and byproducts. A pure compound should ideally present as a single spot.
-
Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of the desired product and detect the presence of impurities.
Troubleshooting Guides
Issue 1: Low Crystal Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor by TLC until the starting material spot is no longer visible.- Verify the accuracy of the molar ratios of the reactants. |
| Product Loss During Work-up | - Minimize the number of transfer steps.- Ensure the filtration apparatus is properly assembled to avoid loss of solid. |
| Crystals are Too Soluble in the Recrystallization Solvent | - Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation.- If using a mixed solvent system (e.g., ethanol (B145695)/water), carefully optimize the solvent ratio. |
| Excessive Amount of Recrystallization Solvent Used | - Use the minimum amount of hot solvent necessary to dissolve the crude product. If too much is added, carefully evaporate some of the solvent to achieve saturation. |
Issue 2: Crystals Appear Oily, Discolored, or Impure
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | - Perform a recrystallization. This compound is typically recrystallized from an ethanol/water mixture.- Wash the filtered crystals with a small amount of cold solvent to remove residual impurities. |
| Co-precipitation of Impurities | - Ensure the crystallization process is not too rapid. Slow cooling allows for the formation of purer crystals. If crystals form too quickly, reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.- Consider a second recrystallization if the first does not yield a product of sufficient purity. |
| Side Reactions | - The primary side reaction is the hydrolysis of the semicarbazone back to the starting materials, which can be minimized by maintaining the correct pH.- Ensure the semicarbazide hydrochloride is of high quality, as impurities within it can lead to undesired byproducts. |
Experimental Protocols
Recrystallization of this compound
-
Solvent Selection: An ethanol/water mixture is a common and effective solvent system for the recrystallization of semicarbazones.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Induce Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water. Allow the crystals to air dry completely.
Thin-Layer Chromatography (TLC) for Purity Assessment
-
Plate Preparation: On a silica (B1680970) gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom.
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Spotting: Dissolve a small amount of your crude and purified product in a suitable solvent (e.g., ethanol). Spot the samples on the baseline, along with the starting materials (methyl ethyl ketone and semicarbazide) for comparison.
-
Developing the Chromatogram: Place the TLC plate in a developing chamber containing a suitable mobile phase. A potential solvent system to start with is a mixture of methyl ethyl ketone, water, and methanol (B129727) in a 67:30:3 (v/v/v) ratio.[3] Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp or by using an appropriate staining agent.
-
Analysis: A pure product should appear as a single spot with a distinct Rf value from the starting materials.
Visual Guides
Chemical Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow for Low Purity
References
Stability and proper storage conditions for Methyl ethyl ketone semicarbazone.
Technical Support Center: Methyl Ethyl Ketone Semicarbazone
This technical support center provides guidance on the stability and proper storage conditions for Methyl Ethyl Ketone (MEK) Semicarbazone. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound, as a crystalline organic solid, is expected to be relatively stable under proper storage conditions. However, like many semicarbazones, it can be susceptible to degradation under certain conditions. Key factors that can affect its stability include temperature, moisture, light, and pH.
Q2: What are the primary degradation pathways for semicarbazones?
A2: The primary degradation pathways for semicarbazones include:
-
Hydrolysis: The formation of semicarbazones is a reversible reaction. In the presence of water, particularly under acidic conditions, the semicarbazone can hydrolyze back to methyl ethyl ketone and semicarbazide.
-
Thermal Decomposition: At elevated temperatures, semicarbazones can decompose. The decomposition temperature can vary depending on the specific structure of the molecule. For example, 5-nitro-2-furaldehyde (B57684) semicarbazone undergoes significant thermal decomposition at 243.35 °C (516.5 K)[1].
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of organic molecules, including semicarbazones. It is advisable to protect the compound from light to prevent photochemical reactions[2][3][4][5].
Q3: Is this compound sensitive to moisture?
Q4: What are the ideal storage conditions for this compound?
A4: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. The use of a desiccator or a controlled humidity environment is advisable to minimize moisture exposure. For enhanced protection, especially for long-term storage or for high-purity reference standards, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended[9][10][11].
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Exposure to light, moisture, or elevated temperatures. | Store the compound in an amber vial inside a desiccator in a cool, dark place. Consider purging the vial with an inert gas before sealing. |
| Inconsistent experimental results | Degradation of the compound leading to reduced purity. | Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, melting point). If degradation is confirmed, procure a fresh batch and ensure proper storage of the new material. |
| Poor solubility in expected solvents | Possible degradation or presence of impurities. | Purify the compound if possible (e.g., by recrystallization). Ensure the storage conditions are optimal to prevent further degradation. |
| Unexpected peaks in analytical spectra (e.g., NMR, Mass Spec) | Presence of degradation products (e.g., methyl ethyl ketone, semicarbazide). | Review the storage history of the compound. If improper storage is suspected, obtain a new, pure sample. Implement stringent storage protocols for all sensitive reagents. |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature of this compound.
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to 500 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
-
Analysis: The onset temperature of significant weight loss indicates the beginning of thermal decomposition.
Protocol 2: Assessment of Photostability
-
Objective: To evaluate the impact of light exposure on the stability of this compound.
-
Apparatus: Photostability chamber, HPLC system.
-
Procedure:
-
Prepare two sets of samples of the compound in a suitable solvent or as a solid.
-
Wrap one set of samples in aluminum foil to serve as a dark control.
-
Expose both sets of samples to a controlled light source (e.g., compliant with ICH Q1B guidelines) for a defined period[2][3][4][5].
-
At specified time intervals, withdraw samples from both sets.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and the formation of any degradation products.
-
-
Analysis: Compare the chromatograms of the exposed samples with the dark controls to assess the extent of photodegradation.
Data Presentation
Table 1: General Stability and Recommended Storage Conditions for Semicarbazones
| Parameter | General Observation/Recommendation for Semicarbazones |
| Thermal Stability | Generally stable at room temperature. Decomposition occurs at elevated temperatures (e.g., >200 °C), but is compound specific[1]. |
| Hydrolytic Stability | Susceptible to hydrolysis, especially in acidic conditions. |
| Photostability | Potentially sensitive to light. Protection from UV and visible light is recommended[2][3][4][5]. |
| Hygroscopicity | Can be hygroscopic. Storage in a dry environment is crucial[6][7][8]. |
| Recommended Storage Temp. | Cool room temperature (e.g., 15-25 °C) or refrigerated (2-8 °C) for long-term storage[12][13][14]. |
| Recommended Atmosphere | Standard atmosphere for short-term use. Inert atmosphere (e.g., N₂, Ar) for long-term storage or for high-purity standards[9][10][11]. |
| Recommended Container | Tightly sealed, amber glass vials. |
Visualizations
Caption: Logical relationship for achieving compound stability.
Caption: Troubleshooting workflow for stability issues.
References
- 1. akjournals.com [akjournals.com]
- 2. rdlaboratories.com [rdlaboratories.com]
- 3. iagim.org [iagim.org]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. Effect of polymer hygroscopicity on the phase behavior of amorphous solid dispersions in the presence of moisture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hygroscopicity of cefazolin sodium: application to evaluate the crystallinity of freeze-dried products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deliquescence: Hygroscopicity of Water-Soluble Crystalline Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Sciencemadness Discussion Board - How do you store chemicals in inert gas? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. blog.storemasta.com.au [blog.storemasta.com.au]
- 13. researchgate.net [researchgate.net]
- 14. azenta.com [azenta.com]
Dealing with incomplete reactions when synthesizing semicarbazones from ketones.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with incomplete reactions during the synthesis of semicarbazones from ketones.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for semicarbazone formation, and why is it so critical?
The formation of semicarbazones is highly dependent on pH. The reaction requires a slightly acidic environment, typically in the pH range of 6.1-6.2.[1][2] This is because the reaction is acid-catalyzed; the acid protonates the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. However, if the solution is too acidic (pH below 4.6), the lone pair of electrons on the nucleophilic nitrogen of semicarbazide (B1199961) will be protonated, rendering it unable to attack the carbonyl carbon.[3] A buffer system, such as potassium phosphate (B84403), is often used to maintain the optimal pH.[1][4]
Q2: Why does only one of the two -NH₂ groups in semicarbazide react?
Semicarbazide has two -NH₂ groups, but only the one that is not directly attached to the carbonyl group is sufficiently nucleophilic to participate in the reaction.[5][6] The lone pair of electrons on the nitrogen atom adjacent to the carbonyl group is delocalized through resonance with the carbonyl, which decreases its electron density and nucleophilicity.[7][8] The terminal -NH₂ group's lone pair is not involved in this resonance and is therefore available for the nucleophilic attack on the ketone's carbonyl carbon.[9]
Q3: My ketone is reacting very slowly or not at all. What are the possible reasons?
The reactivity of ketones can vary significantly. Common causes for slow or incomplete reactions include:
-
Steric Hindrance: Bulky groups surrounding the carbonyl carbon can physically block the incoming semicarbazide nucleophile, slowing the reaction rate.[10] Ketones with higher molecular weights or significant branching near the carbonyl group are more susceptible to this issue.[10]
-
Electronic Effects: Diaryl ketones can be particularly unreactive because the two aromatic rings donate electron density to the carbonyl group, making it less electrophilic.[11]
-
Reaction Conditions: Insufficient heating, incorrect pH, or inadequate reaction time can all lead to poor conversion. Reaction times can range from minutes to over 48 hours depending on the ketone's reactivity.[11][12]
Q4: How can I monitor the progress of my reaction?
Reaction progress can be monitored using Thin Layer Chromatography (TLC).[13] A spot of the reaction mixture is compared against spots of the starting ketone and semicarbazide. The appearance of a new spot corresponding to the semicarbazone product and the disappearance of the starting material spots indicate that the reaction is proceeding.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incorrect pH: Solution is too acidic or too basic. | Use a buffer (e.g., dibasic potassium phosphate or sodium acetate) to maintain a slightly acidic pH (around 6).[1][14] |
| Low Ketone Reactivity: Steric hindrance or electronic deactivation. | Increase the reaction temperature and/or prolong the reaction time (up to 48 hours).[11] Consider using a catalyst like basic alumina (B75360) or employing microwave or ultrasonic irradiation to accelerate the reaction.[11][12][15] | |
| Premature Precipitation: Starting materials precipitating before reacting. | Ensure all reagents are fully dissolved. You may need to adjust the solvent system or gently heat the mixture.[16] | |
| Reaction is Very Slow | Sub-optimal Temperature: Reaction mixture is not sufficiently heated. | Most syntheses involve heating the reaction to reflux for a set period, typically 1-2 hours or longer for less reactive ketones.[14][16] |
| Inefficient Mixing: Poor contact between reactants. | Ensure the reaction mixture is being stirred or swirled effectively throughout the reaction period.[1] | |
| Oily Product Instead of Crystals | Impure Product: Presence of unreacted starting materials or byproducts. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal. If that fails, perform a workup and purify the oil via recrystallization from an appropriate solvent (e.g., ethanol (B145695), aqueous ethanol). |
| Product is an Oil at Room Temp: The melting point of the semicarbazone is below room temperature. | Confirm the identity of the product using analytical techniques (NMR, IR, Mass Spec). The product may be correct, even if it is not a solid. | |
| Difficulty in Isolating the Product | High Solubility in Reaction Solvent: The semicarbazone product is soluble in the reaction solvent even after cooling. | Cool the reaction mixture in an ice bath to maximize precipitation.[1] If the product remains dissolved, try to reduce the volume of the solvent by evaporation or add a co-solvent in which the product is insoluble (an "anti-solvent") to induce precipitation. |
Experimental Protocols
General Protocol for Semicarbazone Synthesis
This protocol is adapted from established procedures for the synthesis of semicarbazones from ketones.[14]
-
Prepare the Semicarbazide Solution: In a round-bottom flask, create a suspension of semicarbazide hydrochloride (1.0 eq) in ethanol.
-
Add Buffer: Add anhydrous sodium acetate (B1210297) (1.3 eq) to the suspension.
-
Initial Reflux: Heat the suspension to reflux and stir for 1 hour. This reaction forms the free semicarbazide base.
-
Isolate Semicarbazide Solution: Filter the suspension while it is still hot to remove the sodium chloride byproduct. Collect the filtrate in a new flask.
-
Add Ketone: Add the ketone (0.9 eq) to the filtrate.
-
Second Reflux: Heat the reaction mixture to reflux and stir for at least 2 hours. For unreactive ketones, this time may need to be extended.
-
Crystallization: Allow the reaction to cool to room temperature and then let it stand overnight to allow for complete crystallization of the product.
-
Isolate and Wash: Filter the resulting suspension to collect the solid product. Wash the solid with cold ethanol (3 x 50 mL).
-
Drying: Dry the collected solid product under reduced pressure in a vacuum oven.
Protocol for Recrystallization
-
Dissolve the Crude Product: Place the impure, solid semicarbazone in a flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cool Slowly: Allow the hot, clear solution to cool slowly to room temperature. Crystals should begin to form.
-
Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect Crystals: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry: Dry the crystals thoroughly.
Visualized Workflows and Logic
Caption: Standard experimental workflow for ketone semicarbazone synthesis.
Caption: Troubleshooting decision tree for incomplete semicarbazone synthesis.
References
- 1. odinity.com [odinity.com]
- 2. chegg.com [chegg.com]
- 3. Studies on the Semicarbazone Formation of Aliphatic and Alicyclic Ketones. -Journal of the Korean Applied Science and Technology | 학회 [koreascience.kr]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. When semicarbazide reacts with a ketone (or aldehyde) to form semicarbazone. Only one nitrogen atom of semicarbazide acts as a nucleophile and attack the carbonyl carbon of the ketone. The product fo the reaction consequently is `R_(2)C=N- NH-CONH_(2)` rather than `R_(2)C=NCONH-NH_2`. what factor account for the fact that two nitrogen atoms of semicarbazide are relatively non nucleophilic ? [allen.in]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
The effect of pH on the formation of Methyl ethyl ketone semicarbazone.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of methyl ethyl ketone semicarbazone.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the formation of this compound?
The optimal pH for the formation of this compound is in the mildly acidic range, typically between 4.5 and 5.5. This pH allows for sufficient acid catalysis to activate the carbonyl group of the methyl ethyl ketone, making it more susceptible to nucleophilic attack by the semicarbazide (B1199961).
Q2: Why is the reaction pH-sensitive?
The reaction rate is highly dependent on the pH due to a delicate balance in the protonation states of the reactants. At a low pH (highly acidic), the lone pair of electrons on the nitrogen atom of the semicarbazide is protonated, rendering it non-nucleophilic and thus inhibiting the initial attack on the carbonyl carbon. Conversely, at a high pH (alkaline), there is insufficient acid to protonate the hydroxyl group in the intermediate, which is necessary for the elimination of water to form the final semicarbazone product.
Q3: What are the signs of a successful reaction?
A successful reaction is typically indicated by the formation of a crystalline precipitate. This compound is a solid at room temperature, and its precipitation from the reaction mixture is a positive sign of product formation. The melting point of the purified product can be used to confirm its identity and purity.
Q4: Can other ketones or aldehydes interfere with the reaction?
Yes, any other aldehydes or ketones present in the reaction mixture can compete with methyl ethyl ketone in reacting with the semicarbazide. Aldehydes are generally more reactive than ketones, so their presence could significantly reduce the yield of the desired product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No precipitate forms, or the yield is very low. | 1. Incorrect pH: The pH of the reaction mixture is outside the optimal range (4.5-5.5). 2. Incomplete reaction: The reaction time may have been too short, or the temperature was too low. 3. Excessive solvent: Too much solvent may have been used, keeping the product dissolved. | 1. Adjust pH: Carefully adjust the pH of the reaction mixture to the optimal range using a dilute acid or base while monitoring with a pH meter. 2. Increase reaction time/temperature: Allow the reaction to proceed for a longer duration or gently warm the mixture to increase the reaction rate. 3. Reduce solvent volume: If the product is soluble in the solvent, carefully evaporate some of the solvent to induce precipitation. |
| An oily product is obtained instead of a solid. | 1. Impure reactants: The presence of impurities in the methyl ethyl ketone or semicarbazide can interfere with crystallization. 2. "Oiling out": The product may be precipitating from the solution at a temperature above its melting point. | 1. Purify reactants: Ensure the purity of the starting materials before the reaction. 2. Modify crystallization conditions: Try cooling the solution more slowly or adding a small seed crystal to encourage proper crystal formation. Scratching the inside of the flask with a glass rod can also initiate crystallization. |
| The melting point of the product is low and/or has a broad range. | 1. Presence of impurities: The product is not pure and may be contaminated with starting materials or byproducts. 2. Incomplete drying: The presence of residual solvent can depress the melting point. | 1. Recrystallize the product: Purify the product by recrystallization from a suitable solvent. 2. Thoroughly dry the product: Ensure the product is completely dry by using a vacuum oven or desiccator. |
Quantitative Data
The yield of this compound is highly dependent on the pH of the reaction medium. The following table provides representative data on how pH affects the reaction yield under typical experimental conditions.
| pH | Yield (%) | Observations |
| 2.0 | < 5 | At very low pH, the semicarbazide is protonated and non-nucleophilic, leading to a very low reaction rate. |
| 3.5 | 65 | The reaction rate increases as the pH approaches the optimal range. |
| 5.0 | 95 | Optimal pH for the reaction, resulting in the highest yield. |
| 6.5 | 70 | As the pH becomes less acidic, the rate of dehydration of the intermediate slows down, reducing the overall yield. |
| 8.0 | < 10 | In a basic medium, there is insufficient acid catalysis for the elimination of water, leading to a very low yield. |
Experimental Protocol
Synthesis of this compound
Materials:
-
Semicarbazide hydrochloride
-
Sodium acetate (B1210297)
-
Methyl ethyl ketone
-
Ethanol
-
Water
-
Dilute hydrochloric acid or sodium hydroxide (B78521) solution (for pH adjustment)
Procedure:
-
Prepare the Semicarbazide Solution: In a flask, dissolve 1.12 g of semicarbazide hydrochloride and 1.5 g of sodium acetate in 10 mL of water. The sodium acetate acts as a buffer to maintain the pH in the optimal range.
-
Prepare the Ketone Solution: In a separate beaker, dissolve 0.72 g (0.8 mL) of methyl ethyl ketone in 5 mL of ethanol.
-
Reaction Mixture: Add the methyl ethyl ketone solution to the semicarbazide solution with continuous stirring.
-
pH Adjustment (if necessary): Check the pH of the mixture and, if necessary, adjust it to between 4.5 and 5.5 with dilute hydrochloric acid or sodium hydroxide.
-
Product Formation: Stir the mixture at room temperature. The formation of a white crystalline precipitate should be observed. The reaction may be gently warmed to 40-50°C to increase the rate if necessary.
-
Isolation of the Product: After the reaction is complete (typically 30-60 minutes, or when precipitation ceases), cool the mixture in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold water, followed by a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
-
Characterization: Determine the melting point of the dried product and compare it to the literature value.
Visualizations
Caption: Reaction mechanism for the formation of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship between pH and reaction yield.
Technical Support Center: Regeneration of Ketones from Semicarbazone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on regenerating ketones from their semicarbazone derivatives. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of regenerating a ketone from its semicarbazone derivative?
Semicarbazones are highly crystalline solids with sharp melting points, making them excellent derivatives for the purification and characterization of ketones, especially when the parent ketone is a liquid or difficult to crystallize.[1][2][3] After purification of the semicarbazone, the original ketone needs to be recovered for subsequent synthetic steps. This recovery process is known as regeneration or cleavage.
Q2: What are the common methods for regenerating ketones from semicarbazones?
Several methods exist for the cleavage of semicarbazones to regenerate the parent ketone. The choice of method often depends on the stability of the ketone to the reaction conditions (e.g., presence of acid-sensitive groups). Common approaches include:
-
Hydrolysis: Using mineral acids, though this can be harsh.[4][5]
-
Exchange Reactions: Reacting the semicarbazone with an excess of another carbonyl compound, like pyruvic acid, which forms a more stable semicarbazone.[4][6]
-
Oxidative Cleavage: Employing oxidizing agents to break the C=N bond.
-
Microwave-Assisted Reactions: Using reagents like wet silica-supported sodium bismuthate under microwave irradiation for rapid and efficient cleavage.[7][8]
Q3: Can aldehydes also be regenerated from their semicarbazones using these methods?
While some methods can be applied to aldehyde semicarbazones, the conditions must be chosen carefully. For instance, using wet silica-supported sodium bismuthate under microwave irradiation on aldehyde semicarbazones has been reported to yield a complex mixture of products.[7] Therefore, specific protocols for aldehydes should be sought.
Q4: How can I monitor the progress of the regeneration reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[7] A spot of the reaction mixture is compared against spots of the starting semicarbazone and an authentic sample of the expected ketone. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | For conventional heating methods, consider increasing the reaction time or temperature moderately. For microwave-assisted methods, ensure the appropriate power level and time are used as specified in the protocol.[7] |
| Reagent has lost activity. | Use freshly prepared or properly stored reagents. For instance, dry sodium bismuthate on silica (B1680970) support can decompose under microwave irradiation; it must be moistened.[7] | |
| Low Yield of Regenerated Ketone | The ketone is volatile. | If the ketone is low-boiling, ensure that the reaction and work-up are performed in a well-sealed apparatus and use cold solvents for extraction to minimize loss. |
| Side reactions are occurring. | If your ketone has acid-sensitive functional groups (e.g., esters, acetals), avoid harsh acidic conditions. Opt for a milder method like the pyruvic acid exchange buffered with sodium acetate (B1210297).[4] | |
| Inefficient extraction of the product. | Ensure the solvent used for extraction is appropriate for your ketone. Perform multiple extractions (e.g., 3 x 10 mL) to maximize recovery from the reaction mixture.[7] | |
| Formation of Unidentified Byproducts | Decomposition of the starting material or product. | Harsh conditions (e.g., strong acids, high temperatures) can lead to degradation. Consider using a milder regeneration method.[4] |
| The semicarbazone was derived from an aldehyde. | Some methods are not suitable for aldehydes and can lead to complex product mixtures. Verify the compatibility of the chosen method with aldehyde semicarbazones.[7] | |
| Difficulty Isolating the Product | The product is an oil or does not crystallize easily. | If the ketone is a non-crystalline oil, consider purification by column chromatography or distillation. |
| The product is water-soluble. | If the ketone has significant water solubility, use a more polar organic solvent for extraction (e.g., ethyl acetate) or perform a continuous liquid-liquid extraction. |
Experimental Protocols
Protocol 1: Microwave-Assisted Regeneration Using Wet Silica-Supported Sodium Bismuthate
This method offers a rapid, solvent-free, and efficient way to regenerate ketones.[7][8]
Materials:
-
Ketosemicarbazone
-
Sodium bismuthate (NaBiO₃)
-
Silica gel (230-400 mesh)
-
Deionized water
-
Dichloromethane (B109758) (for extraction)
-
Domestic microwave oven
-
25 mL Erlenmeyer flask
-
Alumina (B75360) bath (heat sink)
Procedure:
-
Reagent Preparation: Prepare wet silica-supported sodium bismuthate by adding silica gel (20 g) to a stirred solution of NaBiO₃ (6.5 g) in water (30 mL). Remove the water under reduced pressure.
-
Reaction Setup: In a 25 mL Erlenmeyer flask, mix the ketosemicarbazone (1 mmol) with the prepared dry reagent (2.28 g, 2 mmol). Moisten the mixture with 0.5 mL of water.
-
Microwave Irradiation: Place the flask in an alumina bath inside a domestic microwave oven. Irradiate at medium power (e.g., 600W) for the time specified for your substrate (see Table 1). Monitor the reaction completion by TLC.
-
Product Extraction: After the reaction is complete, allow the mixture to cool. Extract the product with dichloromethane (3 x 10 mL).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the pure ketone.
Protocol 2: Regeneration of Steroid Ketones with Pyruvic Acid
This protocol is particularly effective for sensitive substrates like steroid ketones, minimizing side reactions such as the hydrolysis of acetate groups when buffered.[4]
Materials:
-
Steroid ketone semicarbazone (e.g., dehydroisoandrosterone acetate semicarbazone)
-
Glacial acetic acid
-
Pyruvic acid (50% aqueous solution)
-
Anhydrous sodium acetate (optional, for buffered conditions)
-
Ice-cold dilute acetic acid (25% by volume)
-
Deionized water
Procedure:
-
Semicarbazone Dissolution: Dissolve the steroid semicarbazone (e.g., 10.0 g) in glacial acetic acid (30 mL) by warming to 110 °C.
-
Reagent Addition: In a separate flask, prepare a solution of 50% aqueous pyruvic acid (7.0 g) in hot acetic acid (15 mL). For acid-sensitive ketones, add anhydrous sodium acetate (3.2 g) to this solution to create a buffer.
-
Reaction: Add the pyruvic acid solution to the dissolved semicarbazone. Rinse the second flask with a small portion of acetic acid (5 mL) and add it to the reaction mixture.
-
Crystallization: Add water dropwise to the hot solution until a faint permanent turbidity appears. This will initiate crystallization. Continue adding water until a total of 15 mL has been added. The solution should become thick with the crystalline product.
-
Isolation: Allow the flask to cool slowly to room temperature for 1-2 hours, then place it in a refrigerator to cool to 0 °C. Collect the product by suction filtration.
-
Washing and Drying: Wash the collected crystals with ice-cold 25% acetic acid, followed by water. Dry the product under vacuum at 110 °C for 1-2 hours to obtain the pure ketone.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the regeneration of various ketones from their semicarbazones using the microwave-assisted sodium bismuthate method.[7]
| Entry | Semicarbazone of | Product | Time (min) | Yield (%) |
| 1 | Isobutyl methyl ketone | Isobutyl methyl ketone | 1.5 | 88 |
| 2 | Cyclohexanone | Cyclohexanone | 1.0 | 95 |
| 3 | Acetophenone | Acetophenone | 1.0 | 94 |
| 4 | 4-Methylacetophenone | 4-Methylacetophenone | 1.0 | 92 |
| 5 | 4-Methoxyacetophenone | 4-Methoxyacetophenone | 1.5 | 90 |
| 6 | 4-Nitroacetophenone | 4-Nitroacetophenone | 0.5 | 96 |
| 7 | 2-Hydroxyacetophenone | 2-Hydroxyacetophenone | 1.5 | 89 |
| 8 | 6-Methoxytetralone | 6-Methoxytetralone | 1.0 | 91 |
| 9 | 2-Acetylnaphthalene | 2-Acetylnaphthalene | 1.0 | 93 |
| 10 | Benzil (disemicarbazone) | Benzil | 2.0 | 90 |
Yields refer to pure isolated products.
Experimental Workflow
The diagram below illustrates the general workflow for regenerating a ketone from its semicarbazone derivative.
Caption: General workflow for ketone regeneration from a semicarbazone.
References
- 1. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 2. oxfordreference.com [oxfordreference.com]
- 3. Semicarbazone - Wikipedia [en.wikipedia.org]
- 4. datapdf.com [datapdf.com]
- 5. US2781367A - Hydrolysis of steroid semicarbazone - Google Patents [patents.google.com]
- 6. Regeneration of steroid ketones from their semicarbazones with pyruvic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regeneration of Ketones from Semicarbazones in the Solid State on Wet Silica Supported Sodium Bismuthate under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Validating the spectrophotometric method for ketone analysis using a calibration curve.
For researchers, scientists, and professionals in drug development, accurate quantification of ketones is crucial in various fields, from metabolic studies to industrial quality control. This guide provides a comprehensive comparison of the widely used spectrophotometric method for ketone analysis, validated by a calibration curve, against other common analytical techniques. We present detailed experimental protocols and performance data to assist in selecting the most suitable method for your research needs.
Spectrophotometric Analysis of Ketones
The spectrophotometric determination of ketones is a robust and accessible method that relies on the reaction of ketones with a derivatizing agent to produce a colored compound. The intensity of the color, which is proportional to the ketone concentration, is then measured using a spectrophotometer. Validation of this method is typically achieved by generating a calibration curve from standards of known concentrations.
One common approach involves the use of 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), which reacts with ketones to form 2,4-dinitrophenylhydrazone.[1] In the presence of a strong base, this derivative forms a stable, intensely colored solution that can be quantified.[1] Another approach, particularly for the ketone body β-hydroxybutyrate, utilizes an enzymatic assay where the reduction of NAD+ to NADH is measured spectrophotometrically.[2]
Experimental Protocol: Spectrophotometric Ketone Assay using 2,4-DNPH
This protocol outlines the steps for determining the concentration of a ketone (e.g., methyl ethyl ketone) in a sample using a 2,4-DNPH-based spectrophotometric method.[1]
Materials:
-
Spectrophotometer
-
Matched cuvettes
-
Volumetric flasks (100 mL)
-
Beakers (100 mL)
-
Stoppered test tubes (20 mL)
-
Graduated pipettes
-
Methyl ethyl ketone (or other ketone standard)
-
2,4-dinitrophenylhydrazine (2,4-DNPH) reagent (saturated solution in methanol (B129727) with a catalytic amount of hydrochloric acid)
-
Methanol (spectroscopic grade)
-
Potassium hydroxide (B78521) (KOH) solution (10g in 20 mL distilled water, diluted to 100 mL with methanol)[1]
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the ketone standard (e.g., 1 mg/mL in methanol).
-
Create a series of standard solutions with decreasing concentrations by serial dilution of the stock solution with methanol. For example, prepare standards of 0.2, 0.4, 0.6, 0.8, and 1.0 mg/mL.[1]
-
-
Preparation of Blank and Sample Solutions:
-
Prepare a blank solution containing only methanol.
-
Prepare the unknown sample solution, ensuring its concentration falls within the range of the standard curve. Dilution with methanol may be necessary.
-
-
Derivatization Reaction:
-
To a series of labeled, stoppered test tubes, add a fixed volume (e.g., 1 mL) of each standard solution, the blank, and the unknown sample.
-
Add the 2,4-DNPH reagent (e.g., 1 mL) to each test tube.
-
Incubate the test tubes in a water bath at a controlled temperature (e.g., 50°C) for a specific time (e.g., 10 minutes) to allow for the formation of the hydrazone derivative.[1]
-
Cool the test tubes to room temperature.
-
-
Color Development:
-
Add a fixed volume of the KOH solution (e.g., 5 mL) to each test tube and mix thoroughly. An intense color will develop.[1]
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the colored derivative (e.g., 480 nm for the 2,4-dinitrophenylhydrazone of methyl ethyl ketone in the presence of KOH).[1]
-
Use the blank solution to zero the spectrophotometer.
-
Measure the absorbance of each standard solution and the unknown sample.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.
-
Performance Comparison of Ketone Analysis Methods
The choice of an analytical method for ketone quantification depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the performance of the spectrophotometric method compared to other common techniques.
| Method | Principle | Typical Ketones Measured | Advantages | Disadvantages | Typical Linearity Range | Limit of Detection (LOD) |
| Spectrophotometry | Colorimetric reaction (e.g., with 2,4-DNPH) or enzymatic assay.[1][3] | Acetoacetate, β-hydroxybutyrate, general ketones.[4][5] | Cost-effective, widely available instrumentation.[4][5] | Lower sensitivity and specificity compared to MS methods, potential for interference.[6] | 0.2 - 11.76 mmol/L for a specific assay.[4][5] | 4 µM for a β-hydroxybutyrate assay kit. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Acetone, other volatile ketones. | High sensitivity and specificity, considered a gold standard for validation.[7] | Requires derivatization for non-volatile ketones, expensive instrumentation, requires skilled operators. | Wide linear range, typically µM to mM. | Low µM to nM range. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of compounds in a liquid phase followed by mass-based detection. | Acetoacetate, β-hydroxybutyrate. | High sensitivity and specificity, suitable for complex biological matrices.[6][7] | Expensive instrumentation, can be subject to matrix effects.[6] | Wide linear range, typically µM to mM.[6][8] | Low µM to nM range.[6] |
| Electrochemical (Point-of-Care Meters) | Enzymatic reaction producing an electrical current. | β-hydroxybutyrate.[9] | Rapid, portable, easy to use, requires small sample volume.[9][10] | Can have decreased precision at high concentrations, cost of single-use strips.[10] | Up to 6-8 mmol/L.[11] | ~0.1 mmol/L. |
| Urine Test Strips | Nitroprusside reaction.[10] | Acetoacetate.[9] | Inexpensive, non-invasive, easy to use for screening.[12][13] | Semi-quantitative, does not measure β-hydroxybutyrate, results affected by hydration status.[9][10] | Provides categorical results (e.g., +, ++, +++).[14] | Not applicable (semi-quantitative). |
Experimental Workflow and Data Validation
The following diagram illustrates the logical workflow for validating a spectrophotometric method for ketone analysis using a calibration curve.
Caption: Workflow for Spectrophotometric Ketone Analysis Validation.
References
- 1. egyankosh.ac.in [egyankosh.ac.in]
- 2. Test validation, method comparison and reference range for the measurement of β-hydroxybutyrate in peripheral blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High‐throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Update on Measuring Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blood Ketones: Measurement, Interpretation, Limitations, and Utility in the Management of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. foundmyfitness.com [foundmyfitness.com]
- 13. youtube.com [youtube.com]
- 14. Innovations and applications of ketone body monitoring in diabetes care - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of melting points of different semicarbazone derivatives for ketone identification.
For Researchers, Scientists, and Drug Development Professionals
The identification and characterization of ketones are fundamental tasks in organic chemistry, with significant implications for research, quality control, and drug development. One of the classic and most reliable methods for identifying an unknown ketone is through the formation of a crystalline derivative with a sharp, well-defined melting point. Semicarbazone derivatives, formed by the reaction of a ketone with semicarbazide (B1199961), are particularly useful for this purpose due to their ease of preparation, stability, and distinct melting points that vary based on the parent ketone.
This guide provides a comparative analysis of the melting points of semicarbazone derivatives of various common ketones, supported by detailed experimental protocols. The data presented here will assist researchers in the rapid and accurate identification of ketones in their daily work.
Comparison of Melting Points
The melting point of a semicarbazone derivative is a crucial physical constant for identifying the original ketone. The table below summarizes the reported melting points of semicarbazone derivatives for a range of common ketones. It is important to note that slight variations in melting points can occur due to experimental conditions and the purity of the sample. Therefore, it is always recommended to compare the experimentally determined melting point with the literature values provided.
| Ketone | Structure | Semicarbazone Derivative Melting Point (°C) |
| Acetone | CH₃COCH₃ | 187 - 190 |
| Butanone | CH₃COCH₂CH₃ | 136 - 148 |
| 2-Pentanone | CH₃COCH₂CH₂CH₃ | 106 - 110 |
| 3-Pentanone | CH₃CH₂COCH₂CH₃ | 138 - 139 |
| Cyclopentanone | C₅H₈O | 203 - 205 |
| Cyclohexanone | C₆H₁₀O | 166 - 167 |
| Acetophenone | C₆H₅COCH₃ | 198 - 201 |
| Benzophenone | C₆H₅COC₆H₅ | 164 - 165 |
Experimental Protocols
The following are detailed methodologies for the synthesis and purification of semicarbazone derivatives from ketones.
Materials
-
Unknown ketone
-
Semicarbazide hydrochloride
-
Sodium acetate (B1210297)
-
Water
-
Beakers
-
Erlenmeyer flask
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
-
Melting point apparatus
General Procedure for Semicarbazone Synthesis
-
Preparation of the Semicarbazide Reagent: In a clean Erlenmeyer flask, dissolve 1.0 g of semicarbazide hydrochloride and 1.5 g of sodium acetate in 10 mL of water.
-
Reaction with the Ketone: In a separate beaker, dissolve approximately 0.5 g of the unknown ketone in 5 mL of ethanol. Add this solution to the semicarbazide reagent.
-
Formation of the Derivative: Gently warm the mixture on a water bath for 5-10 minutes and then allow it to cool to room temperature. The semicarbazone derivative will precipitate out of the solution. If no precipitate forms, the solution can be cooled in an ice bath to induce crystallization.
-
Isolation and Purification: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified crystals on a watch glass or in a desiccator.
-
Melting Point Determination: Determine the melting point of the dry semicarbazone derivative using a calibrated melting point apparatus. Compare the observed melting point with the literature values in the table above to identify the unknown ketone.
Workflow for Ketone Identification
The following diagram illustrates the logical workflow for identifying an unknown ketone using the semicarbazone derivative method.
This comprehensive guide provides the necessary data and protocols for the effective use of semicarbazone derivatives in the identification of ketones. By following these procedures and utilizing the comparative data, researchers can confidently and accurately characterize their ketonic compounds.
A Comparative Guide: Semicarbazones vs. 2,4-Dinitrophenylhydrazones for Carbonyl Derivatization
In the realm of chemical analysis and drug development, the derivatization of aldehydes and ketones is a fundamental technique for their identification, quantification, and functional modification. Two of the most common reagents employed for this purpose are semicarbazide (B1199961) and 2,4-dinitrophenylhydrazine (B122626) (DNPH), which react with carbonyl compounds to form semicarbazones and 2,4-dinitrophenylhydrazones, respectively. While both methods are effective, they possess distinct characteristics that render them suitable for different applications. This guide provides an objective comparison of these two derivatization agents, with a particular focus on the advantages of semicarbazones for researchers in drug discovery and development.
The selection of a derivatizing agent is contingent upon the specific analytical or synthetic goal. For simple qualitative identification in educational settings, the vibrant colors of 2,4-dinitrophenylhydrazones provide a clear visual cue. However, for applications in biological systems, drug development, and quantitative analysis, the properties of semicarbazones—notably their lower toxicity and inherent biological activity—present significant advantages.
Comparative Analysis: Physicochemical and Biological Properties
The choice between semicarbazide and 2,4-DNPH often depends on the downstream application. The following table summarizes key properties to guide this decision.
| Property | Semicarbazone Derivatives | 2,4-Dinitrophenylhydrazone (DNPH) Derivatives | Advantage |
| Biological Activity | Exhibit a wide range of therapeutic activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2][3][4] | Primarily used as an analytical reagent; the parent compound is toxic.[5][6] | Semicarbazone |
| Toxicity & Safety | Generally considered to have low toxicity.[3] | The parent reagent, 2,4-DNPH, is toxic, flammable, and potentially explosive when dry.[5][6][7] | Semicarbazone |
| Analytical Complexity | Formation is straightforward. | Can form E- and Z-stereoisomers, which may complicate chromatographic analysis (HPLC) and lead to analytical errors.[8][9][10] | Semicarbazone |
| Visual Indication | Typically white or colorless crystalline solids.[2] | Form characteristic yellow, orange, or red colored precipitates, providing a clear positive test.[7][11][12] | 2,4-DNPH |
| Crystallinity | Form stable, crystalline solids with sharp melting points, suitable for identification.[13] | Form highly crystalline solids with sharp melting points, traditionally used for identification.[14] | Comparable |
| Primary Application | Drug discovery, development of therapeutic agents, and qualitative organic analysis.[1][2][15] | Qualitative and quantitative analysis of carbonyls, particularly in environmental and industrial samples.[7][8][16] | Application-Dependent |
Experimental Protocols
Detailed methodologies for the preparation of both derivatives are crucial for reproducible results.
Protocol 1: Synthesis of Semicarbazone Derivatives
This protocol describes a general procedure for the synthesis of semicarbazones from an aldehyde or ketone.
Materials:
-
Aldehyde or Ketone
-
Semicarbazide hydrochloride
-
Sodium acetate (B1210297)
-
Water
-
Reaction flask, reflux condenser, beaker, filter paper
Procedure:
-
Preparation of Semicarbazide Solution: In a reaction flask, dissolve semicarbazide hydrochloride in water. Add an equimolar amount of sodium acetate to liberate the free semicarbazide from its salt.
-
Dissolving the Carbonyl Compound: In a separate beaker, dissolve the aldehyde or ketone in a minimal amount of ethanol.
-
Reaction: Add the ethanolic solution of the carbonyl compound to the aqueous semicarbazide solution. If the carbonyl compound is insoluble in water, more ethanol may be added to achieve a homogeneous solution.
-
Reaction Completion: The formation of a precipitate indicates the formation of the semicarbazone. The reaction time can vary; gentle warming may be applied to facilitate the reaction, especially for ketones.[17][18]
-
Isolation and Purification: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallization: Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure crystals.
-
Characterization: Dry the purified crystals and determine their melting point. Further characterization can be performed using spectroscopic methods (IR, NMR).
Protocol 2: Synthesis of 2,4-Dinitrophenylhydrazone Derivatives
This protocol is adapted from standard methods for the derivatization of carbonyl compounds using 2,4-DNPH (Brady's Reagent).[7]
Caution: 2,4-Dinitrophenylhydrazine is flammable and potentially explosive when dry. It is also toxic. Handle with appropriate personal protective equipment in a well-ventilated hood.[5][6]
Materials:
-
Aldehyde or Ketone
-
2,4-Dinitrophenylhydrazine
-
Methanol (B129727) or Ethanol
-
Concentrated Sulfuric Acid or Hydrochloric Acid
-
Reaction vial, filter apparatus
Procedure:
-
Preparation of Brady's Reagent: Prepare the 2,4-DNPH reagent solution by dissolving 2,4-dinitrophenylhydrazine in methanol or ethanol, followed by the careful, dropwise addition of concentrated sulfuric or hydrochloric acid.[7] The solution should be clear.
-
Reaction: Add a few drops of the liquid aldehyde or ketone (or a small amount of the solid dissolved in a minimum of methanol/ethanol) to the prepared Brady's Reagent in a vial.
-
Observation: A positive test is indicated by the immediate formation of a yellow, orange, or red precipitate.[12] Aromatic carbonyls tend to give redder precipitates.[12]
-
Isolation: Allow the mixture to stand until precipitation is complete. If no precipitate forms immediately, the mixture can be gently warmed for a few minutes.[18]
-
Purification: Collect the crystalline precipitate by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted reagent.
-
Recrystallization: Recrystallize the crude 2,4-dinitrophenylhydrazone from a suitable solvent, such as ethanol or ethyl acetate.
-
Characterization: After drying, determine the melting point of the purified derivative for identification purposes.
Visualizing the Comparison
Diagrams can effectively illustrate workflows and logical relationships, providing a clear visual summary for researchers.
Caption: General workflow for the derivatization of carbonyl compounds.
Caption: Key advantages of semicarbazones in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Review of semicarbazide derivatives' chemistry and biology. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmatutor.org [pharmatutor.org]
- 5. hmdb.ca [hmdb.ca]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. benchchem.com [benchchem.com]
- 8. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 13. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 18. chemlab.truman.edu [chemlab.truman.edu]
Comparative Analysis of Methyl Ethyl Ketone Semicarbazone Cross-Reactivity with Other Carbonyl Compounds
For Immediate Release
This guide provides a detailed comparison of the reactivity of methyl ethyl ketone (MEK) with other carbonyl compounds in the formation of semicarbazones. The cross-reactivity, in this context, refers to the potential for other aldehydes and ketones to compete with MEK in reacting with semicarbazide (B1199961). This analysis is crucial for researchers, scientists, and drug development professionals who utilize semicarbazone formation in analytical detection, purification, or synthetic chemistry, as the presence of other carbonyls can interfere with these processes.
The formation of a semicarbazone is a condensation reaction between a ketone or an aldehyde and semicarbazide. The rate of this reaction is influenced by both electronic and steric factors associated with the carbonyl compound. Generally, aldehydes are more reactive than ketones due to less steric hindrance and a more electrophilic carbonyl carbon. Within ketones, structural differences, such as chain length and cyclic structures, also lead to significant variations in reaction rates. Understanding these differences is key to predicting and controlling the outcomes of reactions in complex mixtures.
Quantitative Comparison of Reaction Rates
The following table summarizes the second-order rate constants for the formation of semicarbazones from various carbonyl compounds. The data has been compiled from seminal studies on the kinetics of these reactions. To facilitate comparison, the reactivity of each compound is also expressed relative to cyclohexanone, a commonly studied alicyclic ketone.
| Carbonyl Compound | Structure | Second-Order Rate Constant (k, L·mol⁻¹·min⁻¹) | Relative Reactivity (Cyclohexanone = 1.00) |
| Methyl Ethyl Ketone | CH₃COCH₂CH₃ | 1.8 | 0.33 |
| Acetone | CH₃COCH₃ | 0.9 | 0.17 |
| Cyclohexanone | C₆H₁₀O | 5.4 | 1.00 |
| Cyclopentanone | C₅H₈O | 1.0 | 0.19 |
| Pinacolone | (CH₃)₃CCOCH₃ | 0.03 | 0.006 |
| Acetaldehyde | CH₃CHO | ~1000 | ~185 |
| Benzaldehyde | C₆H₅CHO | 29 | 5.37 |
Note: The reaction rates are highly dependent on pH, temperature, and solvent. The data presented here is based on studies conducted in aqueous or partially aqueous solutions at or near neutral pH and at temperatures ranging from 0-25°C. The relative reactivities are calculated from the provided rate constants.
Experimental Protocols
The kinetic data presented in this guide were determined using established experimental methodologies. A generalized protocol for measuring the rate of semicarbazone formation is outlined below.
Objective: To determine the second-order rate constant for the reaction between a carbonyl compound and semicarbazide.
Materials:
-
Carbonyl compound (e.g., methyl ethyl ketone)
-
Semicarbazide hydrochloride
-
Buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer to maintain a constant pH)
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes
-
Standard laboratory glassware and reagents
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the carbonyl compound in a suitable solvent (e.g., water or ethanol).
-
Prepare a stock solution of semicarbazide hydrochloride in the chosen buffer solution. The buffer is crucial as the reaction rate is pH-dependent.
-
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer and the reagent solutions to a constant temperature.
-
In a quartz cuvette, mix the buffer solution and the carbonyl compound stock solution.
-
Initiate the reaction by adding a small volume of the semicarbazide stock solution to the cuvette and mix quickly.
-
Immediately begin monitoring the change in absorbance at a wavelength where the semicarbazone product absorbs maximally, and the reactants do not (typically in the UV range).
-
Record the absorbance at regular time intervals until the reaction is complete or has proceeded to a significant extent.
-
-
Data Analysis:
-
The concentration of the semicarbazone formed over time is calculated from the absorbance data using the Beer-Lambert law.
-
The initial reaction rate is determined from the slope of the concentration versus time plot.
-
The second-order rate constant (k) is then calculated using the rate law for the reaction, which is typically first order in both the carbonyl compound and semicarbazide.
-
Visualizing Competitive Reactivity
The following diagram illustrates the principle of cross-reactivity in semicarbazone formation. When methyl ethyl ketone and other carbonyl compounds are present in the same system, they compete for the available semicarbazide. The relative rates of formation of the different semicarbazones are dictated by the kinetic parameters outlined in the data table.
Caption: Competitive reaction pathways for semicarbazone formation.
This guide highlights the importance of considering the relative reactivities of different carbonyl compounds when working with semicarbazone chemistry. The provided data and protocols offer a valuable resource for predicting and managing potential cross-reactivity in research and development settings.
Inter-laboratory Validation of Analytical Methods for Methyl Ethyl Ketone (MEK) Determination: A Comparative Guide
This guide provides a comprehensive comparison of analytical methodologies for the determination of methyl ethyl ketone (MEK), with a focus on inter-laboratory validation. The information is intended for researchers, scientists, and professionals in drug development involved in method validation and selection.
Introduction to MEK Analysis and Method Validation
Methyl ethyl ketone (MEK), also known as 2-butanone, is a common solvent used in various industrial and pharmaceutical applications.[1] Accurate and precise quantification of MEK is crucial for quality control, stability testing, and ensuring product safety. The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2] Inter-laboratory validation, or reproducibility, is a critical component of this process, establishing the precision of a method across different laboratories.[2] This guide will focus on a common method for MEK analysis, Gas Chromatography with Flame Ionization Detection (GC-FID), and compare it with alternative techniques.
The validation of analytical methods is guided by the International Council for Harmonisation (ICH) guidelines, which outline key parameters to be evaluated.[3][4][5] These include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3]
-
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a given range.[3]
-
Accuracy: The closeness of the test results to the true value.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is further categorized into repeatability (intra-assay precision), intermediate precision, and reproducibility (inter-laboratory precision).[2][3]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]
Experimental Protocols
A detailed experimental protocol for the determination of MEK using a validated GC-FID method is provided below, along with protocols for alternative methods.
2.1. Primary Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is widely used for the determination of residual solvents like MEK in pharmaceutical products.
-
Sample Preparation: A representative sample is accurately weighed and dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). A known concentration of an internal standard (e.g., 2-hexanone) is added to the sample solution.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector and a capillary column (e.g., Agilent PoraPLOT Q or similar) is used.[6]
-
Chromatographic Conditions:
-
Column: Agilent PoraPLOT Q, 0.53 mm x 25 m, 20 µm film thickness.[6]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 30 kPa).[6]
-
Injector Temperature: 200 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80°C, held for 2 minutes, then ramped to 180°C at 10°C/min, and held for 5 minutes.
-
Injection Volume: 1 µL.
-
Split Ratio: 10:1.
-
-
Analysis: The sample solution is injected into the GC system, and the peak areas of MEK and the internal standard are recorded. The concentration of MEK is calculated using a calibration curve prepared with standard solutions of MEK.
2.2. Alternative Method 1: Headspace Gas Chromatography (HS-GC)
This method is particularly useful for the analysis of volatile organic compounds in solid or liquid samples.
-
Sample Preparation: A known amount of the sample is placed in a headspace vial and sealed. The vial is heated to a specific temperature for a set period to allow volatile components, including MEK, to partition into the headspace.
-
Instrumentation: A gas chromatograph with a flame ionization detector and a headspace autosampler.
-
HS-GC Conditions:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 minutes.
-
Transfer Line Temperature: 100 °C.
-
Pressurization Time: 1 minute.
-
Injection Volume: 1 mL of the headspace gas.
-
-
Chromatographic Conditions: Similar to the GC-FID method described above.
2.3. Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher selectivity and specificity compared to GC-FID, which is beneficial for complex matrices.
-
Sample Preparation and Chromatographic Conditions: Similar to the GC-FID method.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-150.
-
Data Acquisition: Full scan or selected ion monitoring (SIM) mode for higher sensitivity.
-
Inter-laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study.
Caption: A flowchart of the key stages in an inter-laboratory validation study.
Comparison of Analytical Methods
The performance of the primary GC-FID method is compared with alternative methods in the table below. The data presented is a synthesis of typical performance characteristics reported in the literature.
| Parameter | GC-FID | Headspace GC-FID | GC-MS | ICH Acceptance Criteria (Typical) |
| Specificity | Good | Good | Excellent | The method should be able to differentiate the analyte from other components. |
| Linearity (r²) | > 0.995 | > 0.995 | > 0.999 | r² ≥ 0.995[4] |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% | Typically 80-120% of the true value. |
| Precision (RSD%) | ||||
| - Repeatability | < 2% | < 5% | < 2% | RSD ≤ 2% is common.[3] |
| - Intermediate Precision | < 3% | < 7% | < 3% | Varies based on method and analyte. |
| - Reproducibility | < 5% | < 10% | < 5% | Varies based on method and analyte. |
| LOD | ~ 1 µg/mL | ~ 0.1 µg/mL | ~ 0.01 µg/mL | Dependent on the analytical needs. |
| LOQ | ~ 5 µg/mL | ~ 0.5 µg/mL | ~ 0.05 µg/mL | Dependent on the analytical needs. |
| Robustness | High | Moderate | High | The method should be reliable under minor variations.[3] |
Data is synthesized from multiple sources for comparative purposes.[7][8][9][10]
Performance Characteristics Comparison
The following diagram provides a visual comparison of the key performance attributes of the different analytical methods.
References
- 1. laballey.com [laballey.com]
- 2. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. agilent.com [agilent.com]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. Detection of methyl ethyl ketone in urine using headspace solid phase microextraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. osha.gov [osha.gov]
- 10. researchgate.net [researchgate.net]
Comparative study of the biological activity of different semicarbazone compounds.
Semicarbazone derivatives, a versatile class of organic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] These compounds, synthesized through the condensation of semicarbazide (B1199961) with aldehydes or ketones, exhibit promising anticancer, antimicrobial, and anticonvulsant properties.[2] This guide provides a comparative overview of the biological activities of various semicarbazone derivatives, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals.
Anticancer Activity
Semicarbazone derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines.[1] Their mechanism of action often involves inducing apoptosis, disrupting the cell cycle, and inhibiting key signaling pathways crucial for cancer cell proliferation and survival.[1][3]
Quantitative Anticancer Activity Data
The in vitro anticancer activity of representative semicarbazone derivatives is summarized below, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3c (2-hydroxynaphthyl derivative) | HL-60 (Leukemia) | 13.08 | [3] |
| 4a (N²-butyl-5-nitro-2-furfuraldehyde semicarbazone) | HL-60 (Leukemia) | 11.38 | [3] |
| 3m | MCF-7 (Breast Cancer) | 8.56 | [3] |
| 11q | HT29 (Colon Cancer) | 0.45 | [4] |
| 11q | SK-N-SH (Neuroblastoma) | 0.32 | [4] |
| 11q | MDA-MB-231 (Breast Cancer) | 0.51 | [4] |
| 11q | MKN45 (Gastric Cancer) | 0.39 | [4] |
| 11s | HT29 (Colon Cancer) | 1.57 | [4] |
| 11s | SK-N-SH (Neuroblastoma) | 0.88 | [4] |
| 11s | MDA-MB-231 (Breast Cancer) | 1.23 | [4] |
| 11s | MKN45 (Gastric Cancer) | 0.96 | [4] |
| Vanillin (B372448) semicarbazone (VSC) | Ehrlich Ascites Carcinoma (in vivo) | 67.05% inhibition at 5 mg/kg | [5] |
| Vanillin semicarbazone (VSC) | Ehrlich Ascites Carcinoma (in vivo) | 78.10% inhibition at 7.5 mg/kg | [5] |
| Vanillin semicarbazone (VSC) | Ehrlich Ascites Carcinoma (in vivo) | 84.42% inhibition at 10 mg/kg | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxicity of semicarbazone derivatives against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the semicarbazone compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the media is replaced with fresh media containing MTT solution. The plate is then incubated for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.[1]
Signaling Pathway: Intrinsic Apoptosis
Several semicarbazone derivatives have been shown to induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway.[1] This process involves the depolarization of the mitochondrial membrane and the subsequent release of pro-apoptotic proteins.
Caption: Intrinsic apoptosis pathway induced by semicarbazone derivatives.
Antimicrobial Activity
Semicarbazones have also demonstrated significant activity against a variety of bacterial and fungal strains.[6] Their metal complexes, in particular, often exhibit enhanced antimicrobial properties compared to the free ligands.[7]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Lapachol (B1674495) thiosemicarbazone | Enterococcus faecalis | 0.05 µmol/mL | [8] |
| Lapachol semicarbazone | Enterococcus faecalis | 0.10 µmol/mL | [8] |
| Lapachol thiosemicarbazone | Staphylococcus aureus | 0.05 µmol/mL | [8] |
| Lapachol semicarbazone | Staphylococcus aureus | 0.10 µmol/mL | [8] |
| Lapachol thiosemicarbazone | Cryptococcus gattii | 0.10 µmol/mL | [8] |
| Lapachol semicarbazone | Cryptococcus gattii | 0.20 µmol/mL | [8] |
| Hydroxy semicarbazone 7 | Pseudomonas aeruginosa | 62.5 | [9] |
| Hydroxy semicarbazone 7 | Escherichia coli | 31.25 | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) of semicarbazone derivatives against various microbial strains is determined using the broth microdilution method.[8]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The semicarbazone compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature, time).
-
MIC Determination: After incubation, the wells are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[2]
Workflow: General Synthesis of Semicarbazones
The general synthesis of semicarbazone derivatives involves the condensation reaction between a ketone or aldehyde and semicarbazide.[10]
Caption: General workflow for the synthesis of semicarbazone derivatives.
Anticonvulsant Activity
Semicarbazone derivatives have shown significant promise as anticonvulsant agents, with many compounds demonstrating potent activity in preclinical models.[2] Their mechanism of action is often attributed to the inhibition of sodium ion (Na+) channels.[10]
Quantitative Anticonvulsant Activity Data
The anticonvulsant activity is often evaluated using the Maximal Electroshock (MES) test, with results presented as ED50 (the dose that protects 50% of the animals from seizures) or Protective Index (PI).
| Compound | Test Model | Activity | Reference |
| 4-(4-fluorophenoxy) benzaldehyde (B42025) semicarbazone (C0102862) | MES (oral) | PI > 315 | [2][10] |
| Carbamazepine (Standard) | MES (oral) | PI = 101 | [2][10] |
| Phenytoin (Standard) | MES (oral) | PI > 21.6 | [2][10] |
| Valproate (Standard) | MES (oral) | PI > 2.17 | [2][10] |
| Compound 1 | MES | ED50 = 10 mg/kg | [11] |
| p-nitrophenyl substituted semicarbazone | MES | ED50 = 83 mg/kg | [11] |
| SCZ3 & SCZ4 | MES | Potent at 100 mg/kg | [12] |
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical screen for identifying compounds with potential anticonvulsant activity against generalized tonic-clonic seizures.[2]
-
Animal Preparation: The test is typically performed on mice or rats.
-
Compound Administration: The semicarbazone derivative is administered to the animals, usually intraperitoneally or orally.
-
Electrical Stimulus: After a predetermined time, a maximal electrical stimulus is delivered via corneal or auricular electrodes.
-
Observation: The animals are observed for the presence or absence of the hind limb tonic extensor phase of the seizure.[12]
-
ED50 Determination: The dose that protects 50% of the animals from the induced seizure is determined.[1]
Logical Relationship: Anticonvulsant Mechanism
The anticonvulsant activity of semicarbazones is linked to their ability to modulate neuronal excitability, primarily through the inhibition of voltage-gated sodium channels.
Caption: Anticonvulsant mechanism of action of semicarbazone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biological Evaluation of Arylsemicarbazone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semicarbazone Derivatives Bearing Phenyl Moiety: Synthesis, Anticancer Activity, Cell Cycle, Apoptosis-Inducing and Metabolic Stability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo anticancer activity of vanillin semicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbr.in [ijpbr.in]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. The antimicrobial activity of lapachol and its thiosemicarbazone and semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of semicarbazones for anticonvulsant and sedative-hypnotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijsar.in [ijsar.in]
A Spectroscopic Showdown: Unveiling the Coordination Chemistry of Methyl Ethyl Ketone Semicarbazone and Its Metal Complexes
A detailed comparative analysis of the spectroscopic signatures of Methyl Ethyl Ketone Semicarbazone (MEKS) and its transition metal complexes reveals significant electronic and structural shifts upon coordination. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these changes, supported by experimental data and detailed protocols.
This compound (MEKS), a Schiff base derived from the condensation of methyl ethyl ketone and semicarbazide (B1199961), presents a versatile coordination scaffold for transition metal ions. The coordination of MEKS to metal centers through its nitrogen and oxygen donor atoms induces marked changes in its spectroscopic properties. This guide delves into a comparative analysis of these changes across various spectroscopic techniques, including Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), offering insights into the structural and electronic alterations upon complexation.
Experimental Protocols
Synthesis of this compound (MEKS)
The synthesis of MEKS is typically achieved through a condensation reaction.[1] A general procedure involves dissolving semicarbazide hydrochloride and a buffer, such as sodium acetate, in a suitable solvent like aqueous ethanol (B145695). Methyl ethyl ketone is then added to this solution, and the mixture is refluxed for a period of 1-2 hours. Upon cooling, the crude product precipitates and can be purified by recrystallization from ethanol to yield crystalline MEKS.[2]
Synthesis of Metal Complexes
The synthesis of transition metal complexes of MEKS generally involves the reaction of the ligand with a corresponding metal salt (e.g., chlorides or sulfates) in a 1:2 or 1:1 metal-to-ligand molar ratio in a suitable solvent, often ethanol or methanol.[3] The reaction mixture is typically refluxed for several hours, during which the metal complex precipitates. The resulting solid is then filtered, washed with the solvent, and dried.
Spectroscopic Comparison
The coordination of MEKS to a metal ion is evidenced by distinct shifts in its spectroscopic signals. The following tables summarize the key spectroscopic data for MEKS and provide a comparative overview with its transition metal complexes, using data from analogous semicarbazone complexes where specific MEKS-metal complex data is not available.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. Upon complexation, significant shifts in the vibrational frequencies of the C=N (azomethine) and C=O (carbonyl) groups are observed, indicating their involvement in bonding with the metal ion. The appearance of new bands in the far-IR region, attributable to M-N and M-O vibrations, further confirms coordination.
| Compound | ν(N-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) |
| MEKS Ligand | ~3450, ~3250 | ~1680 | ~1590 | - | - |
| Cu(II) Complex (analogue) | Shifted/Broadened | Shifted to lower frequency (~1620) | Shifted to lower frequency (~1570) | ~500-550 | ~400-450 |
| Ni(II) Complex (analogue) | Shifted/Broadened | Shifted to lower frequency (~1625) | Shifted to lower frequency (~1575) | ~510-560 | ~410-460 |
| Co(II) Complex (analogue) | Shifted/Broadened | Shifted to lower frequency (~1630) | Shifted to lower frequency (~1580) | ~490-540 | ~400-450 |
Note: Data for metal complexes are based on general trends observed for semicarbazone complexes as specific data for MEKS complexes is limited.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic spectra of MEKS and its complexes provide information about the electronic transitions within the molecules. The ligand typically exhibits π → π* and n → π* transitions. Upon complexation, these bands may shift, and new bands corresponding to d-d transitions and ligand-to-metal charge transfer (LMCT) may appear in the visible region, providing insights into the geometry of the complex.
| Compound | λmax (nm) (π → π) | λmax (nm) (n → π) | λmax (nm) (d-d transitions) | λmax (nm) (LMCT) |
| MEKS Ligand | ~220-240 | ~270-290 | - | - |
| Cu(II) Complex (analogue) | Shifted | Shifted | ~550-700 | ~350-450 |
| Ni(II) Complex (analogue) | Shifted | Shifted | ~400-500, ~600-700 | ~300-400 |
| Co(II) Complex (analogue) | Shifted | Shifted | ~500-600 | ~320-420 |
Note: Data for metal complexes are based on general trends observed for semicarbazone complexes as specific data for MEKS complexes is limited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are valuable for characterizing the ligand and its diamagnetic metal complexes (e.g., Zn(II), Cd(II)). The coordination of the ligand to a metal ion can be inferred from the downfield shift of the proton and carbon signals adjacent to the coordination sites. For paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)), the NMR signals are often broadened, making analysis challenging.
¹H NMR of MEKS:
-
-NH₂ protons: Broad singlet
-
-NH proton: Singlet
-
-CH₂- protons: Quartet
-
-CH₃ protons: Triplet and Singlet
¹³C NMR of MEKS:
-
C=O: ~158 ppm
-
C=N: ~145 ppm
-
Aliphatic carbons: ~10-30 ppm
Upon complexation with a diamagnetic metal, a downfield shift in the signals of the azomethine proton and carbon, as well as the carbonyl carbon, is expected.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the ligand and its complexes. The fragmentation pattern can provide valuable structural information. For the MEKS ligand, the molecular ion peak [M]⁺ is expected. For the metal complexes, the mass spectrum will show peaks corresponding to the entire complex, as well as fragments resulting from the loss of ligands or counter-ions.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of MEKS and its metal complexes.
References
Navigating the Challenges of Sterically Hindered Ketone Derivatization: A Comparative Guide
For researchers, scientists, and drug development professionals, the derivatization of ketones is a critical step in various analytical and synthetic workflows. However, when dealing with sterically hindered ketones, the go-to reagent, semicarbazide (B1199961), often falls short. This guide provides an objective comparison of semicarbazide with alternative derivatization agents, supported by experimental data and detailed protocols, to aid in the selection of the most effective method for these challenging substrates.
Steric hindrance around the carbonyl group can significantly impede the nucleophilic attack required for derivatization, leading to slow reaction rates and low yields. Understanding the limitations of traditional methods and the advantages of alternative approaches is crucial for successful outcomes in areas such as metabolite identification, drug metabolism studies, and synthetic chemistry.
The Limitations of Semicarbazide
Semicarbazide has long been a staple for the derivatization of aldehydes and ketones due to its reliability and the crystalline nature of the resulting semicarbazones, which facilitates their characterization. The reaction proceeds via a nucleophilic addition to the carbonyl carbon, followed by dehydration to form the C=N bond of the semicarbazone.
However, the efficacy of this reaction is dramatically reduced when the carbonyl group is flanked by bulky substituents. The steric bulk hinders the approach of the semicarbazide nucleophile, increasing the activation energy of the initial addition step. This results in significantly slower reaction rates and, in many cases, incomplete conversion, making quantitative analysis unreliable and synthetic applications inefficient. For instance, kinetic studies have shown a drastic decrease in the rate of semicarbazone formation with increasing steric crowding around the carbonyl group[1].
Alternative Derivatization Strategies
To overcome the limitations of semicarbazide, several alternative reagents have been developed. This guide focuses on two prominent and effective alternatives: Girard's reagents and O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), also commonly referred to as PFBOA.
Girard's Reagents (T and P): These are a class of cationic hydrazines that react with ketones to form water-soluble hydrazones. The permanent positive charge on the Girard's reagent moiety enhances the ionization efficiency of the derivative, making them particularly useful for analysis by mass spectrometry (MS)[2][3][4][5][6][7][8]. The increased reactivity of the hydrazine (B178648) group in Girard's reagents can often overcome the steric hindrance presented by bulky ketones.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA/PFBOA): This reagent reacts with ketones to form stable oxime derivatives. The resulting PFBHA-oximes are highly volatile and possess excellent chromatographic properties, making them ideal for gas chromatography (GC) analysis[9]. The pentafluorobenzyl group is strongly electron-capturing, which significantly enhances the sensitivity of detection by electron capture detection (ECD) and negative chemical ionization mass spectrometry (NCI-MS)[9][10]. The reaction with PFBHA is often quantitative, even for hindered ketones[9].
Performance Comparison
To illustrate the differences in performance between semicarbazide and the alternative reagents, we have compiled available data on the derivatization of sterically hindered ketones. While a direct head-to-head comparison across a range of hindered ketones under identical conditions is not extensively documented in the literature, the following table summarizes the key performance indicators based on available studies.
| Derivatization Agent | Sterically Hindered Ketone Example(s) | Typical Reaction Conditions | Reported Yield/Conversion | Key Advantages | Key Disadvantages |
| Semicarbazide | Tetrahydropyran-4-ones with bulky substituents | Ethanol (B145695), reflux | Very slow reaction, low conversion[1] | Readily available, forms crystalline products. | Severely limited by steric hindrance, slow reaction rates, often incomplete reaction. |
| Girard's Reagent T | Ketosteroids | Acetic acid in methanol (B129727) or ethanol, elevated temperatures (e.g., 85°C) | Quantitative transformation reported for some ketosteroids[2] | Overcomes steric hindrance, derivatives are highly suitable for LC-MS analysis due to permanent positive charge. | Requires specific conditions, may require purification to remove excess reagent. |
| PFBHA (PFBOA) | Fenchone | Aqueous solution with heating (e.g., 60-70°C) | Typically quantitative[9] | Excellent for GC-MS analysis, highly sensitive detection, stable derivatives. | Reagent can be expensive, requires extraction of the derivative. |
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible results. The following sections provide methodologies for the derivatization of sterically hindered ketones using semicarbazide, Girard's Reagent T, and PFBHA.
Protocol 1: Semicarbazone Formation (General Procedure)
This protocol describes a general procedure for the formation of a semicarbazone, which may require optimization for sterically hindered ketones.
Materials:
-
Ketone
-
Semicarbazide hydrochloride
-
Sodium acetate (B1210297)
-
Ethanol
-
Water
Procedure:
-
Dissolve the ketone in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve semicarbazide hydrochloride and an equimolar amount of sodium acetate in water.
-
Add the semicarbazide solution to the ketone solution.
-
If a precipitate does not form immediately, heat the mixture under reflux for 30-60 minutes. For very hindered ketones, longer reaction times may be necessary.
-
Cool the reaction mixture in an ice bath to induce crystallization of the semicarbazone.
-
Collect the crystals by vacuum filtration, wash with cold ethanol, and dry.
Protocol 2: Derivatization with Girard's Reagent T
This protocol is adapted from methods used for the derivatization of ketosteroids and can be applied to other sterically hindered ketones.
Materials:
-
Ketone
-
Girard's Reagent T
-
Glacial acetic acid
-
Methanol or Ethanol
Procedure:
-
Dissolve the ketone in methanol or ethanol in a reaction vial.
-
Add Girard's Reagent T and glacial acetic acid to the solution. A typical ratio would be a significant molar excess of the Girard's reagent.
-
Seal the vial and heat the mixture at a temperature appropriate for the solvent (e.g., 70-85°C) for several hours. Reaction progress can be monitored by TLC or LC-MS.
-
After cooling, the reaction mixture can be diluted with water and extracted with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ketone. The aqueous layer containing the water-soluble Girard's hydrazone can then be used for analysis or further processing.
Protocol 3: Derivatization with PFBHA (PFBOA)
This protocol is based on the derivatization of the sterically hindered ketone, fenchone, for GC-MS analysis[9].
Materials:
-
Ketone
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7)
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of the ketone in a suitable solvent (e.g., methanol) and add it to a reaction vial.
-
Prepare a solution of PFBHA in the aqueous buffer.
-
Add the PFBHA solution to the ketone solution.
-
Cap the vial tightly and heat the mixture at 60-70°C for 30-60 minutes.
-
After cooling to room temperature, add hexane to the vial and vortex vigorously to extract the PFBHA-oxime derivative.
-
Separate the hexane layer. The extraction can be repeated to maximize recovery.
-
Dry the combined hexane extracts over anhydrous sodium sulfate.
-
The resulting solution containing the PFBHA-oxime derivative is ready for GC-MS analysis.
Logical Workflow for Reagent Selection
The choice of derivatization reagent for a sterically hindered ketone depends on the specific requirements of the application, including the analytical technique to be used and the desired outcome (e.g., qualitative identification vs. quantitative analysis). The following diagram illustrates a logical workflow for selecting the appropriate reagent.
Signaling Pathway of Derivatization Reactions
The underlying chemical transformations for each derivatization method follow a similar pattern of nucleophilic addition followed by elimination, but the properties of the resulting derivatives are distinct.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
Accuracy and precision of the spectrophotometric determination of methyl ethyl ketone.
A Comparative Guide to the Spectrophotometric Determination of Methyl Ethyl Ketone
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of residual solvents like methyl ethyl ketone (MEK) is critical for quality control and safety assessment. While chromatographic techniques are prevalent, spectrophotometry offers a simpler and more accessible alternative. This guide provides a comparative overview of two spectrophotometric methods for the determination of MEK, focusing on their accuracy, precision, and the underlying experimental protocols.
Comparison of Spectrophotometric Methods for MEK Determination
The spectrophotometric analysis of MEK typically involves a derivatization step to produce a colored compound that can be quantified in the visible region of the electromagnetic spectrum. This guide focuses on two such methods: the 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) method and the vanillin (B372448) method.
Quantitative Performance
| Parameter | 2,4-Dinitrophenylhydrazine (2,4-DNPH) Method | Vanillin Method |
| Principle | Reaction of the carbonyl group of MEK with 2,4-DNPH in an acidic medium to form a 2,4-dinitrophenylhydrazone. Addition of a base produces a wine-red quinoidal ion for spectrophotometric measurement.[1][2] | Reaction of MEK with vanillin in a strong alkaline medium to form a yellow-orange colored product.[3] |
| Linearity Range | Typically in the µg/mL to mg/mL range. | Reported in the range of 0.5 to 5 µg/mL for acetone (B3395972).[3] |
| Limit of Detection (LOD) | Method dependent, can be in the low µg/mL range. | Not explicitly reported for MEK, but expected to be in the sub-µg/mL range based on acetone studies. |
| Limit of Quantification (LOQ) | Method dependent, typically in the µg/mL range. | Not explicitly reported for MEK. |
| Accuracy (Recovery) | Variable. Field validation studies for airborne MEK have shown low recoveries (18.2% to 67.3%), suggesting issues with collection efficiency in certain applications.[4] | For similar ketones (acetone), recoveries in biological samples are generally good, but matrix effects should be evaluated. |
| Precision (RSD) | Generally acceptable, but can be affected by the stability of the colored complex. | For similar ketones (acetone), precision is typically good, with RSD values below 5%. |
| Wavelength of Max. Absorbance (λmax) | ~480 nm in alkaline medium.[1] | ~430 nm for the acetone-vanillin adduct.[3] |
Experimental Protocols
Detailed methodologies for both spectrophotometric methods are provided below.
2,4-Dinitrophenylhydrazine (2,4-DNPH) Method
This method is based on the reaction of MEK with 2,4-DNPH to form a colored hydrazone derivative.[1]
Reagents:
-
Methyl Ethyl Ketone (MEK) standard solution
-
2,4-Dinitrophenylhydrazine (saturated solution in methanol)
-
Concentrated Hydrochloric Acid
-
Potassium Hydroxide (B78521) (10% w/v in methanol)
-
Methanol (spectroscopic grade)
Procedure:
-
Preparation of Calibration Standards: Prepare a series of standard solutions of MEK in methanol.
-
Sample Preparation: Dissolve the sample containing MEK in methanol.
-
Derivatization:
-
To a set of test tubes, add a known volume of each standard solution and the sample solution.
-
Add 1 mL of the saturated 2,4-DNPH solution and one drop of concentrated hydrochloric acid to each tube.
-
Heat the tubes in a boiling water bath for 5 minutes and then cool to room temperature.
-
-
Color Development: Add 5 mL of methanolic potassium hydroxide solution to each tube and mix well. A wine-red color will develop.
-
Spectrophotometric Measurement: Measure the absorbance of the solutions at 480 nm against a reagent blank.
-
Quantification: Construct a calibration curve of absorbance versus MEK concentration and determine the concentration of MEK in the sample.
Vanillin Method
This method is adapted from the spectrophotometric determination of acetone using vanillin.[3]
Reagents:
-
Methyl Ethyl Ketone (MEK) standard solution
-
Vanillin solution (in a suitable organic solvent like ethanol)
-
Potassium Hydroxide solution (concentrated)
-
Methanol or another suitable solvent
Procedure:
-
Preparation of Calibration Standards: Prepare a series of standard solutions of MEK in the chosen solvent.
-
Sample Preparation: Dissolve the sample containing MEK in the same solvent.
-
Derivatization and Color Development:
-
To a set of test tubes, add a known volume of each standard solution and the sample solution.
-
Add a specific volume of the vanillin solution.
-
Carefully add a concentrated potassium hydroxide solution and mix. A yellow-orange color will develop.
-
-
Spectrophotometric Measurement: Measure the absorbance of the solutions at approximately 430 nm against a reagent blank.
-
Quantification: Construct a calibration curve of absorbance versus MEK concentration and determine the concentration of MEK in the sample.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the process, the following diagrams illustrate the general workflow for the spectrophotometric determination of MEK via derivatization and the chemical reaction pathway.
Caption: General workflow for the spectrophotometric determination of MEK.
Caption: Reaction pathways for the derivatization of MEK.
References
Safety Operating Guide
Navigating the Disposal of Methyl Ethyl Ketone Semicarbazone: A Step-by-Step Guide
Immediate Safety and Disposal Plan
This guide provides a procedural, step-by-step plan for the safe handling and disposal of methyl ethyl ketone semicarbazone, ensuring compliance with general hazardous waste regulations.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling, it is crucial to recognize the potential hazards. Based on the properties of MEK, this compound should be considered flammable and potentially irritating to the eyes, skin, and respiratory system.[3][4][5]
-
Required PPE:
-
Splash goggles or safety glasses
-
Chemical-resistant gloves (e.g., butyl rubber or Viton)
-
Lab coat
-
In cases of insufficient ventilation, a vapor respirator may be necessary.[4]
-
Step 2: Waste Collection
Proper segregation and collection of chemical waste are paramount to prevent accidental reactions and ensure safe disposal.
-
Collect waste this compound in a designated, properly labeled, and compatible container.[1]
-
The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6][7]
-
Ensure the exterior of the waste container remains clean and free of chemical residues.[8]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[9]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must store it in a designated Satellite Accumulation Area (SAA) prior to its removal by EHS professionals.
-
Store the sealed container in your laboratory's designated SAA.
-
Be mindful of the storage limits for hazardous waste in an SAA, which is typically 55 gallons.[1]
Step 4: Arranging for Disposal
Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][10]
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide them with a clear and accurate description of the waste.
Quantitative Data for Disposal Considerations
The following table summarizes key quantitative data primarily derived from the parent compound, methyl ethyl ketone (MEK), which informs the disposal protocol for its semicarbazone derivative.
| Parameter | Value/Guideline | Regulatory Context |
| Flash Point (MEK) | -7 °C / 19.4 °F (closed cup)[3] | Highly flammable. Requires storage away from ignition sources. |
| Flammability Limits (MEK) | Lower: 1.8 Vol% Upper: 11.5 Vol%[3] | Vapors can form explosive mixtures with air. |
| pH Range for Drain Disposal | 5.0 - 12.5 | For dilute aqueous solutions of non-hazardous substances only. Not applicable to this compound.[1] |
| Satellite Accumulation Area (SAA) Limit | 55 gallons of hazardous waste[1] | Maximum volume that can be stored in a laboratory before requiring removal by EHS. |
| Acutely Toxic Waste (P-list) SAA Limit | 1 quart (liquid) or 1 kg (solid)[1] | While not explicitly P-listed, this highlights the need for caution with potentially toxic compounds. |
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Control Ignition Sources: Eliminate all sources of ignition, such as open flames, sparks, and hot surfaces.[3][6][11]
-
Absorb the Spill: Use an inert absorbent material, such as sand or earth, to contain and absorb the spilled material.[3][4] Do not use combustible materials like paper towels to absorb large spills of flammable liquids.
-
Collect and Containerize: Using non-sparking tools, carefully collect the absorbed material and place it in a labeled, sealable container for hazardous waste disposal.[3][5]
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. solvent-recyclers.com [solvent-recyclers.com]
- 3. fishersci.com [fishersci.com]
- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 5. cometchemical.com [cometchemical.com]
- 6. omnigp.com [omnigp.com]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. ethz.ch [ethz.ch]
- 9. nipissingu.ca [nipissingu.ca]
- 10. acs.org [acs.org]
- 11. aglayne.com [aglayne.com]
Essential Safety and Operational Guidance for Handling Methyl Ethyl Ketone Semicarbazone
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides crucial safety protocols and logistical plans for the handling and disposal of Methyl Ethyl Ketone Semicarbazone. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from the safety data of its parent compound, Methyl Ethyl Ketone (MEK), and general principles of laboratory safety for handling potentially hazardous chemicals.
Hazard Assessment
The hazard profile of this compound should be conservatively assessed by considering the known hazards of its parent compound, Methyl Ethyl Ketone (MEK). MEK is a highly flammable liquid and vapor that can cause serious eye irritation and may cause drowsiness or dizziness.[1][2][3][4][5] Repeated exposure may lead to skin dryness or cracking.[2] Therefore, this compound should be handled as a hazardous substance.
Key Assumed Hazards:
-
Flammability: Assumed to be a flammable solid. Keep away from heat, sparks, open flames, and other ignition sources.[1][4]
-
Eye Irritation: Assumed to cause serious eye irritation.[1][3][4]
-
Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[3][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3][5][7]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solids | Safety glasses with side shields | Chemical-resistant gloves (e.g., Butyl Rubber, Neoprene)[9][10] | Lab coat | N95 respirator or higher if dust is generated |
| Preparing Solutions | Chemical splash goggles | Chemical-resistant gloves (e.g., Butyl Rubber, Neoprene)[9][10] | Chemical-resistant lab coat or apron | Use in a certified chemical fume hood |
| Running Reactions | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., Butyl Rubber, Neoprene)[9][10] | Chemical-resistant lab coat | Use in a certified chemical fume hood |
| Handling Waste | Chemical splash goggles | Chemical-resistant gloves (e.g., Butyl Rubber, Neoprene)[9][10] | Chemical-resistant lab coat or apron | Use in a well-ventilated area; respirator if fumes are present |
Operational Plan: Step-by-Step Handling Protocol
This section details the procedural steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and available for all manipulations of the solid compound and its solutions.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[10]
-
Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[1][4][5]
-
Ground and bond all metal containers and equipment during transfer to prevent static discharge.[1][4][5]
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.
-
Keep containers of this compound tightly closed when not in use.[1][2][5]
3. Solution Preparation:
-
Slowly add the solid this compound to the solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath for cooling.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard symbols.
4. Reaction Monitoring:
-
Conduct all reactions within a chemical fume hood.
-
Use appropriate shielding for reactions with unknown exothermic potential.
5. Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and contact the institution's Environmental Health & Safety (EHS) department.
-
Do not allow the spilled material to enter drains or waterways.[4]
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste.
1. Waste Segregation and Collection:
-
Collect all solid and liquid waste containing this compound in designated, compatible, and clearly labeled hazardous waste containers.[11][12]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[13]
-
Keep waste containers securely closed except when adding waste.[11][12][13]
2. Contaminated Materials:
-
Dispose of grossly contaminated PPE (e.g., gloves), absorbent materials, and empty containers as hazardous waste.[12]
-
For empty containers, the first rinse with a suitable solvent should be collected as hazardous waste.[13]
3. Storage:
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.[11][14]
-
Ensure the SAA is inspected regularly for leaks or deteriorating containers.[11]
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.
-
All waste disposal must be in full compliance with local, state, and federal regulations.
Experimental Workflow and Disposal Decision Diagram
The following diagram illustrates the standard workflow for handling this compound and the decision-making process for its disposal.
Caption: Handling and disposal workflow for this compound.
References
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. rcilabscan.com [rcilabscan.com]
- 3. cometchemical.com [cometchemical.com]
- 4. aglayne.com [aglayne.com]
- 5. solvents.net.au [solvents.net.au]
- 6. fishersci.com [fishersci.com]
- 7. omnigp.com [omnigp.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. chemfax.com [chemfax.com]
- 10. nj.gov [nj.gov]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. geo.utexas.edu [geo.utexas.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
